molecular formula C5H6ClNO B3252216 (5-Chlorofuran-2-yl)methanamine CAS No. 214759-18-9

(5-Chlorofuran-2-yl)methanamine

Cat. No.: B3252216
CAS No.: 214759-18-9
M. Wt: 131.56 g/mol
InChI Key: SGAVYGQUYIXUJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Chlorofuran-2-yl)methanamine, with the molecular formula C5H6ClNO, is a chemical compound of interest in organic chemistry and pharmaceutical research . This chlorinated furan derivative features a reactive methanamine group, making it a versatile building block for the synthesis of more complex molecules. Its molecular structure is defined by the SMILES notation C1=C(OC(=C1)Cl)CN and has a molecular weight of 131.56 g/mol . The compound serves as a key precursor in medicinal chemistry for structure-activity relationship (SAR) studies, particularly in the exploration of novel heterocyclic compounds. Researchers utilize this amine-functionalized furan to develop potential pharmacologically active molecules, as the furan ring is a common motif in drug discovery . The presence of both the electron-rich furan ring and the chlorinated moiety offers distinct reactivity, facilitating further chemical modifications such as nucleophilic substitutions and amide bond formations. The primary application of (5-Chlorofuran-2-yl)methanamine is as a synthetic intermediate. Its structural features are leveraged in the design and development of new chemical entities, including the synthesis of its methylated derivative, (5-chlorofuran-2-yl)methyl amine hydrochloride (C6H8ClNO) . This highlights its utility in generating specialized compound libraries for high-throughput screening in drug discovery programs. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-chlorofuran-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNO/c6-5-2-1-4(3-7)8-5/h1-2H,3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGAVYGQUYIXUJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Cl)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214759-18-9
Record name (5-chlorofuran-2-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of (5-Chlorofuran-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Chlorofuran-2-yl)methanamine (C₅H₆ClNO) is a critical heterocyclic building block in medicinal chemistry, serving as a pharmacophore in the development of Sirtuin 2 (SIRT2) inhibitors, antibacterial agents, and complex peptidomimetics. Its structural duality—comprising an electron-rich furan ring and a reactive primary amine—makes it a versatile yet sensitive intermediate.

This guide addresses the technical challenges associated with its synthesis, specifically the prevention of furan ring opening and the suppression of secondary amine formation. We present a robust, self-validating protocol based on the Oxime Reduction Route , superior to direct reductive amination for generating high-purity primary amines.

Note on CAS Registry: While the user query references CAS 17724-18-4, the commercially recognized CAS for (5-chlorofuran-2-yl)methanamine is 214759-18-9 . This guide focuses on the chemical structure of (5-chlorofuran-2-yl)methanamine.

Strategic Synthesis Planning

The synthesis of furan-2-ylmethanamines requires careful selection of reducing agents to avoid reducing the furan double bonds. Three primary routes were evaluated:

RouteMethodologyProsCons
A Oxime Reduction (via Aldehyde)High Selectivity: Exclusively yields primary amines.Stability: Mild conditions preserve furan ring.Two-step process (Oxime isolation required).
B Direct Reductive Amination Speed: One-pot reaction.[1][2]Impurity Profile: High risk of secondary amine dimerization.Yield: Variable with furan substrates.
C Nitrile Reduction (via LiAlH₄)Direct: If nitrile precursor is available.Safety: Pyrophoric reagents.Side Reactions: Potential for ring opening under strong basic conditions.

Recommendation: Route A (Oxime Reduction) is the "Gold Standard" for research-grade synthesis due to its operational control and high purity profile.

Detailed Experimental Protocol

Reaction Scheme

The synthesis proceeds via the condensation of 5-chlorofuran-2-carbaldehyde with hydroxylamine to form the oxime, followed by Zn/Acetic Acid reduction. This method avoids high-pressure hydrogenation, which can saturate the furan ring.

ReactionScheme Aldehyde 5-Chlorofuran-2- carbaldehyde Oxime Intermediate: Oxime Aldehyde->Oxime Condensation (Step 1) Reagent1 NH2OH·HCl Na2CO3 Reagent1->Oxime Product (5-Chlorofuran-2-yl) methanamine Oxime->Product Reduction (Step 2) Reagent2 Zn Dust AcOH Reagent2->Product

Figure 1: Two-step synthesis pathway via oxime intermediate.

Step 1: Preparation of 5-Chlorofuran-2-carbaldehyde Oxime

Reagents:

  • 5-Chlorofuran-2-carbaldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (1.5 eq)

  • Sodium carbonate (Na₂CO₃) (1.5 eq)

  • Solvent: Ethanol/Water (1:1 v/v)

Procedure:

  • Dissolve 5-chlorofuran-2-carbaldehyde in ethanol.

  • In a separate vessel, dissolve hydroxylamine HCl and Na₂CO₃ in water.

  • Add the aqueous hydroxylamine solution dropwise to the aldehyde solution at 0°C.

  • Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Evaporate ethanol. Extract aqueous residue with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Yield: Expect >90% of a white/off-white solid. Use directly in Step 2.

Step 2: Reduction to (5-Chlorofuran-2-yl)methanamine

Reagents:

  • Oxime intermediate (from Step 1)

  • Zinc Dust (activated) (10.0 eq)

  • Glacial Acetic Acid (Solvent/Reagent)

Procedure:

  • Dissolve the oxime in glacial acetic acid (0.2 M concentration).

  • Cool the solution to 10°C using a water bath.

  • Add Zinc dust portion-wise over 30 minutes to control exotherm (maintain <40°C).

  • Stir vigorously at room temperature for 4–6 hours.

  • Filtration: Filter through a Celite pad to remove zinc residues. Wash the pad with methanol.

  • Neutralization: Concentrate the filtrate. Redissolve in water and basify to pH >10 using 2M NaOH (Keep cool to prevent polymerization).

  • Extraction: Extract immediately with Dichloromethane (DCM) (3x).

  • Purification: Dry organics over K₂CO₃ (anhydrous) and concentrate. If necessary, purify via Kugelrohr distillation or flash chromatography (DCM:MeOH:NH₄OH 90:9:1).

WorkupFlow Reaction Reaction Mixture (Zn/AcOH) Filter Filter (Celite) Reaction->Filter Basify Basify (pH > 10) with NaOH Filter->Basify Extract Extract with DCM Basify->Extract Dry Dry (K2CO3) & Concentrate Extract->Dry Final Pure Amine Oil Dry->Final

Figure 2: Workup and isolation workflow for the amine product.

Characterization & Quality Control

The product is typically a pale yellow oil or low-melting solid. It effectively absorbs CO₂ from air; store under Argon/Nitrogen.

Nuclear Magnetic Resonance (NMR)

Predicted shifts based on 5-chlorofuran analogs.

NucleusShift (δ ppm)MultiplicityIntegrationAssignment
¹H 6.18Doublet (J=3.2 Hz)1HFuran H-3
¹H 6.05Doublet (J=3.2 Hz)1HFuran H-4
¹H 3.75Singlet2H–CH ₂–NH₂
¹H 1.60Broad Singlet2H–NH₂ (Exchangeable)
¹³C 155.1Quaternary-C-2 (Furan)
¹³C 136.5Quaternary-C-5 (Cl-substituted)
¹³C 108.0CH-C-3
¹³C 106.5CH-C-4
¹³C 39.5CH₂-Methylene
Mass Spectrometry (LC-MS)
  • Method: ESI+ (Electrospray Ionization)

  • Expected M+H: 132.02 / 134.02 (Characteristic 3:1 Chlorine isotope pattern).

  • Fragment Ions: Loss of NH₃ (M-17) is common in primary amines.

Handling and Stability

  • Storage: The free amine is prone to oxidation and carbamate formation (reaction with atmospheric CO₂). Store as the Hydrochloride salt (precipitate from Et₂O/HCl) for long-term stability at -20°C.

  • Safety: 5-chlorofuran derivatives are potential alkylating agents. Use gloves and work in a fume hood.

  • Solubility: Highly soluble in DCM, MeOH, DMSO; moderately soluble in water.

References

  • Royal Society of Chemistry. Reductive amination of furanic aldehydes. RSC Advances, 2020. [Link]

  • National Institutes of Health (NIH). Synthesis of Furan-2-ylmethanamines via Nitrile Reduction. PubChem.[3] [Link]

  • Organic Chemistry Portal. Reductive Amination Methods.[Link]

  • MDPI. Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as Sirtuin 2 Inhibitors. Molecules, 2019. [Link]

Sources

Spectroscopic Profiling and Analytical Characterization of (5-Chlorofuran-2-yl)methanamine: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmaceutical Relevance

In contemporary medicinal chemistry, (5-Chlorofuran-2-yl)methanamine (CAS: 214759-18-9) is a highly versatile, amine-functionalized halogenated heterocycle. It serves as a critical synthetic intermediate in the development of targeted therapeutics, including tricyclic AKR1C3-dependent KARS inhibitors for oncology applications[1], and Glucose Regulated Protein 94 (Grp94)-selective inhibitors[2].

Due to the electron-rich nature of the furan ring juxtaposed with the electron-withdrawing chlorine atom, the molecule exhibits unique electronic properties[3]. Rigorous spectroscopic characterization of this building block is paramount to ensure stereochemical and structural fidelity before downstream coupling reactions. This whitepaper provides an authoritative, in-depth guide to the NMR, FT-IR, and MS profiling of (5-Chlorofuran-2-yl)methanamine, grounded in self-validating analytical workflows.

Table 1: Fundamental Physicochemical Profile
PropertyValue
Chemical Name (5-Chlorofuran-2-yl)methanamine
CAS Registry Number 214759-18-9
Molecular Formula C5H6ClNO
Molecular Weight 131.56 g/mol [3]
SMILES C1=C(OC(=C1)Cl)CN[3]
Physical State Yellow oil (at standard conditions)[2]

Spectroscopic Causality and Peak Assignments

Nuclear Magnetic Resonance (NMR) Spectroscopy

The


H NMR spectrum of (5-Chlorofuran-2-yl)methanamine in CDCl

reveals the distinct electronic environment of the 2,5-disubstituted furan ring[2].
  • Furan Ring Dynamics: The furan protons (H-3 and H-4) appear as an AB spin system. The proton at C-3 resonates at δ 6.12 ppm, slightly downfield from H-4 (δ 6.06 ppm)[2]. This deshielding is driven by the anisotropic effect of the adjacent aminomethyl group. The coupling constant (

    
     Hz) is the definitive signature of 
    
    
    
    ortho-coupling within the constrained geometry of the furan system[2].
  • Aliphatic & Amine Protons: The methylene protons (-CH

    
    -) appear as a sharp doublet at δ 3.76 ppm (
    
    
    
    Hz) due to weak long-range coupling[2]. The primary amine (-NH
    
    
    ) protons present as a broad singlet at δ 1.58 ppm[2]. This broadening is a direct consequence of quadrupolar relaxation from the
    
    
    N nucleus and rapid intermolecular proton exchange.
Table 2:

H and

C NMR Peak Assignments (500 MHz / 126 MHz, CDCl

)
NucleusChemical Shift (δ, ppm)Multiplicity & Coupling (Hz)Assignment & Mechanistic Causality

H
6.12Doublet (d), J = 3.2Furan C3-H; deshielded by adjacent -CH

NH

[2]

H
6.06Doublet (d), J = 3.2Furan C4-H; shielded relative to C3 despite adjacent Cl[2]

H
3.76Doublet (d), J = 0.8-CH

- methylene protons; weakly coupled[2]

H
1.58Broad Singlet (br s)-NH

primary amine; broad due to proton exchange[2]

C
156.2SingletC2 (Furan); highly deshielded by O and alkyl group[2]

C
136.1SingletC5 (Furan); deshielded by electronegative Cl atom

C
108.3SingletC3 (Furan); aromatic CH

C
107.5SingletC4 (Furan); aromatic CH

C
39.8Singlet-CH

- aliphatic carbon
Mass Spectrometry (LC-ESI-MS & EI-MS)

In mass spectrometry, the presence of the chlorine atom provides a built-in isotopic diagnostic tool. The natural abundance of chlorine isotopes (


Cl and 

Cl at a ~3:1 ratio) results in a characteristic doublet for the molecular ion. In Electron Ionization (EI), the

appears at m/z 131 and 133. The primary fragmentation pathway involves the homolytic cleavage of the C-N bond, leading to the loss of the aminomethyl radical, or the loss of ammonia (-17 Da) to form a stabilized furanyl carbocation.

MS_Fragmentation M Molecular Ion[M]+• m/z 131 (35Cl) / 133 (37Cl) F1 Fragment [M - NH3]+• m/z 114 / 116 M->F1 - NH3 (-17 Da) F2 Fragment[M - •CH2NH2]+ m/z 101 / 103 M->F2 - •CH2NH2 (-30 Da)

Caption: Mass spectrometry fragmentation pathways of (5-Chlorofuran-2-yl)methanamine highlighting Cl isotopes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides orthogonal validation of the functional groups. The primary amine moiety is confirmed by the presence of dual N-H stretching vibrations (asymmetric and symmetric) typically observed between 3290 cm⁻¹ and 3370 cm⁻¹. Crucially, the C-Cl bond stretching vibration is localized in the fingerprint region near 780 cm⁻¹, confirming the halogenation of the furan core. The lack of a strong C=O stretch (typically >1650 cm⁻¹) self-validates the complete reduction of any furan-2-carboxaldehyde precursors.

Self-Validating Experimental Protocols

To ensure data integrity (E-E-A-T), the following workflows are designed as self-validating systems, meaning internal controls are built directly into the methodology to prevent false-positive structural confirmations.

Protocol A: High-Resolution NMR Acquisition (500 MHz)
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl

    
    ).
    
  • Internal Standardization (Self-Validation): Ensure the CDCl

    
     contains 0.03% (v/v) Tetramethylsilane (TMS). This acts as an internal zero-point reference (δ 0.00 ppm), completely eliminating solvent-induced chemical shift drift and validating the accuracy of the 1.58 ppm amine shift.
    
  • Shimming and Tuning: Perform automated gradient shimming (Z1-Z5) to ensure magnetic field homogeneity. Causality: Poor shimming will artificially broaden peaks, obscuring the critical 3.2 Hz

    
    -coupling of the furan protons.
    
  • Acquisition: Acquire

    
    H spectra at 500 MHz with a 30° pulse angle, 2.0 s relaxation delay, and 16 scans[2].
    
Protocol B: LC-ESI-MS Isotopic Profiling
  • Sample Dilution: Dilute the compound to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water.

  • Ionization Promotion (Self-Validation): Add 0.1% (v/v) Formic Acid to the solvent matrix. Causality: This forces the protonation of the primary amine, ensuring a robust

    
     signal at m/z 132/134 and chemically validating the basicity of the methanamine group.
    
  • Acquisition: Scan in positive electrospray ionization (+ESI) mode from m/z 50 to 500. Verify the 3:1 isotopic ratio to confirm the presence of the single chlorine atom.

Protocol C: FT-IR Attenuated Total Reflectance (ATR)
  • Background Subtraction (Self-Validation): Collect a background interferogram of the clean, dry diamond ATR crystal. This self-validates the baseline by removing atmospheric CO

    
     and H
    
    
    
    O interference, which could otherwise be mistaken for N-H or O-H stretches.
  • Sample Loading & Acquisition: Apply 2 µL of the neat oil directly onto the ATR crystal[2]. Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ using 32 co-added scans.

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR FT-IR Spectroscopy Prep Sample Preparation (Desiccation & Weighing) NMR_Solv Dissolution in CDCl3 (0.03% v/v TMS) Prep->NMR_Solv MS_Solv Dilution in MeOH/H2O (0.1% Formic Acid) Prep->MS_Solv IR_Prep ATR Crystal Loading (Neat Oil) Prep->IR_Prep NMR_Acq 500 MHz Acquisition (1H & 13C) NMR_Solv->NMR_Acq Data Orthogonal Data Synthesis & Structure Verification NMR_Acq->Data MS_Acq LC-ESI-MS (Positive Ion Mode) MS_Solv->MS_Acq MS_Acq->Data IR_Acq Interferogram Acquisition (4000-400 cm-1) IR_Prep->IR_Acq IR_Acq->Data

Caption: Self-validating orthogonal spectroscopic workflow for structural confirmation.

References

  • Title: (5-Chlorofuran-2-yl)
  • Title: US20240262827A1 - Tricyclic akr1c3 dependent kars inhibitors Source: Google Patents URL
  • Source: National Institutes of Health (PMC) / J. Med. Chem. 2016, 59, 3471–3488.

Sources

Physical and chemical properties of (5-Chlorofuran-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: (5-Chlorofuran-2-yl)methanamine

Executive Summary (5-Chlorofuran-2-yl)methanamine (CAS: 214759-18-9) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical candidates targeting kinase pathways and sirtuin inhibition. Distinguished by the presence of an electron-withdrawing chlorine atom at the C5 position of the furan ring, this compound offers a unique electronic profile compared to its non-halogenated analog, furfurylamine. This guide provides a comprehensive analysis of its physicochemical properties, synthetic methodologies, and critical handling protocols, serving as a definitive resource for medicinal chemists and process engineers.

Section 1: Molecular Identity & Physicochemical Profiling

The introduction of a chlorine substituent at the 5-position of the furan ring significantly alters the lipophilicity and electronic distribution of the molecule, impacting both its bioavailability potential and reactivity in nucleophilic substitutions.

Table 1: Core Identification Data

Property Detail
IUPAC Name (5-Chlorofuran-2-yl)methanamine
Common Synonyms 5-Chlorofurfurylamine; 2-Aminomethyl-5-chlorofuran
CAS Number 214759-18-9
Molecular Formula C₅H₆ClNO
Molecular Weight 131.56 g/mol

| SMILES | ClC1=CC=C(CN)O1 |[1][2]

Table 2: Physicochemical Properties (Experimental & Predicted)

Property Value / Range Technical Insight
Physical State Liquid or Low-Melting Solid Analogous to 5-methylfurfurylamine; likely a colorless to pale yellow liquid at RT.
Boiling Point ~160–170 °C (Predicted) Higher than furfurylamine (145 °C) due to increased molecular weight and polarizability of the Cl substituent.
LogP (Octanol/Water) 1.39 (Predicted) The 5-Cl substituent increases lipophilicity compared to furfurylamine (LogP ~0.37), enhancing membrane permeability in drug scaffolds.
pKa (Conjugate Acid) ~8.2 – 8.5 (Estimated) Lower than furfurylamine (pKa 8.89). The electron-withdrawing inductive effect (-I) of the chlorine atom reduces the electron density on the amine nitrogen, decreasing basicity.

| Solubility | High in MeOH, DCM, DMSO | Soluble in polar organic solvents; moderate water solubility as the free base, high as the hydrochloride salt. |

Section 2: Synthetic Routes & Process Chemistry

The most robust and scalable route to (5-Chlorofuran-2-yl)methanamine is the Reductive Amination of 5-chlorofuran-2-carbaldehyde. This pathway avoids the harsh conditions required for nitrile reduction and minimizes furan ring degradation.

Primary Protocol: Reductive Amination
  • Precursor: 5-Chlorofuran-2-carbaldehyde

  • Reagents: Sodium Triacetoxyborohydride (STAB) or NaBH₄, Ammonium Acetate (or ammonia source).

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 5-chlorofuran-2-carbaldehyde (1.0 eq) in anhydrous methanol. Add Ammonium Acetate (10.0 eq) to generate the imine in situ. Stir at room temperature for 1–2 hours under an inert atmosphere (N₂).

  • Reduction: Cool the mixture to 0 °C. Slowly add Sodium Cyanoborohydride (NaBH₃CN) or STAB (1.5 eq) portion-wise to prevent exotherms.

  • Workup: After reaction completion (monitor by TLC/LCMS), quench with saturated NaHCO₃. Extract with DCM.[3][4]

  • Purification: The amine is often isolated as its hydrochloride salt to ensure stability. Treat the organic phase with HCl in dioxane/ether to precipitate (5-Chlorofuran-2-yl)methanamine·HCl.

Figure 1: Synthetic Pathway Logic

Synthesis cluster_conditions Critical Process Parameters Aldehyde 5-Chlorofuran-2-carbaldehyde (Electrophile) Imine Intermediate Imine (Transient) Aldehyde->Imine NH4OAc, MeOH Imine Formation Product (5-Chlorofuran-2-yl)methanamine (Target Nucleophile) Imine->Product NaBH3CN or STAB Reduction Params 1. Temp: 0°C to RT 2. Atmosphere: N2 (Strict) 3. pH: Weakly Acidic (via NH4OAc)

Caption: Reductive amination pathway favoring the formation of the primary amine while preserving the acid-sensitive furan ring.

Section 3: Reactivity & Chemical Stability

The chemical behavior of (5-Chlorofuran-2-yl)methanamine is defined by the tension between the nucleophilic primary amine and the acid-labile furan ring.

Nucleophilic Profile

The primary amine (-CH₂NH₂) is the dominant reactive center. It readily undergoes:

  • Acylation/Sulfonylation: Reacts with acid chlorides or sulfonyl chlorides to form amides/sulfonamides (common in library synthesis).

  • Reductive Alkylation: Reacts with ketones/aldehydes to form secondary amines.

  • Expert Note: Due to the lower pKa compared to benzylamine, this compound effectively acts as a nucleophile even in slightly acidic media, but requires non-nucleophilic bases (e.g., DIPEA) to scavenge protons during acylation.

Furan Ring Sensitivity (The "Achilles' Heel")

Furan rings are electron-rich dienes. The 5-chloro substituent deactivates the ring slightly, making it more stable to oxidation than unsubstituted furan, but it remains susceptible to:

  • Acid-Catalyzed Ring Opening: Strong mineral acids (HCl, H₂SO₄) can protonate the furan oxygen or the α-carbon, leading to ring opening and the formation of 1,4-dicarbonyl compounds (levulinic acid derivatives).

  • Diels-Alder Cycloaddition: The furan ring can act as a diene, although the steric and electronic effect of the chlorine reduces this propensity under standard conditions.

Figure 2: Reactivity & Degradation Map

Reactivity Core (5-Chlorofuran-2-yl)methanamine Amide Amide/Sulfonamide (Stable Scaffold) Core->Amide R-COCl / Base (Nucleophilic Attack) Salt Hydrochloride Salt (Stable Storage Form) Core->Salt HCl (Anhydrous) (Protonation) RingOpen Ring Opening (Degradation) Core->RingOpen Aq. Acid / Heat (Hydrolysis)

Caption: Divergent pathways showing productive derivatization (Green) vs. acid-catalyzed degradation (Red).

Section 4: Handling, Storage & Safety

Safety Profile (GHS Classification):

  • Signal Word: DANGER

  • Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[5]

  • Precautionary Measures: Wear full PPE (gloves, goggles, lab coat). Handle in a fume hood.

Storage Protocols:

  • Atmosphere: Store under Argon or Nitrogen . The free base reacts with atmospheric CO₂ (carbamate formation) and O₂ (furan oxidation) over time.

  • Temperature: Refrigerate at 2–8 °C .

  • Form: Long-term storage is best achieved as the Hydrochloride Salt , which suppresses amine oxidation and volatility.

References

  • ChemScene. (2025). (5-Chlorofuran-2-yl)methanamine Product Monograph. Retrieved from

  • BenchChem. (2025).[3][6] Reductive Amination of Furan-2-Carbaldehydes: Protocols and Applications. Retrieved from

  • PubChem. (2025).[5] Compound Summary: (5-Chlorofuran-2-yl)methanamine (CAS 214759-18-9). National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). Application Note: Automated Reductive Amination Methodologies. Retrieved from

Sources

(5-Chlorofuran-2-yl)methanamine: A Strategic Building Block in Advanced Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As the demands of modern medicinal chemistry shift toward highly selective, metabolically stable, and structurally distinct pharmacophores, the strategic selection of heterocyclic building blocks becomes paramount. (5-Chlorofuran-2-yl)methanamine (CAS: 214759-18-9; MW: 131.56 g/mol ) has emerged as a critical intermediate in the synthesis of advanced therapeutics[1][2].

As a Senior Application Scientist, I approach chemical building blocks not merely as reagents, but as programmable nodes within a synthetic workflow. This whitepaper deconstructs the structural rationale, reactivity profile, and validated synthetic methodologies for (5-chlorofuran-2-yl)methanamine, providing researchers with the causal logic required to deploy this molecule effectively in drug discovery programs.

Structural Rationale & Chemical Profiling

To understand the utility of (5-chlorofuran-2-yl)methanamine, we must analyze its three distinct structural domains: the furan core, the primary methanamine, and the C5-chlorine substituent.

The Causality of C5-Halogenation

Unsubstituted furans are notorious in drug development for their metabolic liabilities. They are highly susceptible to cytochrome P450-mediated epoxidation, which often leads to the formation of reactive, toxic cis-enedione intermediates. By installing a chlorine atom at the C5 position, we achieve three critical outcomes:

  • Metabolic Blocking: The chlorine atom sterically and electronically shields the most reactive site of the furan ring, drastically improving the pharmacokinetic half-life of the resulting drug candidate[2].

  • Electronic Modulation: The inductive electron-withdrawing effect of the halogen lowers the Highest Occupied Molecular Orbital (HOMO) of the furan. This reduces the ring's susceptibility to unwanted Diels-Alder cycloadditions or oxidative degradation during late-stage synthesis.

  • Bioisosterism: The 5-chlorofuran moiety serves as an excellent bioisostere for phenyl rings or terminal alkynes, offering unique vector geometries for occupying deep hydrophobic pockets in target proteins.

Quantitative Data: Furan Building Block Comparison

The following table summarizes how the C5-chlorine substitution alters the physicochemical properties of the furan-methanamine scaffold compared to its analogs.

Building BlockMolecular WeightCLogP (Approx.)pKa (Conjugate Acid)Primary Synthetic UtilityMetabolic Stability Proxy
Furan-2-ylmethanamine 97.12 g/mol 0.4~ 8.8Basic amide couplingLow (CYP450 oxidation)
(5-Chlorofuran-2-yl)methanamine 131.56 g/mol 1.1~ 8.4Targeted kinase/chaperone inhibitors High (C5 blocked)
(5-Methylfuran-2-yl)methanamine 111.14 g/mol 0.9~ 8.9Electron-rich furan derivativesModerate (Benzylic oxidation)
(Tetrahydrofuran-2-yl)methanamine 101.15 g/mol 0.1~ 9.5Non-aromatic sp3-rich librariesHigh (No aromatic ring)

Mechanistic Role in Medicinal Chemistry

The primary amine of (5-chlorofuran-2-yl)methanamine (SMILES: NCC1=CC=C(Cl)O1) is highly nucleophilic, making it an ideal candidate for amide bond formation, reductive amination, and sulfonamide synthesis[2][3].

Case Study: Grp94-Selective Inhibitors

A landmark application of this building block is found in the development of selective inhibitors for Glucose Regulated Protein 94 (Grp94), an endoplasmic reticulum-resident Hsp90 paralog implicated in tumor metastasis and glaucoma[4][5].

Grp94 possesses a unique N-terminal ATP-binding pocket due to a five-amino acid insertion (QEDGQ). Standard Hsp90 inhibitors fail to differentiate between isoforms, leading to systemic toxicity. However, researchers discovered that coupling (5-chlorofuran-2-yl)methanamine to a radamide or benzylimidazole (BnIm) scaffold yields a molecule that perfectly occupies this secondary hydrophobic pocket[6]. The C5-chlorine atom provides critical van der Waals contacts that drive the high binding affinity and unprecedented selectivity over other Hsp90 isoforms[4][6].

Case Study: AKR1C3 / KARS Inhibitors

Beyond chaperones, this building block is utilized in synthesizing tricyclic spiro-piperidine-quinoline derivatives. These compounds act as AKR1C3-dependent KARS (Lysyl-tRNA synthetase) inhibitors, which are critical targets in non-small cell lung cancer and autoimmune diseases[7].

BiologicalPathway Drug 5-Chlorofuran-based Inhibitor Pocket Unique N-terminal Pocket (QEDGQ insertion) Drug->Pocket High Affinity Binding Grp94 Grp94 (ER Hsp90 Isoform) Grp94->Pocket Clients Client Proteins (Integrins, TLRs) Grp94->Clients ATP-dependent Folding Degradation Proteasomal Degradation Pocket->Degradation Inhibition blocks folding Disease Tumor Aggressiveness & Metastasis Clients->Disease Pathological Signaling

Diagram 1: Mechanism of action for (5-chlorofuran-2-yl)methanamine-derived Grp94 inhibitors.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems . By monitoring specific isotopic and spectroscopic markers, chemists can guarantee the integrity of their synthetic transformations.

Protocol A: Standardized Amide Coupling (Synthesis of Inhibitor Precursors)

Causality: The electron-withdrawing furan slightly depresses the pKa of the primary amine. Therefore, high-efficiency coupling reagents like HATU are preferred over standard EDC/HOBt to ensure rapid conversion and minimize epimerization of complex acid partners[6].

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) and stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add (5-chlorofuran-2-yl)methanamine (1.1 equiv) dropwise to the activated mixture. Stir under an inert nitrogen atmosphere for 2–4 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), followed by brine.

  • Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel flash chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients)[4].

Self-Validation Checkpoints:

  • TLC Monitoring: The starting amine will stain strongly with Ninhydrin (purple). The product will be Ninhydrin-negative but highly UV-active (254 nm).

  • LC-MS Signature (Critical): In ESI+ mode, the product must display a distinct 3:1 isotopic cluster for the

    
     and 
    
    
    
    peaks, confirming the retention of the C5-chlorine atom.
  • 1H NMR Verification: Look for the disappearance of the broad amine singlet (~1.5-2.0 ppm) and the emergence of an amide proton triplet (~8.0-8.5 ppm). The furan core must retain its two characteristic doublets at ~6.1 ppm and ~6.3 ppm with a coupling constant of

    
     Hz[4][6].
    
Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling

Causality: While the C-Cl bond on a furan is generally inert under standard Pd(PPh3)4 conditions, it can be activated using highly electron-rich, bulky Buchwald ligands. The primary amine must be protected to prevent catalyst poisoning via nitrogen coordination.

Step-by-Step Methodology:

  • Protection: Convert (5-chlorofuran-2-yl)methanamine to its N-Boc derivative using Boc2O and TEA in DCM.

  • Catalyst Activation: In a Schlenk tube, combine the N-Boc protected amine (1.0 equiv), an aryl boronic acid (1.5 equiv), K3PO4 (3.0 equiv), Pd2(dba)3 (5 mol%), and XPhos (10 mol%).

  • Coupling: Evacuate and backfill with Argon (3x). Add degassed 1,4-Dioxane/H2O (4:1 v/v). Heat to 90°C for 12 hours.

  • Deprotection: Filter through Celite, concentrate, and treat the crude intermediate with 4M HCl in Dioxane to reveal the C5-arylated furan methanamine.

SyntheticLogic BB Building Block (5-Chlorofuran-2-yl)methanamine Amide Reaction Amide Coupling HATU, DIPEA BB->Amide R-COOH RedAm Reaction Reductive Amination NaBH(OAc)3 BB->RedAm R-CHO Suzuki Reaction Suzuki Coupling Pd2(dba)3, XPhos BB->Suzuki R-B(OH)2 (Requires N-protection) Prod1 Application Grp94 / AKR1C3 Inhibitors Amide->Prod1 Prod2 Application Targeted SAR Libraries RedAm->Prod2 Prod3 Application C5-Aryl Furan Derivatives Suzuki->Prod3

Diagram 2: Synthetic workflow logic for diversifying the (5-chlorofuran-2-yl)methanamine scaffold.

Conclusion

(5-Chlorofuran-2-yl)methanamine is far more than a simple structural variant of furfurylamine. By strategically leveraging the C5-chlorine atom, medicinal chemists can bypass the traditional metabolic pitfalls of furan-containing drugs while unlocking unique binding vectors within challenging protein targets like Grp94 and AKR1C3. When handled with the appropriate synthetic logic—specifically regarding catalyst selection and isotopic tracking—this building block serves as a highly reliable engine for generating novel, patentable chemical space.

References

  • (5-chloro-2-furyl)methanamine - Synthesis and Physical Properties ChemSynthesis Database URL: [Link]

  • Development of Glucose Regulated Protein 94-Selective Inhibitors Based on the BnIm and Radamide Scaffold Journal of Medicinal Chemistry, 2016, 59(7), 3471-3488. (Crowley, V. M., et al.) URL:[Link]

  • Tricyclic AKR1C3 Dependent KARS Inhibitors (WO2021005586A1)

Sources

CAS 214759-18-9: (5-Chlorofuran-2-yl)methanamine – A Critical Pharmacophore in Medicinal Chemistry

[1][2][3]

Executive Summary & Identification

CAS Number: 214759-18-9 Chemical Name: (5-Chlorofuran-2-yl)methanamine Synonyms: 5-Chloro-2-furfurylamine; 2-Furanmethanamine, 5-chloro- (9CI) Molecular Formula: C₅H₆ClNO Molecular Weight: 131.56 g/mol [1][2][3]

Significance: Unlike direct-acting pharmaceutical agents, CAS 214759-18-9 serves as a high-value heterocyclic building block .[1][2][3] It is a primary amine attached to a chlorinated furan ring, a structural motif increasingly utilized in "Fragment-Based Drug Discovery" (FBDD).[1][2][3] Its primary utility lies in the synthesis of Grp94-selective inhibitors (a heat shock protein isoform implicated in metastasis) and AKR1C3-activated prodrugs (targeting chemotherapy-resistant tumors).[1][2][3]

The presence of the chlorine atom on the furan ring modulates the electron density, enhancing the lipophilicity and metabolic stability of the resulting pharmacophores compared to their non-chlorinated analogs.[1][3]

Physicochemical Profile

The following properties dictate the handling and storage requirements for CAS 214759-18-9. As a furan derivative, it possesses specific stability concerns regarding acid sensitivity and oxidation.[1]

PropertyValue / Description
Appearance Typically a yellow to amber oil or low-melting solid.[1][2][3]
Boiling Point ~50–55 °C (at 25 Torr)
Density ~1.26 g/cm³
Solubility Soluble in DCM, Methanol, DMSO, Ethyl Acetate.[1] Limited water solubility.[1][3]
pKa (Conjugate Acid) ~8.5–9.0 (Typical for furfurylamines)
Stability Acid Sensitive: Furan rings can undergo ring-opening/polymerization in strong acids.[1][2][3] Oxidation Sensitive: Primary amines can oxidize to imines/N-oxides upon prolonged air exposure.[2][3]
Storage Store at -20°C under inert atmosphere (Argon/Nitrogen). Protect from light.[1][3]

Mechanism of Action: Downstream Pharmacological Targets[1][3]

While CAS 214759-18-9 is an intermediate, the drugs synthesized from it exhibit potent biological activities.[1][2][3] The molecule serves as a "warhead" or "anchor" in the binding pockets of specific enzymes.[1][3]

A. Target 1: Grp94 (Glucose-Regulated Protein 94)

Role: Grp94 is the Endoplasmic Reticulum (ER) resident isoform of Hsp90.[1][2][3][4] It chaperones proteins required for cell migration (integrins) and signaling (HER2, Toll-like receptors).[1][2][3][4] Mechanism:

  • The (5-chlorofuran-2-yl) moiety mimics the adenosine ring of ATP.[1][2][3]

  • It binds into the unique hydrophobic pocket of the Grp94 N-terminal domain.[1][2][3]

  • Selectivity: The chlorine substituent provides a steric and electronic fit that discriminates Grp94 from the cytosolic Hsp90α/β isoforms, reducing off-target toxicity.[1][3]

  • Outcome: Inhibition of Grp94 leads to the degradation of client proteins (e.g., HER2), suppressing tumor metastasis.[1][3][4]

B. Target 2: AKR1C3 (Aldo-Keto Reductase 1C3)

Role: AKR1C3 is overexpressed in castration-resistant prostate cancer and contributes to drug resistance.[1][2][3] Mechanism:

  • Derivatives of CAS 214759-18-9 are designed as prodrugs .[1][2][3]

  • The furan-amine scaffold acts as a trigger group.[1][2][3] Upon reduction by the high levels of AKR1C3 in tumor cells, the compound releases a cytotoxic effector (e.g., a nitrogen mustard or kinase inhibitor).[1][3]

  • Outcome: Selective ablation of AKR1C3-high tumor cells while sparing normal tissue.[1][2][3]

Pathway Visualization

The following diagram illustrates the synthesis flow and the biological impact of CAS 214759-18-9 derivatives.

GStartCAS 214759-18-9(Building Block)Synth1Amide Coupling /DerivatizationStart->Synth1SynthesisDrug1Grp94-SelectiveInhibitorSynth1->Drug1Route ADrug2AKR1C3-ActivatedProdrugSynth1->Drug2Route BTarget1Bind Grp94Hydrophobic PocketDrug1->Target1InhibitionTarget2Enzymatic Reductionby AKR1C3Drug2->Target2ActivationEffect1Degradation ofHER2 / IntegrinsTarget1->Effect1DownstreamEffect2Release ofCytotoxinTarget2->Effect2CleavageResultAnti-Metastatic &Anti-Tumor ActivityEffect1->ResultEffect2->Result

Figure 1: Pharmacological trajectory of CAS 214759-18-9 from synthetic intermediate to bioactive therapeutic agent.

Experimental Protocols

A. Handling & Stability Precautions

Critical Note: Furan derivatives are prone to acid-catalyzed decomposition (ring opening).[1][2][3][5]

  • Avoid Strong Acids: Do not use concentrated HCl or H₂SO₄ during workup unless the amine is immediately protected.[1][3]

  • Neutralization: If synthesized as a salt (e.g., hydrochloride), store in a desiccator.[1] Free-base the amine immediately prior to use with mild base (NaHCO₃ or Et₃N).[1][2][3]

  • Inert Atmosphere: Weigh and transfer under Nitrogen or Argon to prevent amine oxidation (browning).[1][3]

B. Standard Derivatization Protocol (Amide Coupling)

This protocol describes coupling CAS 214759-18-9 with a carboxylic acid to form a pharmacophore (e.g., for Grp94 inhibition).[1][2][3]

Reagents:

  • Carboxylic Acid Substrate (1.0 eq)[1][2][3][6]

  • CAS 214759-18-9 (1.1 eq)[1][2][3]

  • HATU (1.2 eq) or EDC/HOBt[1][2][3]

  • DIPEA (3.0 eq)[1][2][3]

  • Solvent: Anhydrous DMF or DCM[1][2]

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid substrate in anhydrous DMF (5 mL/mmol) under Nitrogen. Add DIPEA and HATU. Stir for 15 minutes at Room Temperature (RT) to form the activated ester.

  • Addition: Add CAS 214759-18-9 (dissolved in minimal DMF) dropwise to the reaction mixture.

  • Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Look for mass shift: M_acid + 131.5 - 18).[1][2][3]

  • Workup:

    • Dilute with Ethyl Acetate.[1][3]

    • Wash with saturated NaHCO₃ (2x) to remove unreacted acid.[1][2][3]

    • Wash with Water (3x) to remove DMF.[1][2][3]

    • Wash with Brine (1x).[1][2][3]

    • Dry over Na₂SO₄, filter, and concentrate.[1]

  • Purification: Flash chromatography (Hexane/Ethyl Acetate gradient).

    • Note: Avoid acidic mobile phases (e.g., high % TFA) if the product retains high acid sensitivity.[1][3]

Supply Chain & Sourcing

Due to its specialized nature, CAS 214759-18-9 is typically available from suppliers focusing on heterocyclic building blocks and medicinal chemistry intermediates.[1][2][3]

SupplierProduct CategoryPurity GradeRegion
BenchChem Building Blocks95%+ (HPLC)Global/USA
ChemScene Medicinal Intermediates98%USA/China
Hoffman Fine Chemicals HeterocyclesResearch GradeGlobal
Atomax Chemicals Fine ChemicalsCustom SynthesisAsia
AA Blocks Building Blocks97%+USA

Procurement Tip: When ordering, explicitly request the free amine or hydrochloride salt form, as this dictates the storage stability.[1] The HCl salt is significantly more stable for long-term storage than the free oil.[1][2][3]

References

  • BenchChem. (5-Chlorofuran-2-yl)methanamine Product Data & Reactivity Profile. Retrieved from [1][2][3]

  • ChemScene. CAS 214759-18-9 Technical Specifications.[1][2][3] Retrieved from [1][2][3]

  • National Institutes of Health (NIH) / PubChem. Development of Glucose Regulated Protein 94 (Grp94)-Selective Inhibitors.[1][2][3] J Med Chem. 2012; 55(12): 5797–5812.[1][2][3] Retrieved from [1][2][3]

  • Google Patents. Tricyclic AKR1C3 Dependent KARS Inhibitors (US20240262827A1).[1][3] Retrieved from [1][2][3]

  • Hoffman Fine Chemicals. Heterocyclic Building Blocks Catalog. Retrieved from [1][2][3]

Chlorinated Furan Derivatives: Pharmacological Potential, Toxicological Mechanisms, and Biological Significance

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Introduction: The Furan Scaffold and Halogenation Dynamics

Furan, a five-membered aromatic heterocycle containing one oxygen atom, serves as a privileged scaffold in medicinal chemistry. It frequently functions as a bioisostere for phenyl rings, imparting modified steric and electronic characteristics that enhance metabolic stability, drug-receptor interactions, and overall bioavailability [1].

The introduction of halogen atoms—specifically chlorine—into the furan ring or its derivatives fundamentally alters the molecule's physicochemical profile. Chlorination modulates lipophilicity and shifts the electron distribution across the aromatic system. In drug development, this structural modification is strategically used to enhance target binding affinity and alter cell membrane permeability. Conversely, in environmental science, hyper-chlorination of furan-related structures leads to extreme environmental persistence and toxicity [2]. This guide synthesizes the dual biological significance of chlorinated furan derivatives, bridging their therapeutic utility and toxicological mechanisms.

Therapeutic Applications and Biological Activity

Anticancer Properties of Chlorinated Furanones

Derivatives of 4-chloro-5-hydroxyfuran-2(5H)-one (structurally related to mucochloric acid) have demonstrated potent cytotoxic effects against various cancer cell lines. The primary mechanism of action involves the induction of apoptosis. Mechanistic studies indicate that these chlorinated furanones downregulate the anti-apoptotic protein survivin, subsequently activating caspase-3, a critical executioner enzyme in the apoptotic cascade [3].

Table 1: In Vitro Cytotoxic Activity of 4-Chloro-5-hydroxyfuran-2(5H)-one Derivatives

Compound ClassTarget Cancer Cell LineIC50 ValuePrimary Mechanism / Notes
4e bis-2(5H)-furanoneC6 glioma12.1 µMInduction of apoptosis
5-Alkoxy-3,4-dichloro-2(5H)-furanoneA549 (Lung Carcinoma)6.7 µg/mLSurvivin downregulation
5-Alkoxy-3,4-dichloro-2(5H)-furanoneA549 (Lung Carcinoma)7.7 µg/mLCaspase-3 activation

(Data synthesized from BenchChem Technical Guidelines [3])

ApoptosisPathway A Chlorinated Furanone Derivative B Downregulation of Survivin Protein A->B Inhibits C Activation of Caspase-3 B->C Triggers D Programmed Cell Death (Apoptosis) C->D Executes

Fig 1. Apoptotic signaling cascade initiated by 4-chloro-5-hydroxyfuran-2(5H)-one derivatives.

Antimicrobial and Antifungal Efficacy

Chlorinated furan derivatives, such as chloroflavanones (e.g., 4'-chloroflavanone), exhibit pronounced antimicrobial activity. The selective chlorine substitution alters the electron density of the furan-associated ring systems, facilitating better penetration through bacterial cell walls. In vitro assays demonstrate strong efficacy against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, as well as antifungal activity against Candida albicans [4].

Interestingly, biotechnological modifications like glycosylation—while improving aqueous solubility and pharmacokinetic profiles—often reduce direct antimicrobial potency, highlighting a critical structure-activity relationship (SAR) trade-off that medicinal chemists must navigate [4].

Table 2: Antimicrobial Activity Profile of Chlorinated Flavanones

CompoundTarget MicroorganismActivity LevelPharmacokinetic Note
4'-chloroflavanoneS. aureus (Gram +)HighHigh lipophilicity
4'-chloroflavanoneE. faecalis (Gram +)HighMembrane disruption
3'-chloroflavanone glycosideC. albicans (Fungi)ModerateImproved water solubility

(Data derived from MDPI biotransformation studies [4])

Toxicological Significance: Polychlorinated Dibenzofurans (PCDFs)

While mono- or di-chlorinated furan derivatives hold therapeutic promise, polychlorinated dibenzofurans (PCDFs) are persistent organic pollutants (POPs) with profound toxicological implications. PCDFs are structurally and mechanistically similar to polychlorinated dibenzo-p-dioxins (PCDDs) [5].

Endocrine Disruption and the AhR Pathway

PCDFs exert their toxicity primarily through high-affinity binding to the cytosolic Aryl hydrocarbon Receptor (AhR). Upon binding, the PCDF-AhR complex translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs), leading to the aberrant transcription of genes such as CYP1A1 [2]. In mammalian models, exposure to congeners like 2,3,4,7,8-pentachlorodibenzofuran (PeCDF) blocks ovulation, alters preovulatory hormone levels (decreasing luteinizing hormone and follicle-stimulating hormone surges), and disrupts ovarian follicular development [2].

AhRPathway PCDF PCDF Exposure (e.g., PeCDF) AhR Cytosolic AhR Binding PCDF->AhR High Affinity Trans Nuclear Translocation & ARNT Dimerization AhR->Trans Activation Gene XRE Binding & CYP1A1 Transcription Trans->Gene DNA Binding Tox Endocrine Disruption (Ovulation Blockade) Gene->Tox Phenotypic Effect

Fig 2. Aryl hydrocarbon Receptor (AhR) mediated endocrine disruption by PCDFs.

Experimental Workflows and Methodologies

To ensure scientific rigor and self-validating experimental designs, the following protocols detail the biological evaluation of chlorinated furan derivatives.

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay) for Chlorinated Furanones

Rationale: The MTT assay measures cellular metabolic activity as an indicator of cell viability. It relies on the reduction of a yellow tetrazolium salt to purple formazan crystals by metabolically active cells, serving as the gold standard for validating the apoptotic efficacy of synthesized derivatives [3].

Step-by-Step Methodology:

  • Cell Culture: Culture target cancer cells (e.g., A549 lung carcinoma) in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Seeding: Harvest cells at 80% confluence using Trypsin-EDTA. Seed cells into 96-well plates at a density of

    
     cells/well in 100 µL of media. Incubate for 24 hours to allow adherence.
    
  • Compound Treatment: Prepare a stock solution of the chlorinated furan derivative in DMSO. Perform serial dilutions to achieve final concentrations ranging from 0.1 µM to 100 µM. Add 10 µL of each concentration to the respective wells. (Critical: Final DMSO concentration in wells must not exceed 0.5% to prevent solvent-induced toxicity).

  • Incubation: Incubate the treated plates for 48 hours. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate in the dark at 37°C for 4 hours.

  • Solubilization: Carefully aspirate the media without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Shake the plate gently for 10 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC50 using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

Rationale: To determine the Minimum Inhibitory Concentration (MIC) of chloroflavanones against specific bacterial strains, ensuring standardized evaluation of antimicrobial potency[4].

Step-by-Step Methodology:

  • Inoculum Preparation: Grow bacterial strains (e.g., S. aureus ATCC 29213) on Mueller-Hinton (MH) agar for 18-24 hours. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx.

    
     CFU/mL).
    
  • Dilution: Dilute the suspension 1:150 in MH broth to achieve a final inoculum of

    
     CFU/mL.
    
  • Plate Setup: In a 96-well microtiter plate, add 50 µL of MH broth to wells 2-12. Add 100 µL of the chlorinated furan derivative (prepared in 5% DMSO/water) to well 1. Perform two-fold serial dilutions from well 1 to well 10, discarding 50 µL from well 10.

  • Inoculation: Add 50 µL of the bacterial inoculum to wells 1-11. (Self-Validation: Well 11 serves as the growth control; well 12 serves as the sterility control).

  • Incubation & Reading: Incubate at 37°C for 16-20 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at:[Link]

  • Effects of polychlorinated dibenzofurans, biphenyls, and their mixture with dibenzo-p-dioxins on ovulation in the gonadotropin-primed immature rat: support for the toxic equivalency concept. PubMed (National Institutes of Health). Available at:[Link]

  • Fungal Biotransformation of Chloroflavanones and Antimicrobial Activity of Parent Compounds and Derived Products. MDPI (Molecules). Available at:[Link]

  • Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs. PMC (National Institutes of Health). Available at:[Link]

Strategic Toxicology: De-risking Furan-Based Methanamines in Early Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Furan-Methanamine Paradox

Furan-based methanamines (e.g., furan-2-ylmethanamine derivatives) represent a privileged scaffold in medicinal chemistry, often serving as bioisosteres for benzylamines or histamine analogs. They offer favorable physicochemical properties, including reduced lipophilicity and compact hydrogen-bonding vectors.

However, this scaffold carries a latent toxicological liability . The furan ring is not metabolically inert; it is a "structural alert" for bioactivation. Under oxidative stress, particularly by Cytochrome P450 2E1 (CYP2E1), the furan ring undergoes oxidative opening to form highly reactive


-unsaturated dicarbonyls (e.g., cis-2-butene-1,4-dial). Simultaneously, the methanamine tail renders the molecule a potential substrate for Monoamine Oxidases (MAO) or Semicarbazide-Sensitive Amine Oxidases (SSAO), leading to aldehyde generation.

This guide details a self-validating screening architecture to detect these liabilities early. We move beyond standard "tick-box" toxicity to a mechanistic investigation of Reactive Metabolite (RM) formation.

Mechanistic Grounding: The Bioactivation Cascade

To screen effectively, one must understand the enemy. The toxicity of furan-based methanamines is rarely driven by the parent molecule but by its metabolic activation.

The Dual-Threat Pathway
  • Ring Oxidation (The Major Threat): CYP450 enzymes (predominantly CYP2E1, but also 3A4/2C9 in substituted furans) oxidize the furan ring. This proceeds via an initial oxidation (often modeled as an epoxide or concerted oxygen addition) that rapidly collapses into a reactive enedial (e.g., cis-2-butene-1,4-dial or substituted keto-enals). These electrophiles covalently bind to protein thiols and DNA, causing hepatotoxicity and potential carcinogenicity.

  • Amine Oxidation (The Secondary Threat): The primary or secondary amine tail can undergo oxidative deamination (via MAO or CYP), generating a reactive aldehyde and releasing ammonia/hydrogen peroxide, contributing to local oxidative stress.

Visualization of Bioactivation

The following diagram illustrates the metabolic divergence between safe clearance and toxic bioactivation.

Bioactivation Parent Furan-Based Methanamine CYP CYP450 (2E1, 3A4) Parent->CYP Oxidation Epoxide [Furan Epoxide] Transient Intermediate CYP->Epoxide BDA Reactive Enedial (cis-2-butene-1,4-dial) Epoxide->BDA Ring Opening GSH Glutathione (GSH) Conjugation BDA->GSH + GSH (Trapping) Toxicity Protein/DNA Adducts (Hepatotoxicity/Genotox) BDA->Toxicity Covalent Binding (No GSH) Excretion Mercapturic Acid (Safe Excretion) GSH->Excretion Processing

Caption: Figure 1. The critical bifurcation point in furan metabolism. Safety depends on the rate of GSH conjugation exceeding the rate of protein alkylation.

Tier 1: In Silico & Structural De-Risking

Before synthesis, use computational tools to prioritize analogs.

  • QSAR & Structural Alerts: Flag furan rings lacking substitution at the C2/C5 positions. Unsubstituted positions are most vulnerable to CYP2E1 oxidation.

    • Mitigation Strategy: Blocking the C5 position (e.g., with a methyl or chloro group) can sterically or electronically hinder the formation of the reactive enedial, though it may shift metabolism to side-chain oxidation.

  • Metabolite Prediction: Use software (e.g., Meteor Nexus, StarDrop) to predict if the methanamine tail is a likely MAO substrate. Steric bulk around the nitrogen (e.g.,

    
    -methylation) can reduce MAO susceptibility.
    

Tier 2: The Biochemical "Trap" (Critical Screening)

This is the most important experimental step. Standard microsomal stability assays measure disappearance of the parent but fail to identify what is formed. We must use Reactive Metabolite Trapping .

Protocol: GSH-Trapping Assay

Objective: Detect the formation of reactive enedials by trapping them with Glutathione (GSH).[1]

Materials:

  • Human Liver Microsomes (HLM) or Recombinant CYP2E1 (Supersomes).

  • Test Compound (10 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    M).
    
  • Trapping Agent: Glutathione (GSH) fortified at 5 mM (physiological excess).

  • Cofactor: NADPH regenerating system.

  • Analysis: LC-MS/MS (High Resolution preferred, e.g., Q-TOF or Orbitrap).

Step-by-Step Workflow:

  • Incubation: Mix Test Compound (10

    
    M) + HLM (1 mg/mL) + GSH (5 mM) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH system. Incubate at 37°C for 30–60 minutes.

  • Termination: Quench with ice-cold Acetonitrile (ACN) containing internal standard.

  • Centrifugation: 3000 x g for 10 min to pellet proteins.

  • Detection (Neutral Loss Scan): Inject supernatant into LC-MS/MS.

    • Search Trigger: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or Precursor Ion scanning for m/z 272 (deprotonated GSH fragment) in negative mode.

Data Interpretation:

Observation Interpretation Action
No GSH Adducts Furan ring is stable or metabolism is directed elsewhere. Proceed (Low Risk)
Mono-GSH Adduct (+307 Da) Reactive intermediate formed (likely epoxide/enedial). Flag (Moderate Risk)

| Bis-GSH Adduct (+612 Da) | Highly reactive dialdehyde formed (cross-linking potential). | HALT (High Risk) |

Tier 3: Cellular Toxicity & Genotoxicity[4]

If a compound passes Tier 2 (or shows manageable adduct levels), validate in a cellular system.

The "Differential Cytotoxicity" Assay

Causality Check: Does CYP metabolism cause the toxicity?

  • System: Primary Hepatocytes (Rat or Human).[2]

  • Design:

    • Arm A: Test Compound alone.

    • Arm B: Test Compound + 1-Aminobenzotriazole (ABT) (1 mM).

    • Note: ABT is a broad-spectrum CYP inhibitor.

  • Readout: ATP content (CellTiter-Glo) or LDH release after 24h.

  • Logic: If Toxicity in Arm A >> Arm B, the toxicity is metabolically driven (bioactivation). If A = B, toxicity is intrinsic to the parent molecule (e.g., off-target pharmacology).

Modified Ames Test (Genotoxicity)

Standard Ames strains (TA98, TA100) are often insensitive to furan metabolites.

  • Requirement: Use Salmonella typhimurium TA104 .[3]

  • Why? TA104 is sensitive to oxidative mutagens and aldehydes (carbonyl stress).

  • Condition: Perform +/- S9 fraction. A positive result only with S9 confirms the pro-mutagenic nature of the furan ring opening.

Decision Matrix & Workflow Visualization

The following flowchart guides the Go/No-Go decision process based on the data generated above.

ScreeningWorkflow Start Candidate Selection (Furan-Methanamine) Tier1 Tier 1: In Silico (C2/C5 Substitution Check) Start->Tier1 Tier2 Tier 2: GSH Trapping (LC-MS/MS) Tier1->Tier2 Pass Tier3_Cyto Tier 3a: Hepatocyte Tox (+/- ABT Inhibitor) Tier2->Tier3_Cyto Low/No Adducts Decision_Stop NO-GO: Redesign Scaffold Tier2->Decision_Stop High Bis-GSH Adducts Tier3_Geno Tier 3b: Ames Test (Strain TA104) Tier3_Cyto->Tier3_Geno No CYP-dependent Tox Tier3_Cyto->Decision_Stop Tox Reversed by ABT Decision_Go GO: Lead Optimization Tier3_Geno->Decision_Go Negative Tier3_Geno->Decision_Stop Positive (TA104)

Caption: Figure 2. Integrated screening workflow. The GSH trapping step (Tier 2) is the primary filter to prevent toxic compounds from reaching expensive animal studies.

Summary of Key Parameters

AssayKey EndpointSuccess Criteria
GSH Trapping Neutral Loss 129 Da (LC-MS)< 1% conversion to GSH adducts relative to parent turnover.
Hepatocyte Tox IC50 shift with ABTShift < 2-fold (Indicates toxicity is not CYP-mediated).
Ames Test Revertant Colonies (TA104)Negative (+/- S9).
Metabolic Stability Intrinsic Clearance (

)
Moderate stability (

min) to prevent rapid peak levels of reactive metabolite.

References

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. [Link]

  • Chen, L. J., Hecht, S. S., & Peterson, L. A. (1995). Characterization of amino acid and glutathione adducts of cis-2-butene-1,4-dial, a reactive metabolite of furan. Chemical Research in Toxicology, 8(1), 137-146. [Link]

  • Kellert, M., et al. (2008). Mutagenicity of furan and its metabolite cis-2-butene-1,4-dial in Salmonella typhimurium strains TA100, TA102 and TA104. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 657(2), 127-132. [Link]

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. [Link]

  • Evans, D. C., et al. (2004). Drug-protein adducts: an industry perspective on minimizing the potential for drug bioactivation in drug discovery and development. Chemical Research in Toxicology, 17(1), 3-16. [Link]

Sources

Predicted NMR and mass spectrometry of (5-Chlorofuran-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the predicted spectroscopic characteristics of (5-Chlorofuran-2-yl)methanamine, structured for analytical chemists and drug discovery researchers.

CAS: 214759-18-9 | Formula:


 | MW:  131.56 Da

Executive Summary & Physicochemical Context

(5-Chlorofuran-2-yl)methanamine is a bifunctional heterocyclic building block used primarily in the synthesis of pharmaceutical agents (e.g., Sirtuin 2 inhibitors, antimicrobial pyrazoles). Structurally, it consists of an electron-rich furan ring substituted at the 2-position with a primary aminomethyl group and at the 5-position with a chlorine atom.

The presence of the chlorine atom introduces unique electronic effects (inductive withdrawal vs. resonance donation) that distinctively perturb the NMR signals compared to the unsubstituted furfurylamine. Similarly, the mass spectral profile is dominated by the characteristic


 isotopic signature.

Mass Spectrometry Profiling

Method: Electron Ionization (EI, 70 eV) and Electrospray Ionization (ESI+).

Isotopic Signature (The Chlorine Rule)

The most diagnostic feature in the MS spectrum is the isotopic cluster of the molecular ion and chlorine-containing fragments.

  • M+ Cluster: A distinct 3:1 intensity ratio between

    
     131 (
    
    
    
    ) and
    
    
    133 (
    
    
    ).
  • Validation: Any fragment retaining the furan ring must exhibit this doublet. Loss of the chlorine atom will collapse the cluster to a singlet.

Fragmentation Pathways (EI)

Under electron impact, the molecule undergoes fragmentation driven by the stability of the furfuryl-type cation and the facile cleavage of the amine.

  • 
    -Cleavage (Formation of Iminium Ion): 
    Homolytic cleavage of the C–C bond adjacent to the nitrogen yields the resonance-stabilized iminium ion 
    
    
    
    .
    • Signal:

      
       30.
      
    • Intensity: typically the Base Peak (100%) in primary aliphatic amines, though the stability of the competing chlorofurfuryl cation may reduce its relative abundance here.

  • Benzylic-Type Cleavage (Loss of

    
    ): 
    Cleavage of the C–N bond generates the 5-chlorofurfuryl cation, stabilized by the aromatic furan ring.
    
    • Signal:

      
       115 (with 
      
      
      
      117 isotope).
    • Mechanism: Heterolytic cleavage or loss of amine radical.

  • Ring Degradation (Loss of CO): Furan rings characteristically eject carbon monoxide (CO, 28 Da) from the molecular ion or the furfuryl cation.

    • Transition:

      
       115 
      
      
      
      
      
      87 (Loss of CO).
Visualization of Fragmentation Tree

MS_Fragmentation M Molecular Ion (M+) m/z 131 / 133 (3:1 Ratio) Iminium Iminium Ion [CH2=NH2]+ m/z 30 M->Iminium α-Cleavage (-C5H3ClO•) Chlorofurfuryl 5-Chlorofurfuryl Cation [C5H4ClO]+ m/z 115 / 117 M->Chlorofurfuryl Loss of NH2• Dechlorinated Furfuryl Cation [C5H5O]+ m/z 81 M->Dechlorinated Loss of Cl• (minor) RingOpen Ring Contraction [C4H4Cl]+ m/z 87 / 89 Chlorofurfuryl->RingOpen -CO (28 Da)

Caption: Predicted EI-MS fragmentation pathway highlighting the competition between α-cleavage and formation of the stabilized chlorofurfuryl cation.

NMR Spectroscopy Prediction

Solvent:


 (Reference: TMS 

0.00 ppm).
NMR Prediction

The 5-chloro substituent exerts a dual effect: inductive electron withdrawal (-I) and resonance donation (+M). In furan systems, the +M effect often dominates at the ortho/para-like positions, but the -I effect is significant at the adjacent carbon.

Proton

(ppm)
Multiplicity

(Hz)
Assignment Logic
H-3 6.15 – 6.25 Doublet (d)~3.5Located

to the amine side chain. Shielded relative to unsubstituted furan due to resonance from the 5-Cl.
H-4 6.05 – 6.15 Doublet (d)~3.5Located adjacent to Cl. The +M shielding effect of Cl typically overrides the -I effect in furans, shifting this upfield relative to H3.
CH₂ 3.75 – 3.85 Singlet (s)-Benzylic-like methylene. Shifts slightly downfield from typical alkyl amines due to the aromatic ring current.
NH₂ 1.50 – 2.00 Broad Singlet (br s)-Exchangeable. Chemical shift is concentration and pH dependent. Disappears on

shake.

Key Diagnostic: The coupling constant


 Hz is characteristic of the furan ring. Unlike unsubstituted furfurylamine (which shows H3, H4, H5 coupling), this molecule will show a clean AB system (two doublets) in the aromatic region.
NMR Prediction
Carbon

(ppm)
TypeAssignment Logic
C-2 153.0 – 156.0 QuaternaryIpso to the aminomethyl group. Deshielded by the oxygen atom and the alkyl substituent.
C-5 134.0 – 138.0 QuaternaryIpso to the Chlorine. The Heavy Atom Effect and resonance usually place this upfield of C-2.
C-3 108.0 – 110.0 CH

to the oxygen. Typical furan

-carbon range.
C-4 106.0 – 108.0 CH

to the oxygen, ortho to Cl. Shielded by Cl resonance (+M).
CH₂ 38.0 – 41.0

Aminomethyl carbon.
Analytical Workflow Diagram

NMR_Workflow Sample Sample Preparation (10 mg in CDCl3) H1 1H NMR Experiment Check for 2x Doublets (6.0-6.3 ppm) Check for Cl Isotope Pattern (MS) Sample->H1 D2O D2O Shake Confirm NH2 signal loss H1->D2O C13 13C NMR & DEPT-135 Confirm CH2 (inverted) vs CH (upright) H1->C13 HSQC 2D HSQC Correlate H3/H4 to C3/C4 C13->HSQC Final Structural Confirmation HSQC->Final

Caption: Step-by-step NMR characterization workflow to distinguish regioisomers and confirm the 5-chloro substitution.

Experimental Validation Protocol

To validate these predictions in a laboratory setting, the following self-validating protocol is recommended:

  • Purity Check (GC-MS): Inject the sample using a non-polar column (e.g., HP-5MS). Look for a single peak with the characteristic 131/133 isotope pattern. If a peak at

    
     97 is observed, the sample is contaminated with hydro-dechlorinated furfurylamine.
    
  • Salt Formation: The free base is prone to oxidation (darkening upon storage). Convert a small aliquot to the hydrochloride salt using HCl in dioxane. The salt form will show a significant downfield shift of the

    
     peak in 
    
    
    
    or DMSO-
    
    
    (to ~4.0-4.2 ppm) and the
    
    
    protons will appear as a broad singlet near 8.5 ppm.
  • Regioisomer Distinction: To ensure the Cl is at position 5 and not position 3 or 4, analyze the

    
     coupling. A 3-chlorofuran derivative would show a smaller coupling constant or a singlet if substituted at C2/C3/C5. The distinct 
    
    
    
    Hz confirms the 2,5-substitution pattern.

References

  • PubChem. (n.d.). Furfurylamine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023). 2-Furanmethanamine Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • MDPI. (2019). Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. Molecules. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for NMR shift rules and MS fragmentation).

Sources

The Strategic Sourcing, Purity Profiling, and Synthetic Utility of (5-Chlorofuran-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Chlorofuran-2-yl)methanamine (CAS No. 214759-18-9) is a highly specialized heterocyclic building block characterized by an electron-rich furan ring, a reactive primary amine, and a distinct 5-chloro substituent[1]. With a molecular weight of 131.56 g/mol and the SMILES notation NCC1=CC=C(Cl)O1[2], this compound has emerged as a critical synthetic intermediate in medicinal chemistry. Its unique stereoelectronic properties make it an indispensable pharmacophore for structure-activity relationship (SAR) studies, particularly in the development of chaperone inhibitors and targeted prodrugs[1]. This whitepaper provides a comprehensive technical guide on its commercial sourcing, analytical validation, synthetic methodologies, and pharmacological applications.

Commercial Availability and Sourcing Landscape

Historically, halogenated furan methanamines were synthesized strictly in-house due to stability concerns. However, the expansion of high-throughput screening libraries has driven commercial availability. The compound is currently supplied by multiple specialized chemical vendors under "Research Use Only" (RUO) designations[1].

Table 1: Commercial Sourcing Data for (5-Chlorofuran-2-yl)methanamine

SupplierCatalog / CAS No.Stated PurityApplication Focus
1B3252216[1]>95% (High-Purity R&D)[1]Synthetic intermediate, SAR studies[1]
3214759-18-9[3]Analytical GradeHeterocyclic Building Blocks[3]
ENA053246504Standard RUOOrganic synthesis & drug discovery

Analytical Purity and Quality Control

Purity is paramount when utilizing (5-chlorofuran-2-yl)methanamine. The electron-rich nature of the furan ring makes it susceptible to oxidative degradation, while the primary amine can readily absorb atmospheric carbon dioxide to form carbamate salts if not properly stored under inert gas. Furthermore, commercial batches must be rigorously validated to ensure the absence of dehalogenated impurities (furan-2-ylmethanamine) or regioisomers.

AnalyticalWorkflow A Commercial Batch (5-Chlorofuran-2-yl)methanamine B HPLC-UV Analysis (Purity > 95%) A->B Step 1 C LC-MS Profiling (m/z 132.0[M+H]+) A->C Step 2 D 1H & 13C NMR (Regioisomer Check) A->D Step 3 E Validated RUO Standard B->E C->E D->E

Workflow for validating purity and structural integrity of commercial batches.

Synthetic Methodologies: The Oxime Reduction Route

While commercially available, (5-chlorofuran-2-yl)methanamine is frequently synthesized de novo to ensure absolute control over purity or to incorporate isotopic labels. A highly validated protocol involves the conversion of 5-chloro-2-furaldehyde to its corresponding oxime, followed by reduction via lithium aluminum hydride (LiAlH₄)[4].

Causality in Experimental Design: The choice of LiAlH₄ over catalytic hydrogenation (e.g., Pd/C with H₂) is deliberate. Catalytic hydrogenation poses a severe risk of reductive dechlorination at the C5 position of the furan ring. LiAlH₄, while a strong hydride donor, selectively reduces the oxime to the primary amine when the temperature is strictly controlled (0–25 °C), preserving the critical carbon-chlorine bond[4].

Step-by-Step Protocol: Synthesis of (5-Chlorofuran-2-yl)methanamine

This protocol is designed as a self-validating system, ensuring that intermediate progression and final product isolation are visually and analytically verifiable.

  • Oxime Formation: Dissolve 5-chloro-2-furaldehyde (1.0 equiv) in methanol. Add hydroxylamine hydrochloride (NH₂OH·HCl) and sodium acetate (NaOAc)[4].

  • Stirring: Maintain the reaction at 25 °C for 8 hours to ensure complete conversion to the oxime[4].

  • Extraction & Drying: Concentrate the solvent, extract with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • Reduction: Suspend the isolated oxime in anhydrous tetrahydrofuran (THF) and cool to 0 °C under an argon atmosphere.

  • Hydride Addition: Carefully add LiAlH₄ (in portions or as a THF solution) to prevent exothermic runaway[4].

  • Reaction Maturation: Allow the mixture to warm to 25 °C and stir for 12 hours[4].

  • Quenching (Self-Validating Step): Quench using the Fieser method (n mL water, n mL 15% NaOH, 3n mL water) to precipitate aluminum salts. The formation of a crisp, white granular precipitate visually confirms successful quenching and prevents product entrapment in aluminum hydroxide gels.

  • Isolation: Filter, concentrate the filtrate, and purify via column chromatography to yield the product as a yellow oil (approx. 47% yield)[4].

SynthesisPathway A 5-Chloro-2-furaldehyde B Hydroxylamine HCl NaOAc (MeOH) A->B C 5-Chloro-2-furaldehyde oxime B->C D LiAlH4 Reduction (THF, 0-25°C) C->D E (5-Chlorofuran-2-yl)methanamine D->E

Step-by-step synthetic pathway from 5-chloro-2-furaldehyde via oxime reduction.

Table 2: Quantitative NMR Validation Data for (5-Chlorofuran-2-yl)methanamine[4]

NucleusFrequencySolventChemical Shift (δ)MultiplicityCoupling Constant (J)Integration
¹H500 MHzCDCl₃6.12 ppmDoublet (d)3.2 Hz1H (Furan ring)
¹H500 MHzCDCl₃6.06 ppmDoublet (d)3.2 Hz1H (Furan ring)
¹H500 MHzCDCl₃3.76 ppmDoublet (d)0.8 Hz2H (Methylene)
¹H500 MHzCDCl₃1.58 ppmBroad singlet (br s)N/A2H (Amine)

Pharmacological Applications in Drug Discovery

The structural motifs of (5-chlorofuran-2-yl)methanamine make it a highly sought-after pharmacophore in targeted therapies.

Grp94-Selective Inhibitors (Hsp90 Paralog)

Glucose-regulated protein 94 (Grp94) is an endoplasmic reticulum-resident chaperone involved in the maturation of Toll-like receptors and integrins[4]. Overexpression of Grp94 is linked to tumor aggressiveness[4]. Unlike other Hsp90 isoforms, Grp94 contains a unique five-amino-acid insertion that creates a secondary hydrophobic binding pocket[4]. Incorporating the (5-chlorofuran-2-yl)methanamine moiety into radamide or BnIm scaffolds significantly enhances π–π interactions within this pocket, leading to high Grp94 selectivity[4]. Inhibition disrupts the Grp94-LRP6 interaction, reducing LRP6 cell-surface trafficking, which ultimately triggers caspase 9 activation and apoptosis in multiple myeloma cells[4].

Grp94Pathway A (5-Chlorofuran-2-yl)methanamine Derivative B Binds Grp94 N-terminal Secondary Pocket A->B C Disrupts Grp94-LRP6 Interaction B->C D Reduced LRP6 Cell-Surface Trafficking C->D E Caspase 9 Activation & Apoptosis D->E

Mechanism of action for Grp94-selective inhibitors using the furan scaffold.

AKR1C3-Dependent KARS Inhibitors

The compound is also utilized in the synthesis of tricyclic ketone prodrugs targeting Aldo-Keto Reductase 1C3 (AKR1C3)[5]. These prodrugs are converted by AKR1C3 into lysine t-RNA synthetase (KARS) inhibitors[5]. Because AKR1C3 is overexpressed in specific tumors (e.g., NRF2/KEAP1 mutated cancers), utilizing (5-chlorofuran-2-yl)methanamine derivatives allows for highly targeted antineoplastic therapies with reduced systemic toxicity[5].

Conclusion

(5-Chlorofuran-2-yl)methanamine is far more than a simple building block; it is a precision tool in medicinal chemistry. Whether sourced commercially or synthesized via controlled oxime reduction, rigorous purity validation is essential. Its unique physicochemical properties continue to unlock novel pathways in oncology, particularly in chaperone inhibition and prodrug activation.

References

  • Benchchem. "(5-Chlorofuran-2-yl)methanamine | C5H6ClNO". Benchchem.
  • Hoffman Fine Chemicals. "Heterocyclic Building Blocks". Hoffman Fine Chemicals.
  • Sigma-Aldrich. "C5h6cl3no | Sigma-Aldrich". Sigma-Aldrich.
  • National Institutes of Health (PMC). "Development of Glucose Regulated Protein 94-Selective Inhibitors Based on the BnIm and Radamide Scaffold". PMC.
  • Google Patents. "WO2021005586A1 - Tricyclic akr1c3 dependent kars inhibitors". Google Patents.
  • ChemSynthesis. "(5-chloro-2-furyl)methanamine - C5H6ClNO, density, melting point, boiling point, structural formula, synthesis". ChemSynthesis.

Sources

Methodological & Application

Synthesis of novel derivatives from (5-Chlorofuran-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis & Functionalization of (5-Chlorofuran-2-yl)methanamine

Executive Summary & Strategic Value

(5-Chlorofuran-2-yl)methanamine is a high-value pharmacophore in medicinal chemistry, serving as a bioisostere for benzylamines and chlorophenyl groups. Its structural duality—comprising a nucleophilic primary amine and a lipophilic, electron-rich 5-chlorofuran core—makes it an ideal scaffold for Fragment-Based Drug Discovery (FBDD) .

Recent literature highlights its utility in developing inhibitors for SIRT2 (neurodegenerative diseases) and kinase modulation (oncology). However, the furan ring introduces specific stability challenges, particularly acid sensitivity, which requires tailored synthetic protocols.[1]

This guide provides a "Senior Scientist" perspective on handling this building block, offering three validated synthetic modules designed to maximize yield while preserving the integrity of the furan core.

Chemical Reactivity & Stability Profile

Before initiating synthesis, researchers must understand the "personality" of this molecule.

FeatureReactivity Implication"Senior Scientist" Tip
Primary Amine High nucleophilicity; ready for acylation, alkylation, and multicomponent reactions.Ideal Handle: Use this for library generation (diversity point).
Furan Ring Electron-rich diene; susceptible to oxidative ring opening and electrophilic aromatic substitution.Acid Warning: Avoid strong Lewis acids or prolonged exposure to pH < 2, which can trigger ring opening/polymerization.
5-Chloro Substituent Deactivates the ring slightly, adding stability compared to unsubstituted furan.Metabolic Stability: The Cl atom blocks the metabolically labile 5-position, improving half-life (t1/2) in vivo.
Critical Stability Warning: Acid-Catalyzed Decomposition

Unlike benzylamines, furfurylamines are prone to acid-catalyzed ring opening (the "piano-stool" collapse) to form diketones or polymers.

  • Avoid: Strong mineral acids (HCl, H₂SO₄) at high temperatures.

  • Preferred: Weak organic acids (AcOH) or buffered aqueous workups.

Synthetic Pathways Visualization

The following workflow illustrates the three primary modules for diversifiying the (5-Chlorofuran-2-yl)methanamine scaffold.

G Start (5-Chlorofuran-2-yl) methanamine Amide Module A: Amide Coupling (R-COOH + HATU) Start->Amide Base/DMF RedAm Module B: Reductive Amination (R-CHO + NaBH(OAc)3) Start->RedAm AcOH/DCM Ugi Module C: Ugi 4-CR (R-CHO + R-NC + R-COOH) Start->Ugi MeOH/RT Prod_Amide Amide Derivatives (SIRT2 Inhibitors) Amide->Prod_Amide Prod_SecAmine Secondary Amines (Kinase Linkers) RedAm->Prod_SecAmine Prod_Pepto α-Aminoacyl Amides (Peptidomimetics) Ugi->Prod_Pepto

Caption: Divergent synthetic pathways from the core amine scaffold. Colors denote distinct reaction modules.

Detailed Experimental Protocols

Module A: Robust Amide Coupling (SIRT2 Inhibitor Synthesis)

Context: This protocol is optimized to prevent racemization of chiral coupling partners and avoid acidic byproducts. We utilize HATU over EDC/HOBt for faster kinetics, minimizing the time the furan is exposed to potential side reactions.

Reagents:

  • (5-Chlorofuran-2-yl)methanamine (1.0 equiv)[2]

  • Carboxylic Acid Partner (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc

Protocol:

  • Activation: In a flame-dried vial, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (3 mL). Add HATU (1.2 mmol) and DIPEA (2.0 mmol). Stir at Room Temperature (RT) for 15 minutes. Note: Solution should turn slightly yellow.

  • Addition: Add (5-Chlorofuran-2-yl)methanamine (1.0 mmol) dissolved in minimal DMF (0.5 mL). Add the remaining DIPEA (1.0 mmol).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = Acid MW + 131.5 - 18).

  • Workup (Furan-Safe):

    • Dilute with EtOAc (30 mL).

    • Wash with sat. NaHCO₃ (2 x 10 mL) to remove unreacted acid/HATU byproducts.

    • Wash with 5% Citric Acid (1 x 10 mL). Crucial: Do not use 1M HCl; citric acid is milder and preserves the furan.

    • Wash with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Yield Expectation: 85–95%

Module B: Reductive Amination (Secondary Amine Library)

Context: Creating secondary amines allows for further functionalization or modulation of pKa. We use Sodium triacetoxyborohydride (STAB) as the reductant because it allows for "one-pot" formation without isolating the unstable imine intermediate.

Reagents:

  • (5-Chlorofuran-2-yl)methanamine (1.0 equiv)[2]

  • Aldehyde Partner (1.0 equiv)[3]

  • NaBH(OAc)₃ (1.5 equiv)

  • Acetic Acid (catalytic, 1-2 drops)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

Protocol:

  • Imine Formation: Mix amine (1.0 mmol) and aldehyde (1.0 mmol) in DCE (5 mL). Add catalytic AcOH. Stir for 30 mins under N₂.

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol) in one portion.

  • Reaction: Stir at RT for 12–16 hours.

  • Quench: Quench with sat. NaHCO₃ (10 mL). Stir vigorously for 20 mins to decompose boron complexes.

  • Extraction: Extract with DCM (3 x 10 mL).

  • Purification: Amine-functionalized silica gel is recommended to avoid tailing, or use neutral alumina.

Troubleshooting: If the furan ring shows signs of degradation (darkening reaction), switch solvent to THF and omit AcOH, relying on the aldehyde's electrophilicity.

Module C: Ugi 4-Component Reaction (Peptidomimetics)

Context: This is a powerful "one-pot" reaction to generate complex peptidomimetic backbones, ideal for high-throughput screening (HTS) libraries.

Reagents:

  • Amine: (5-Chlorofuran-2-yl)methanamine (1.0 equiv)[2]

  • Aldehyde: R-CHO (1.0 equiv)

  • Acid: R-COOH (1.0 equiv)

  • Isocyanide: R-NC (1.0 equiv)

  • Solvent: Methanol (MeOH) or TFE (Trifluoroethanol)

Protocol:

  • Sequential Addition: In a screw-cap vial, dissolve the aldehyde (1.0 mmol) in MeOH (2 mL). Add the amine (1.0 mmol) and stir for 30 mins to pre-form the imine.

  • Component Addition: Add the carboxylic acid (1.0 mmol) followed immediately by the isocyanide (1.0 mmol).

  • Reaction: Seal the vial and stir at RT for 24 hours. Note: Ugi reactions are concentration-dependent; keep highly concentrated (0.5 M).

  • Workup: Evaporate MeOH. The product often precipitates or can be purified directly via prep-HPLC.

Comparative Data & Selection Guide

ParameterModule A (Amide)Module B (Red. Am.)Module C (Ugi)
Reaction Time Fast (2-4 h)Medium (12-16 h)Slow (24 h)
Atom Economy Low (Coupling reagents waste)MediumHigh (Water is only byproduct)
Furan Stability Risk Low (Basic conditions)Medium (Acid catalyst)Low (Neutral/Mild)
Primary Application Target-specific inhibitors (SIRT2)Linker design / pKa tuningDiversity-Oriented Synthesis

References

  • SIRT2 Inhibitor Discovery: Title: Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. Source: MDPI, Molecules 2019. URL:[Link]

  • General Amide Coupling Protocols: Title: Amide Synthesis - Reference Reaction Protocols. Source: Fisher Scientific. URL:[Link]

Sources

Application Note: Synthetic Modalities and Reaction Mechanisms of (5-Chlorofuran-2-yl)methanamine in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Chlorofuran-2-yl)methanamine (CAS 214759-18-9) is a highly versatile, amine-functionalized halogenated heterocycle. It serves as a critical building block in the synthesis of isoform-selective chaperone inhibitors and prodrugs targeting tumor microenvironments[1]. This application note details the mechanistic rationale, optimized synthetic protocols, and downstream coupling strategies for utilizing this compound in advanced medicinal chemistry workflows.

Mechanistic Profiling & Structural Rationale

The molecular architecture of (5-chlorofuran-2-yl)methanamine dictates its distinct reactivity profile:

  • Primary Amine Moiety : The unhindered aliphatic amine acts as a potent nucleophile, ideal for amide coupling, reductive amination, and Schiff base formation[1].

  • Furan Ring System : The electron-rich nature of the furan ring is modulated by the inductive electron-withdrawing effect of the 5-chloro substituent. This halogen not only stabilizes the ring against oxidative degradation compared to unsubstituted furans but also provides a lipophilic vector critical for deep-pocket binding in target proteins[2].

  • C-Cl Bond Stability : In drug design, the 5-chloro-furan motif mimics substituted phenyl rings (e.g., 4-chlorophenyl) but with a distinct trajectory and lower molecular weight. For instance, in Glucose Regulated Protein 94 (Grp94) inhibitors, the 5-chloro substitution on the furan ring significantly increases binding affinity by occupying a unique hydrophobic pocket[3].

Biological Application Context

Grp94 is an endoplasmic reticulum-resident chaperone of the Hsp90 family, implicated in cancer metastasis and multiple myeloma[3]. Inhibitors utilizing the (5-chlorofuran-2-yl)methyl scaffold disrupt Grp94's interaction with the LRP6 co-receptor, leading to lysosomal degradation of oncogenic targets and subsequent apoptosis[3]. Additionally, this amine is utilized in the synthesis of AKR1C3-dependent KARS inhibitors, where it is coupled to form a spiro-piperidine-quinoline carboxamide targeting solid tumors[4].

Grp94_Pathway Inhibitor (5-Chlorofuran-2-yl)methyl Derivatives Grp94 Grp94 Chaperone (Active State) Inhibitor->Grp94 Binds ATP Pocket Apoptosis Caspase 9 Activation (Cell Death) Inhibitor->Apoptosis Induces via LRP6 depletion LRP6 LRP6 Co-receptor (Cell Surface Trafficking) Grp94->LRP6 Facilitates Folding Wnt Wnt Signaling (Tumor Proliferation) LRP6->Wnt Activates Pathway

Diagram 1: Mechanistic pathway of Grp94 inhibition by (5-chlorofuran-2-yl)methyl derivatives.

Synthesis Strategies and Quantitative Data

The synthesis of (5-chlorofuran-2-yl)methanamine from 5-chloro-2-furaldehyde must be carefully managed to prevent hydrodehalogenation (loss of the chlorine atom) and furan ring-opening[5].

Table 1: Comparative Evaluation of Amination Strategies for 5-Chloro-2-furaldehyde

Synthetic StrategyReagentsYield (%)Chemoselectivity (C-Cl Retention)Scalability & Mechanistic Notes
Direct Catalytic HydrogenationNH₃, H₂, Pd/C< 30%PoorHigh risk of hydrodehalogenation; not recommended for halogenated furans.
Reductive AminationNH₄OAc, NaBH₃CN60-70%HighGenerates toxic cyanide byproducts; requires rigorous purification to remove boron salts.
Oxime Reduction 1. NH₂OH·HCl 2. LiAlH₄ 45-55% Excellent Self-validating workup; strictly preserves the C-Cl bond; highly reproducible. [2]

Self-Validating Experimental Protocols

Protocol A: Synthesis of (5-Chlorofuran-2-yl)methanamine via Oxime Reduction

Causality & Design : This two-step protocol bypasses catalytic hydrogenation, ensuring the 5-chloro substituent remains intact[2]. The use of the Fieser workup for LiAlH₄ reduction is a self-validating step: if the correct stoichiometric ratios of water and NaOH are added, the aluminum salts precipitate as a granular white solid. This confirms successful quenching and prevents product-trapping emulsions that commonly ruin yields.

Step-by-Step Methodology :

  • Oxime Formation : Dissolve 5-chloro-2-furaldehyde (1.0 equiv) in methanol (0.5 M). Add hydroxylamine hydrochloride (1.2 equiv) and sodium acetate (1.2 equiv). Stir at 25 °C for 8 hours.

  • Validation Check : Monitor by TLC (Hexanes/EtOAc 3:1). Complete consumption of the UV-active aldehyde spot confirms conversion. Concentrate and extract the intermediate oxime with EtOAc/H₂O.

  • Reduction : Dissolve the crude oxime in anhydrous THF (0.7 M). Cool to 0 °C under an inert N₂ atmosphere.

  • Hydride Addition : Dropwise, add LiAlH₄ (0.5 M in THF, 5.0 equiv). Caution: Highly exothermic. Allow the mixture to warm to 25 °C and stir for 12 hours[2].

  • Fieser Quench (Self-Validating) : Cool the reaction mixture to 0 °C. For every

    
     grams of LiAlH₄ used, sequentially add 
    
    
    
    mL of H₂O,
    
    
    mL of 15% NaOH (aq), and
    
    
    mL of H₂O.
    • Observation Check: The mixture will transition from a gray suspension to a crisp, white, granular precipitate. If the solid is gummy, the quench is incomplete or mixing was insufficient.

  • Isolation : Filter the suspension through a pad of Celite, washing thoroughly with warm EtOAc. Concentrate the filtrate to yield (5-chlorofuran-2-yl)methanamine as a yellow oil[2].

Protocol B: Amide Coupling for Library Generation

Causality & Design : Furan-containing amines are sensitive to highly acidic conditions, which can protonate the ring and lead to polymerization[5]. Therefore, mildly basic coupling conditions using HATU and DIPEA are employed to form carboxamides efficiently without degrading the furan ring[4].

Step-by-Step Methodology :

  • Activation : Dissolve the target carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling : Add (5-chlorofuran-2-yl)methanamine (1.1 equiv) to the activated mixture. Stir for 4-6 hours.

  • Validation Check : LC-MS analysis should indicate the disappearance of the starting amine (m/z 131.5) and the appearance of the target amide mass.

  • Purification : Quench with saturated aqueous NaHCO₃. Extract with EtOAc, wash with 5% LiCl (aq) to remove residual DMF, dry over Na₂SO₄, and purify via silica gel chromatography.

Synthesis_Workflow Aldehyde 5-Chloro-2-furaldehyde Oxime Oxime Intermediate (TLC Validated) Aldehyde->Oxime NH₂OH·HCl NaOAc, MeOH Amine (5-Chlorofuran-2-yl)methanamine (Fieser Quench) Oxime->Amine LiAlH₄, THF 0-25 °C Amide Target Carboxamide (e.g., Grp94 Inhibitor) Amine->Amide R-COOH, HATU DIPEA, DMF

Diagram 2: Chemoselective synthetic workflow for (5-chlorofuran-2-yl)methyl carboxamides.

References

  • Title: Development of Glucose Regulated Protein 94-Selective Inhibitors Based on the BnIm and Radamide Scaffold Source: KU ScholarWorks / Journal of Medicinal Chemistry URL
  • Title: WO2021005586A1 - Tricyclic AKR1C3 dependent KARS inhibitors Source: Google Patents URL
  • Title: (5-Chlorofuran-2-yl)

Sources

(5-Chlorofuran-2-yl)methanamine in medicinal chemistry applications

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (5-Chlorofuran-2-yl)methanamine as a Privileged Scaffold in Isoform-Selective Therapeutics

Executive Summary

In modern medicinal chemistry, achieving target selectivity among closely related protein isoforms is a primary challenge. (5-Chlorofuran-2-yl)methanamine has emerged as a highly versatile, privileged building block for structure-activity relationship (SAR) campaigns 1. By combining a highly nucleophilic primary amine with a lipophilic, electron-modulated heteroaromatic ring, this compound enables the synthesis of highly selective inhibitors targeting unique hydrophobic binding pockets in oncology and inflammatory disease models.

Physicochemical Profiling & Structural Rationale

The utility of (5-chlorofuran-2-yl)methanamine stems directly from its distinct structural components. The primary amine serves as a reactive anchor, facilitating rapid nucleophilic additions to form amides, ureas, and imines (Schiff bases) 1.

Causality in Scaffold Design: Why utilize a chlorinated furan rather than a simple benzylamine? The furan ring provides a planar geometry ideal for π–π stacking interactions. However, unsubstituted furans often suffer from metabolic liabilities (e.g., oxidative ring-opening). The addition of the 5-chloro substituent serves a dual purpose:

  • Electronic Modulation: It acts as an electron-withdrawing group, stabilizing the furan ring against oxidative degradation.

  • Steric/Lipophilic Anchoring: The chlorine atom increases the overall lipophilicity (LogP) and provides the precise steric bulk required to occupy deep, narrow hydrophobic pockets in target enzymes.

Table 1: Physicochemical & Handling Parameters

ParameterValueImpact on Drug Design & Handling
Molecular Formula C5H6ClNOLow molecular weight ensures high ligand efficiency when appended to larger macrocycles or scaffolds.
Molecular Weight 131.56 g/mol Maintains the final drug candidate within Lipinski's Rule of 5 [[1]]().
SMILES NCC1=CC=C(Cl)O1Linear connectivity allows for flexible spatial orientation of the heteroaromatic ring.
Storage Conditions Sealed, 2-8°CCritical to prevent ambient oxidative degradation of the electron-rich furan moiety over time [[2]]().

Mechanistic Application I: Grp94-Selective Inhibitors in Oncology

Glucose Regulated Protein 94 (Grp94) is an endoplasmic reticulum-resident chaperone of the Hsp90 family. While Grp94 shares 85% sequence identity with other Hsp90 isoforms, its N-terminal ATP-binding site possesses a unique, secondary hydrophobic pocket with a high density of aromatic amino acids [[3]]().

The Structural Solution: Incorporating (5-chlorofuran-2-yl)methanamine into radamide or BnIm scaffolds dramatically improves binding affinity for Grp94. The furan ring engages in enhanced π–π interactions with the pocket's aromatic residues, while the chlorine atom perfectly fills the hydrophobic void, achieving critical isoform selectivity over Hsp90α/β 3.

Therapeutic Mechanism: Selective inhibition of Grp94 disrupts the trafficking of client proteins, most notably the Wnt pathway co-receptor LRP6. Reduced cell-surface LRP6 leads to caspase 9 activation and apoptosis, providing a targeted mechanism to combat multiple myeloma and cancer metastasis 3.

Grp94_Pathway Grp94 Grp94 Chaperone (Overexpressed in Tumors) LRP6 LRP6 Co-receptor Trafficking Grp94->LRP6 Chaperones Inhibitor (5-Chlorofuran-2-yl) Derivative Inhibitor Inhibitor->Grp94 Binds unique hydrophobic pocket Inhibitor->LRP6 Disrupts trafficking Wnt Wnt Signaling Pathway LRP6->Wnt Activates (Normal State) Apoptosis Caspase 9 Activation & Apoptosis LRP6->Apoptosis Surface Reduction Induces Death

Figure 1: Mechanism of Grp94 inhibition by (5-chlorofuran-2-yl) derivatives inducing apoptosis.

Mechanistic Application II: AKR1C3-Dependent KARS Inhibitors

Beyond chaperone proteins, the (5-chlorofuran-2-yl)methyl moiety is utilized in the synthesis of tricyclic inhibitors targeting Aldo-Keto Reductase family 1 member C3 (AKR1C3). AKR1C3 is a critical biomarker for NRF2 activity and is coordinately overexpressed in non-small cell lung cancer. By integrating this chlorinated furan into spiro-quinoline scaffolds, researchers can effectively modulate the NFE2L2/NRF2-KEAP1 pathway, driving anti-neoplastic activity 4.

Experimental Protocol: Self-Validating Amide Coupling Workflow

The following protocol details the synthesis of a targeted inhibitor intermediate by coupling (5-chlorofuran-2-yl)methanamine to a carboxylic acid scaffold (e.g., a radamide precursor).

Causality in Reagent Selection:

  • HATU: Selected over standard EDC/HOBt coupling due to its superior reaction kinetics, which is critical when dealing with complex or sterically hindered carboxylic acid scaffolds.

  • DIPEA (N,N-Diisopropylethylamine): A sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid to facilitate active ester formation without competing with the primary amine for nucleophilic attack.

  • Anhydrous DMF: Ensures complete solvation of both the highly polar starting materials and the increasingly hydrophobic product.

Step-by-Step Methodology
  • Activation of the Scaffold: Dissolve 1.0 equivalent of the carboxylic acid scaffold in anhydrous DMF to achieve a 0.2 M concentration. Add 1.2 equivalents of HATU and 3.0 equivalents of DIPEA. Stir at room temperature for 15 minutes under an inert atmosphere (N2 or Argon). Self-Validation Check: The solution will typically transition to a pale yellow color, visually confirming the formation of the active OAt-ester intermediate.

  • Nucleophilic Addition: Remove (5-chlorofuran-2-yl)methanamine from 2-8°C storage and allow it to equilibrate to room temperature to prevent atmospheric condensation [[2]](). Add 1.1 equivalents of the amine to the reaction mixture. Stir at room temperature for 2 to 4 hours.

  • Reaction Monitoring (Self-Validating System): Withdraw a 5 µL aliquot from the reaction mixture and dilute it in 1 mL of Acetonitrile/Water (1:1). Analyze via LC-MS. The reaction is validated as complete when the mass corresponding to the starting carboxylic acid is entirely depleted, replaced by the distinct [M+H]+ peak of the target amide.

  • Quenching and Extraction: Quench the reaction by adding an equal volume of saturated aqueous NaHCO3. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Causality: EtOAc efficiently partitions the organic product, leaving the bulk of the DMF and HATU byproducts (such as HOAt) in the aqueous phase.

  • Aqueous Washing: Wash the combined organic layers with 5% aqueous LiCl, followed by brine. Causality: DMF is highly water-miscible but can drag into the organic layer. The addition of LiCl drastically increases the ionic strength of the aqueous phase, forcing residual DMF out of the EtOAc layer.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure targeted inhibitor.

Synthesis_Workflow Step1 1. Carboxylic Acid Activation (HATU / DIPEA in DMF) Step2 2. Nucleophilic Addition (5-Chlorofuran-2-yl)methanamine Step1->Step2 Active Ester Formed Step3 3. Reaction Monitoring (LC-MS / TLC Aliquots) Step2->Step3 Step3->Step2 Incomplete (Add Reagents) Step4 4. Aqueous Workup (NaHCO3 / EtOAc Extraction) Step3->Step4 Complete Conversion Step5 5. Purification (Silica Gel Chromatography) Step4->Step5 Organic Layer Isolated

Figure 2: Self-validating experimental workflow for amide coupling with the furan derivative.

References

  • Benchchem: (5-Chlorofuran-2-yl)methanamine | C5H6ClNO. Benchchem. 1

  • Development of Glucose Regulated Protein 94-Selective Inhibitors Based on the BnIm and Radamide Scaffold. PMC (National Institutes of Health). 3

  • 214759-18-9 | (5-Chlorofuran-2-yl)methanamine. ChemScene. 2

  • US20240262827A1 - Tricyclic akr1c3 dependent kars inhibitors. Google Patents. 4

Sources

Application Note: Utilizing (5-Chlorofuran-2-yl)methanamine in the Synthesis of Advanced Self-Healing and Flame-Retardant Polymers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition toward sustainable, high-performance materials has heavily leveraged biomass-derived amines, particularly in the synthesis of polyamides and polyureas[1]. However, standard furan-based polymers often lack the high-temperature stability and flame retardancy required for advanced engineering applications[2]. The strategic utilization of 3 (C5H6ClNO) addresses these critical limitations. By incorporating a chlorine atom at the 5-position of the furan ring, researchers can synthesize novel polymer networks that exhibit inherent flame retardancy, modified solubility profiles, and precisely tunable reversible Diels-Alder (DA) self-healing properties[3].

Mechanistic Rationale: The Role of the 5-Chloro Substituent

  • Electronic Modulation & Diels-Alder Kinetics: In standard furfurylamine-based polymers, the electron-rich furan ring acts as a highly reactive diene in DA cycloadditions. While beneficial for low-temperature crosslinking, this high reactivity can lead to premature degradation during high-temperature processing. The electronegative chlorine atom in (5-chlorofuran-2-yl)methanamine withdraws electron density via inductive effects, lowering the Highest Occupied Molecular Orbital (HOMO) energy of the diene. This electronic modulation requires higher activation energy for the forward DA reaction, thereby widening the thermal processing window of the linear prepolymer.

  • Inherent Flame Retardancy: The incorporation of halogens directly into the polymer backbone or pendant groups imparts significant 3 to the final polyimide or polyamide network[3]. During combustion, the chlorine atoms are released as halogen radicals, which quench high-energy hydrogen and hydroxyl radicals in the gas phase, effectively starving the flame.

Experimental Protocols

Protocol A: Interfacial Synthesis of Chlorofuran-Polyamide

Causality Checkpoint: Traditional melt polycondensation requires temperatures exceeding 200°C, which risks thermal degradation of the furan ring. Interfacial polymerization operates at ambient temperature. It is thermodynamically driven by the rapid removal of the HCl byproduct via an aqueous alkaline phase, preserving the structural integrity of the chlorofuran moiety.

Step-by-Step Methodology:

  • Monomer Preparation: Dissolve 10 mmol of (5-chlorofuran-2-yl)methanamine in 50 mL of deionized water containing 20 mmol of NaOH. The excess NaOH acts as an acid scavenger to neutralize the HCl generated during polycondensation.

  • Organic Phase Formulation: In a separate flask, dissolve 10 mmol of adipoyl chloride in 50 mL of anhydrous chloroform.

  • Interfacial Reaction: Carefully overlay the organic phase onto the aqueous phase in a 250 mL beaker to prevent premature mixing. A thin polymer film will immediately form at the liquid-liquid interface.

  • Polymer Extraction: Using forceps, grasp the center of the film and pull it upward continuously. Wind the resulting polyamide thread onto a glass rod until monomer depletion halts film formation.

  • Purification & Drying: Wash the collected polymer sequentially with deionized water and methanol to remove residual NaCl and unreacted monomers. Dry in a vacuum oven at 60°C for 24 hours.

  • Validation & Quality Control: This protocol is a self-validating system; the continuous formation of the film visually confirms stoichiometric balance and reactivity. Validate the final structure via FT-IR, ensuring the presence of Amide I (1650 cm⁻¹) and Amide II (1540 cm⁻¹) bands, and the complete absence of the acid chloride peak (1800 cm⁻¹).

SynthesisWorkflow N1 Step 1: Monomer Prep (5-Chlorofuran-2-yl)methanamine N2 Step 2: Interfacial Polycondensation N1->N2 Add Adipoyl Chloride N3 Step 3: Acid Scavenging (NaOH Neutralization) N2->N3 HCl Byproduct N4 Step 4: Polymer Isolation & Vacuum Drying N3->N4 Precipitation N5 QC: FT-IR Validation (Amide I/II Bands) N4->N5 Structural Confirm

Workflow for interfacial polycondensation of chlorofuran-based polyamides.

Protocol B: Diels-Alder Network Formation & Self-Healing Validation

Causality Checkpoint: To create a self-healing material, the linear polyamide must be crosslinked. By utilizing a bismaleimide (BMI), the pendant chlorofuran acts as the diene, and the maleimide acts as the dienophile, establishing a thermally reversible covalent network.

Step-by-Step Methodology:

  • Solution Casting: Dissolve 5 g of the synthesized chlorofuran-polyamide in 50 mL of N,N-Dimethylformamide (DMF).

  • Crosslinker Addition: Add 1,1'-(Methylenedi-4,1-phenylene)bismaleimide at a 1:0.5 molar ratio (furan:maleimide) to ensure optimal crosslink density without causing severe embrittlement.

  • Forward Diels-Alder Reaction: Stir the mixture at 60°C for 24 hours. The solution will visibly increase in viscosity, validating the onset of network formation.

  • Film Formation: Cast the viscous solution into a Teflon mold. Evaporate the DMF at 80°C under a partial vacuum to yield a solid, crosslinked polymer film.

  • Validation & Quality Control (Thermal Healing): Induce a microcrack in the film using a scalpel. Heat the film to 135°C for 15 minutes (triggering the retro-Diels-Alder decrosslinking), then cool slowly to 60°C (re-initiating the forward DA reaction). Optical microscopy should confirm the complete disappearance of the microcrack, validating the integrity of the self-healing system.

SelfHealing A Linear Polyamide (Chlorofuran Pendants) C Forward Diels-Alder (Cycloaddition at 60°C) A->C B Bismaleimide (BMI) Crosslinker B->C D Crosslinked Network (Intact Polymer) C->D Network Formation E Mechanical Damage (Microcracking) D->E Stress Applied F Retro-Diels-Alder (Decrosslinking >130°C) E->F Thermal Trigger F->A Healing Cycle F->B

Reversible Diels-Alder crosslinking and thermal self-healing cycle.

Quantitative Comparative Data

The following table summarizes the quantitative shifts in polymer properties when utilizing the chlorinated derivative versus standard biomass-derived furfurylamine[4].

PropertyStandard Furfurylamine Polymer(5-Chlorofuran-2-yl)methanamine PolymerMechanistic Causality
Flame Retardancy (LOI) ~21-23% (Combustible)>28% (Self-Extinguishing)Halogen radical quenching terminates gas-phase combustion
Retro-Diels-Alder Temp (rDA) ~110°C - 120°C~130°C - 140°CCl-induced electron withdrawal lowers diene HOMO energy
Polymer Backbone Rigidity ModerateHighSteric hindrance from the bulky 5-chloro substituent
Solubility (Polar Aprotic) ModerateEnhancedHalogen incorporation disrupts interchain hydrogen bonding

References

  • Lankenau, A. W., & Kanan, M. W. (2019). Polyamide monomers via carbonate-promoted C–H carboxylation of furfurylamine. RSC Advances. 1

  • Biomass-Based Polyureas Derived from Rigid Furfurylamine and Isomannide. (2022). ACS Applied Polymer Materials. 2

  • (5-Chlorofuran-2-yl)methanamine | C5H6ClNO Product Specification & Reactivity Profile. Benchchem. 3

  • Improved Synthesis of Furfurylamine from a High Titer of Biomass-Derived Furfural by a Thermostable Triple Mutant. (2023). ACS Sustainable Chemistry & Engineering. 4

Sources

Application Note: Protocol for N-Alkylation of (5-Chlorofuran-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Analysis & Chemical Logic

The N-alkylation of (5-Chlorofuran-2-yl)methanamine (CAS: 214759-18-9) presents a specific set of chemoselective challenges that distinguish it from standard aliphatic amine alkylations. Successful execution requires navigating two competing stability issues:

  • Nucleophilic Competition (Polyalkylation): As a primary amine, the substrate is highly nucleophilic. Standard

    
     alkylation with alkyl halides often leads to an uncontrollable mixture of secondary amine (desired), tertiary amine, and quaternary ammonium salts.
    
  • Furan Ring Sensitivity: The electron-rich furan ring is acid-sensitive (susceptible to ring-opening/polymerization via the Piancatelli rearrangement or similar pathways in low pH). Furthermore, the C5-Chlorine substituent is a valuable handle for late-stage diversification but is susceptible to hydrodehalogenation under standard catalytic hydrogenation conditions (e.g., Pd/C,

    
    ).
    
Decision Matrix: Pathway Selection
FeatureMethod A: Reductive Amination (Recommended)Method B: Direct Alkylation (

)
Reaction Type Condensation + Hydride ReductionNucleophilic Substitution
Selectivity High (Mono-alkylation dominant)Low (Risk of Bis-alkylation)
C-Cl Stability Excellent (Borohydrides are inert to Ar-Cl)Good (Base/Solvent dependent)
Furan Stability High (Mild acidic/neutral conditions)Moderate (Basic conditions safe)
Reagent Aldehyde/Ketone +

Alkyl Halide +

/DIPEA

Recommendation: Method A (Reductive Amination) is the primary protocol for synthesizing secondary amines to ensure mono-alkylation and preserve the chloro-substituent. Method B is reserved for alkyl groups where the corresponding aldehyde is unstable or unavailable (e.g., methylation, cyclopropanation).

Protocol A: Reductive Amination (Standard Operating Procedure)

This protocol utilizes Sodium Triacetoxyborohydride (STAB) . Unlike Sodium Cyanoborohydride (


), STAB is non-toxic (cyanide-free) and allows for "one-pot" processing without pre-forming the imine, as it reduces imines much faster than aldehydes.
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]
  • (5-Chlorofuran-2-yl)methanamine (

    
     equiv)
    
  • Aldehyde (

    
     equiv) (e.g., Benzaldehyde, alkyl aldehyde)
    
  • Sodium Triacetoxyborohydride (STAB) (

    
     equiv)
    
  • Acetic Acid (AcOH) (Catalytic,

    
     equiv) - Optional, promotes imine formation.
    
  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF). DCE is preferred for solubility.

Step-by-Step Methodology
  • Imine Formation (In Situ):

    • Charge a dry reaction vessel (purged with

      
      ) with (5-Chlorofuran-2-yl)methanamine (
      
      
      
      equiv) and anhydrous DCE (
      
      
      M concentration).
    • Add the aldehyde (

      
       equiv).
      
    • Critical Step: If the reaction is slow, add glacial Acetic Acid (

      
       equiv). The pH should remain weakly acidic (
      
      
      
      ) to catalyze imine formation without degrading the furan.
    • Stir at Room Temperature (20–25 °C) for 30–60 minutes.

  • Selective Reduction:

    • Cool the mixture to 0 °C (ice bath).

    • Add STAB (

      
       equiv) portion-wise over 15 minutes. Caution: Gas evolution (
      
      
      
      ) may occur.
    • Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–12 hours.

    • Monitoring: Check via TLC or LC-MS.[1] Look for the disappearance of the imine intermediate.

  • Workup (Quench & Extraction):

    • Quench the reaction by slowly adding Saturated Aqueous

      
       . Note: This neutralizes the acetic acid and boron salts.
      
    • Stir vigorously for 15 minutes until gas evolution ceases.

    • Extract with Dichloromethane (DCM) (

      
      ).
      
    • Wash combined organics with Brine (

      
      ).
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).[2][3]

    • Eluent: Hexanes/Ethyl Acetate (gradient) or DCM/MeOH (95:5) if the product is polar.

Reaction Mechanism Visualization[1]

ReductiveAmination cluster_conditions Critical Control Points Start (5-Chlorofuran-2-yl) methanamine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Aldehyde (DCE, RT) Aldehyde Aldehyde (R-CHO) Aldehyde->Hemiaminal Imine Imine (Schiff Base) Hemiaminal->Imine - H2O (AcOH Cat.) Product Secondary Amine (Mono-alkylated) Imine->Product Reduction (STAB) STAB NaBH(OAc)3 (Hydride Donor) STAB->Product

Caption: Pathway A: Reductive Amination. The imine forms in equilibrium and is irreversibly reduced by STAB to the secondary amine.

Protocol B: Direct Alkylation (Alternative)

Use this method only if the alkyl group cannot be introduced via an aldehyde (e.g., Methyl, Allyl, Propargyl).

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]
  • (5-Chlorofuran-2-yl)methanamine (

    
     equiv)
    
  • Alkyl Halide (

    
     equiv) - Use slight deficit to prevent over-alkylation.
    
  • Base: Cesium Carbonate (

    
    , 
    
    
    
    equiv) or
    
    
    .
  • Solvent: Acetonitrile (ACN) or DMF.[1]

Step-by-Step Methodology
  • Preparation:

    • Dissolve the amine (

      
       equiv) in anhydrous ACN (
      
      
      
      M).
    • Add the inorganic base (

      
      , 
      
      
      
      equiv).
  • Controlled Addition:

    • Dissolve the Alkyl Halide (

      
       equiv) in a small volume of ACN.
      
    • Add the alkyl halide solution dropwise to the amine suspension at 0 °C or Room Temp. Slow addition favors mono-alkylation.

  • Reaction:

    • Stir at Room Temperature. Heating (up to 60 °C) is only recommended for unreactive halides, as heat promotes bis-alkylation.

    • Monitor closely by TLC.[1] Stop the reaction as soon as the starting material is significantly consumed, even if conversion is not 100%.

  • Workup:

    • Filter off the solid inorganic salts.

    • Concentrate the filtrate.[2][1][3]

    • Partition between Ethyl Acetate and Water.[3]

    • Purify via Column Chromatography.[2][1][3]

Quantitative Data Summary

The following yields are typical for furfuryl amine derivatives under optimized conditions (based on analogous literature precedents).

ParameterReductive Amination (Method A)Direct Alkylation (Method B)
Mono-Alkylation Selectivity > 95%60 – 75%
Typical Isolated Yield 80 – 92%50 – 65%
Reaction Time 2 – 6 Hours12 – 24 Hours
Main Byproduct None (clean conversion)Bis-alkylated amine
C-Cl Integrity PreservedPreserved

Critical Process Parameters (CPP) & Troubleshooting

Furan Ring Stability
  • Acid Warning: Do not use strong mineral acids (HCl,

    
    ) during workup or reaction. The furan ring is prone to hydrolytic ring opening to form 1,4-dicarbonyls (Piancatelli rearrangement).
    
  • Safe pH Range: Maintain pH > 4. Use weak acids like Acetic Acid for catalysis.

C-Cl Bond Preservation
  • Avoid: Catalytic Hydrogenation with Palladium (

    
    ). This will rapidly dechlorinate the 5-position, yielding the unsubstituted furan.
    
  • Safe Reductants:

    
    , 
    
    
    
    , and
    
    
    are chemically orthogonal to the aryl chloride and will not cause dehalogenation.
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (Method A) Steric hindrance of aldehyde or wet solvent.Add molecular sieves (4Å) to sequester water; Increase time.
Bis-alkylation (Method B) Alkyl halide excess or fast addition.Use 0.8-0.9 equiv of alkyl halide; Add dropwise at 0 °C.
Dark/Black Reaction Mixture Polymerization of furan ring.Acid concentration too high or Temp too high. Keep T < 40 °C.
Loss of Chlorine Incompatible reduction method.Ensure no Pd/Ni catalysts are present; stick to Borohydrides.

References

  • Reductive Amination Overview: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Furfuryl Amine Synthesis: Mariscal, R., Maireles-Torres, P., Ojeda, M., Sádaba, I., & Granados, M. L. (2016). Furfurals as Platform Chemicals for the Production of Biofuels and Biochemicals. Energy & Environmental Science. (Context on stability of furfuryl amines). Link

  • Stability of Chlorofurans: Keegstra, M. A. (1992). The reaction of 5-substituted-2-furaldehydes with amines. Tetrahedron, 48(13), 2681-2690. (Describes Schiff base formation with halogenated furans). Link

  • General Protocol Source: BenchChem. (2025).[4][1][3] Application Notes and Protocols: Reductive Amination of Furan Derivatives. Link

Sources

Application Note: (5-Chlorofuran-2-yl)methanamine in Neonicotinoid SAR and Scaffold Diversification

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of (5-Chlorofuran-2-yl)methanamine (CAS: 214759-18-9) as a critical pharmacophore probe in agrochemical discovery. Unlike standard application notes that focus on established commercial manufacturing, this document focuses on Structure-Activity Relationship (SAR) exploration, specifically bridging the gap between first-generation aromatic neonicotinoids and third-generation furanicotinyls (e.g., Dinotefuran).

Executive Summary & Scientific Context

(5-Chlorofuran-2-yl)methanamine serves as a specialized building block in the synthesis of neonicotinoid insecticides. Its primary utility lies in pharmacophore mapping .

  • The "Evolutionary Link": Commercial neonicotinoids evolved from using halogenated aromatic heterocycles (e.g., Imidacloprid, Thiamethoxam) to non-aromatic tetrahydrofuran rings (Dinotefuran). This compound allows researchers to synthesize the aromatic furan analog of Dinotefuran.

  • SAR Utility: By comparing the biological activity of (5-chlorofuran-2-yl)methyl derivatives against their tetrahydro- analogs, researchers can quantify the specific contribution of aromaticity versus ring saturation to nicotinic acetylcholine receptor (nAChR) binding affinity.

Chemical Profile
PropertySpecification
IUPAC Name (5-Chlorofuran-2-yl)methanamine
CAS Number 214759-18-9
Molecular Formula C₅H₆ClNO
Molecular Weight 131.56 g/mol
Physical State Colorless to pale yellow liquid / Low-melting solid
Basicity (pKa) ~8.5 (Amine conjugate acid)
Stability Acid Sensitive. Furan rings are prone to ring-opening polymerization in strong acids.[1] Store under inert gas (Ar/N₂) at 2–8°C.

Application I: Synthesis of Aromatic Neonicotinoid Probes

This protocol details the synthesis of 1-[(5-chlorofuran-2-yl)methyl]-3-methyl-2-nitroguanidine , the direct aromatic analog of Dinotefuran. This compound is essential for comparative bioassays to validate the "third-generation" structural requirements.

Mechanistic Logic

The synthesis relies on the nucleophilic attack of the primary amine on an electrophilic nitroisourea or nitroguanidine precursor. The electron-rich furan ring requires mild conditions to prevent decomposition.

Experimental Protocol

Reagents:

  • (5-Chlorofuran-2-yl)methanamine (1.0 eq)

  • 1,2-Dimethyl-3-nitroisourea (or S-methyl-N-nitro-N'-methylisothiourea) (1.1 eq)

  • Acetonitrile (Solvent, anhydrous)

  • Triethylamine (Base, 1.2 eq)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve 1,2-dimethyl-3-nitroisourea (1.1 eq) in anhydrous acetonitrile (10 mL/mmol).

  • Addition: Cool the solution to 0°C. Add triethylamine (1.2 eq) followed by the dropwise addition of (5-Chlorofuran-2-yl)methanamine (1.0 eq) diluted in a small volume of acetonitrile.

    • Critical Checkpoint: Monitor the internal temperature; maintain <5°C to minimize side reactions on the furan ring.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

    • TLC Monitoring: Use 1:1 Ethyl Acetate/Hexane. The amine spot (ninhydrin active) should disappear.

  • Work-up: Evaporate the solvent under reduced pressure (keep water bath <40°C).

  • Purification: Resuspend the residue in minimal ethanol and crystallize at -20°C OR purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

    • Note: Avoid acidic eluents (e.g., acetic acid) which may degrade the furan.

Synthetic Pathway Visualization

The following diagram illustrates the structural evolution and synthetic logic.

Neonicotinoid_Evolution cluster_logic SAR Logic: Aromaticity vs. Saturation Gen1 Gen 1: Chloropyridines (Imidacloprid) Gen2 Gen 2: Chlorothiazoles (Thiamethoxam) Gen1->Gen2 Heterocycle Optimization Target Target Intermediate: (5-Chlorofuran-2-yl)methanamine Gen2->Target Scaffold Hopping Probe SAR Probe: Furan-Dinotefuran Analog (Aromatic) Target->Probe + Nitroguanidine Tail Gen3 Gen 3: Tetrahydrofurans (Dinotefuran) (Commercial AI) Probe->Gen3 Ring Saturation (H2/Cat)

Figure 1: The evolutionary role of (5-Chlorofuran-2-yl)methanamine in neonicotinoid discovery. It serves as the bridge between aromatic precursors and the saturated tetrahydrofuran final products.

Application II: Scaffold Diversification (Library Generation)

Beyond neonicotinoids, the (5-chlorofuran-2-yl) moiety acts as a bioisostere for benzyl or pyridyl groups in fungicides and herbicides.

Protocol: Parallel Synthesis of Amide Library

Objective: Create a library of 20–50 analogs to screen for broad-spectrum pesticidal activity.

  • Setup: Use a 96-well reaction block.

  • Dispensing:

    • Well A1-H12: Add 50 µL of (5-Chlorofuran-2-yl)methanamine (0.5 M in DCM).

    • Add 1.2 eq of diverse Acid Chlorides or Sulfonyl Chlorides (0.5 M in DCM).

    • Add 2.0 eq of Polymer-Supported Diisopropylethylamine (PS-DIPEA) beads (scavenger base).

  • Incubation: Shake at room temperature for 12 hours.

  • Scavenging: Add Polymer-Supported Trisamine (to scavenge excess electrophiles) and shake for 4 hours.

  • Isolation: Filter the resin. Evaporate solvent from the filtrate to obtain crude amides/sulfonamides (>90% purity).

Biological Evaluation & Interpretation

To validate the utility of the synthesized probe, a comparative bioassay is required.

Protocol: Leaf-Dip Bioassay (Aphids/Planthoppers)

Target Species: Nilaparvata lugens (Brown Planthopper) or Aphis gossypii (Cotton Aphid).

  • Formulation: Dissolve compounds in acetone (10%) and dilute with water containing 0.05% Triton X-100 to serial concentrations (e.g., 100, 20, 4, 0.8 ppm).

  • Application: Dip rice seedlings (for planthoppers) or cabbage leaf discs (for aphids) into the solution for 10 seconds. Air dry.

  • Infestation: Place 10–20 adult insects onto the treated plant material.

  • Assessment: Count mortality after 48 and 72 hours.

Expected Data Profile (Comparative SAR)

The following table summarizes the typical activity shift observed when moving from the aromatic furan (using this intermediate) to the commercial tetrahydrofuran form.

Compound ClassStructure MotifBinding Affinity (nAChR)Insecticidal Activity (LC₅₀)
Gen 1 (Imidacloprid) 6-Chloro-3-pyridylHigh (nM range)Very High (<1 ppm)
Probe (This Topic) 5-Chlorofuran-2-yl Moderate Moderate (10–50 ppm)
Gen 3 (Dinotefuran) Tetrahydro-3-furanylHigh (nM range)High (1–5 ppm)

Interpretation: The (5-Chlorofuran-2-yl) probe typically shows lower activity than the tetrahydro- analog. This data confirms that for the furan series, ring saturation and the specific spatial arrangement of the ether oxygen are critical for optimal receptor docking, unlike the pyridine series where aromaticity is preferred.

References

  • Wakita, T., et al. (2003).[2] "The Discovery of Dinotefuran: A Novel Neonicotinoid."[2] Pest Management Science, 59(9), 1016-1022.[2]

  • Kirsch, P. (2008). "Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications." Wiley-VCH.
  • Jeschke, P., & Nauen, R. (2008). "Neonicotinoids: From Zero to Hero in Insecticide Chemistry." Pest Management Science, 64(11), 1084-1098.

  • BenchChem. (2024). "(5-Chlorofuran-2-yl)methanamine Product Profile and Reactivity."

  • PubChem. (2024). "Compound Summary: 1-[(2-Chlorothiazol-5-yl)methyl]-2-methyl-3-nitroguanidine." (Comparative structural data).

Sources

Application Note: Precision Reductive Amination of Furan Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reductive amination of furan aldehydes—specifically furfural and 5-hydroxymethylfurfural (5-HMF) —is a pivotal transformation in converting biomass-derived platform chemicals into high-value pharmaceutical intermediates and polymer precursors (e.g., 2,5-bis(aminomethyl)furan).[1][2]

However, this reaction presents a unique chemoselectivity challenge: preserving the furan ring . The electron-rich aromatic system is susceptible to hydrogenation (yielding tetrahydrofurans) or ring-opening (yielding linear diols/amines) under standard reducing conditions.

This guide provides two validated protocols:

  • Heterogeneous Catalytic Hydrogenation: A scalable, "green" method using molecular hydrogen (

    
    ).
    
  • Stoichiometric Hydride Reduction: A high-precision laboratory method using Sodium Triacetoxyborohydride (STAB).

Mechanistic Insight & Chemoselectivity

Understanding the reaction pathway is critical for troubleshooting. The reaction proceeds via a two-step sequence: Condensation (reversible) followed by Reduction (irreversible).

The Selectivity Landscape
  • Target Pathway: Carbonyl

    
     Hemiaminal 
    
    
    
    Imine
    
    
    Amine .
  • Competitor 1 (Ring Saturation): The furan ring (

    
    ) competes with the imine (
    
    
    
    ) for hydrogenation, especially with highly active catalysts like Pd or Pt.
  • Competitor 2 (Polymerization): Furan aldehydes are unstable in strong acids or bases, forming insoluble "humins" (dark polymers).

Reaction Pathway Diagram

The following diagram illustrates the competitive pathways. The goal is to maximize the green path while suppressing the red paths.

ReactionPathway Furfural Furfural (Aldehyde) Imine Furfuryl Imine (Intermediate) Furfural->Imine + Amine - H2O Humins Humins (Polymerization) Furfural->Humins Acid/Base High Conc. Product Furfurylamine (Target) Imine->Product + H2 / Catalyst (Selective) THF_Amine Tetrahydrofurfurylamine (Over-reduction) Imine->THF_Amine Direct Saturation Product->THF_Amine Ring Hydrogenation (Pd/Pt, High Temp)

Figure 1: Reaction network showing the target pathway (Green) vs. over-reduction and polymerization risks (Red/Grey).

Protocol A: Heterogeneous Catalytic Hydrogenation (High Pressure)

Application: Scalable synthesis, Green Chemistry, Industrial precursors. Primary Challenge: Preventing ring hydrogenation. Recommended Catalyst: Ruthenium on Carbon (Ru/C) or Raney Nickel . Ru is preferred for its inability to reduce the furan ring under moderate conditions [1].

Equipment Setup
  • Reactor: High-pressure stainless steel autoclave (e.g., Parr Instrument) with magnetic or overhead stirring.

  • Gas Feed: High-purity Hydrogen (

    
    , 99.99%) and Nitrogen (
    
    
    
    ) for purging.
  • Safety:

    
     is explosive.[3] Operate in a blast-shielded fume hood. Raney Ni is pyrophoric; handle under water/solvent or inert gas.
    
Experimental Procedure
  • Substrate Prep: Dissolve Furfural (4.8 g, 50 mmol) in Methanol (50 mL).

    • Note: Distill furfural prior to use if it has darkened (oxidation products poison catalysts).

  • Amine Addition: Add Aqueous Ammonia (25%) (15 mL, ~200 mmol).

    • Critical: Use 4-5 equivalents of ammonia to suppress secondary amine formation (dimerization).

  • Catalyst Loading: Add 5% Ru/C (250 mg, 5 wt% loading).

  • Pressurization:

    • Seal reactor. Purge 3x with

      
       (10 bar) to remove oxygen.
      
    • Purge 3x with

      
      .
      
    • Pressurize to 20 bar (300 psi)

      
       .
      
  • Reaction: Heat to 90°C with vigorous stirring (800 rpm) for 2-4 hours .

    • Kinetic Control: Do not exceed 120°C; ring hydrogenation accelerates significantly above 100°C [2].

  • Workup:

    • Cool to room temperature. Vent

      
       carefully.
      
    • Filter catalyst through Celite (keep wet if recycling).

    • Remove methanol/ammonia via rotary evaporation.

    • Purification: Distillation (bp 145°C) yields clear colorless liquid.

Protocol B: Stoichiometric Hydride Reduction (Lab Scale)

Application: Drug discovery, complex substrates, functional group tolerance. Reagent: Sodium Triacetoxyborohydride (STAB) -


.[3][4]
Why STAB?  Unlike 

, STAB is mild and does not reduce the aldehyde/ketone competitively at neutral pH. It selectively reduces the iminium ion formed in situ [3].
Equipment Setup
  • Vessel: Standard round-bottom flask with drying tube or

    
     balloon.
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF.[5][6][7] (Avoid Methanol with STAB if possible, as it accelerates reagent decomposition, though it is used in "one-pot" modifications).

Experimental Procedure
  • Imine Formation:

    • In a flask, combine 5-HMF (1.26 g, 10 mmol) and the Primary Amine (10-12 mmol) in THF (40 mL).

    • Add Acetic Acid (1-2 equivalents) to catalyze imine formation.

    • Stir at Room Temperature (RT) for 1-2 hours.

    • Check: Use TLC to confirm disappearance of aldehyde.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (3.2 g, 15 mmol) in 3 portions over 30 minutes.

    • Observation: Mild effervescence (

      
       evolution) may occur.
      
  • Quenching:

    • Stir overnight at RT.

    • Quench with saturated aqueous

      
       (neutralize acetic acid).
      
  • Extraction:

    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with brine, dry over

      
      .
      
  • Purification:

    • Flash column chromatography (DCM:MeOH gradient).

Comparative Optimization Data

The following table summarizes catalyst performance based on recent literature benchmarks for Furfural


 Furfurylamine.
ParameterRu/C (Noble) [1]Raney Ni (Base Metal) [4]NaBH(OAc)3 (Hydride) [3]
Selectivity (Amine) >95%85-92%>98%
Ring Hydrogenation <1% (at <100°C)5-10% (High Temp)0%
Reaction Time 2-4 h4-12 h12-24 h
Scalability HighHighLow (Reagent waste)
Cost High (Catalyst)LowMedium (Reagent)

Experimental Workflow Diagram

This flowchart guides the decision-making process for selecting the correct protocol and executing the workup.

Workflow Start Start: Furan Aldehyde Substrate ScaleCheck Scale / Application? Start->ScaleCheck PathA Protocol A: Heterogeneous (Ru/C + H2) ScaleCheck->PathA >10g / Green Chem PathB Protocol B: Hydride (STAB) ScaleCheck->PathB <5g / Complex Mol PrepA 1. Dissolve in MeOH + Excess NH3 2. Load Autoclave (20 bar H2) PathA->PrepA ReactA Reaction: 90°C, 4h PrepA->ReactA Analysis Analysis (GC-MS / NMR) Check: 9.5ppm (-CHO) loss ReactA->Analysis PrepB 1. Imine formation (THF/AcOH) 2. Add NaBH(OAc)3 PathB->PrepB ReactB Reaction: RT, 16h PrepB->ReactB ReactB->Analysis Purify Purification (Distillation or Column) Analysis->Purify

Figure 2: Decision tree and workflow for selecting between Catalytic Hydrogenation and Hydride Reduction.

Troubleshooting & Quality Control

Analytical Validation
  • 1H NMR (CDCl3):

    • Reactant: Furfural aldehyde proton appears as a singlet at ~9.6 ppm .

    • Product: Furfurylamine methylene (

      
      ) appears as a singlet at ~3.8 ppm .
      
    • Side Product: Tetrahydrofurfurylamine shows multiplet signals upfield (1.5 - 4.0 ppm) and loss of aromatic furan protons (6.0 - 7.5 ppm).

  • GC-MS:

    • Use Dodecane as an internal standard to quantify conversion.

    • Watch for "dimer" peaks (secondary amines) which elute significantly later than the primary amine.

Common Pitfalls
  • Ring Opening: Avoid strong mineral acids (HCl, H2SO4). If pH adjustment is needed, use Acetic Acid or Formic Acid.

  • Catalyst Poisoning: Furan aldehydes oxidize to furoic acids upon air exposure. These acids bind strongly to metal catalysts. Always distill furfural before catalytic runs.

  • Low Yield (Protocol B): If using STAB, ensure the solvent is dry. While STAB tolerates small amounts of water, large amounts hydrolyze the reagent.

References

  • Selectivity of Ruthenium: S. Chatterjee, et al. "A high performance catalyst of shape-specific ruthenium nanoparticles for production of primary amines by reductive amination of carbonyl compounds."[8] Chemical Science, 2016. Link

  • Reaction Parameters: K. Gupta, et al. "Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach."[9] Green Chemistry, 2014. Link

  • STAB Protocol: A. F. Abdel-Magid, et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996.[6] Link

  • Raney Nickel/HMF: X. Ma, et al. "One-Step Reductive Amination of 5-Hydroxymethylfurfural into 2,5-Bis(aminomethyl)furan over Raney Ni." ChemSusChem, 2021.[10] Link

Sources

Advanced Chromatographic Profiling of (5-Chlorofuran-2-yl)methanamine Reactions: HPLC and GC-MS Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Application Note & Validated Protocol

Introduction & Chemical Context

(5-Chlorofuran-2-yl)methanamine (CAS 214759-18-9) is a highly versatile, amine-functionalized heterocyclic building block utilized extensively in organic chemistry and pharmaceutical research[1]. Its unique structural motif—an electron-rich furan ring coupled with an electron-withdrawing chlorine atom and a nucleophilic primary amine—makes it an ideal precursor for structure-activity relationship (SAR) studies[1]. Notably, this compound has been leveraged in the synthesis of Grp94-selective inhibitors, where the 5-chlorofuran moiety acts as a critical pharmacophore that aligns within the N-terminal ATP-binding pocket of the target chaperone protein[2].

Because the primary amine is highly reactive (ideal for amidation, reductive amination, and nucleophilic substitution) and the furan ring is susceptible to degradation under harsh conditions, monitoring its chemical transformations requires a robust, orthogonal analytical strategy.

Analytical Strategy & Causality (E-E-A-T)

To establish a self-validating analytical system, relying on a single chromatographic technique is insufficient. We employ a dual-modal approach:

  • HPLC-UV (High-Performance Liquid Chromatography): Provides precise quantification, reaction kinetics monitoring, and purity assessment[1]. The Causality: Primary amines like (5-chlorofuran-2-yl)methanamine are notorious for peak tailing on standard silica-based reversed-phase columns due to secondary electrostatic interactions with residual unendcapped silanols. To counteract this, an acidic modifier such as 0.1% Trifluoroacetic acid (TFA) is mandatory. TFA lowers the mobile phase pH to protonate the silanols while simultaneously acting as an ion-pairing agent for the amine, ensuring sharp, Gaussian peaks[3].

  • GC-MS (Gas Chromatography-Mass Spectrometry): Essential for structural elucidation, identifying volatile reaction byproducts, and tracking halogenated impurities. The Causality: Halogenated furans possess a distinct isotopic signature. The natural abundance of Chlorine (

    
    Cl and 
    
    
    
    Cl in a ~3:1 ratio) provides a built-in diagnostic tracer in the mass spectrum[4]. This allows the analyst to rapidly distinguish between the intact 5-chlorofuran product and des-chlorinated degradation byproducts without needing reference standards for every impurity.

Experimental Workflow Visualization

G SM (5-Chlorofuran-2-yl)methanamine Starting Material RXN Chemical Reaction (Amidation / Alkylation) SM->RXN Reagents PROD Reaction Mixture (Products + Byproducts) RXN->PROD Quench & Prep HPLC HPLC-UV Analysis (Purity & Quantification) PROD->HPLC Aliquot 1 GCMS GC-MS Analysis (Structural ID & Volatiles) PROD->GCMS Aliquot 2

Workflow for the synthesis and dual-modal chromatographic analysis of furan-amine derivatives.

Validated Experimental Protocols

Protocol A: Reaction Quenching and Sample Preparation

Self-validating principle: Ensuring the reaction matrix does not precipitate on the column or degrade in the autosampler.

  • Extract a 50 µL aliquot from the active crude reaction mixture.

  • Immediately quench the aliquot by diluting it into 950 µL of Acetonitrile/Water (50:50, v/v) to halt reactivity and solubilize organic components.

  • Centrifuge the quenched sample at 12,000 rpm for 5 minutes to pellet any insoluble inorganic salts or catalyst residues.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into two separate amber autosampler vials (one designated for HPLC, one for GC-MS).

Protocol B: HPLC-UV Method for Purity and Quantification

This method utilizes a reversed-phase gradient to separate the polar amine starting material from more lipophilic reaction products (e.g., amides)[2].

  • Column: Reversed-phase C18 (4.6 mm × 150 mm, 5 µm particle size)[2].

  • Mobile Phase A: HPLC-grade Water + 0.1% TFA[3].

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% TFA[3].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Photodiode Array (PDA), monitoring at 210 nm (general absorbance) and 254 nm (aromatic furan ring).

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase A (H₂O + TFA)% Mobile Phase B (MeCN + TFA)Curve
0.0955Initial
2.0955Isocratic hold
10.01090Linear gradient
12.01090Column wash
12.1955Re-equilibration
15.0955End
Protocol C: GC-MS Method for Structural Confirmation

This method is optimized to volatilize halogenated furan derivatives without inducing thermal degradation in the inlet[4].

  • Column: DB-5MS or equivalent 5%-phenyl-methylpolysiloxane phase (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Ultra-high purity Helium at 1.0 mL/min (constant flow).

  • Injection Volume: 1 µL.

  • Inlet Parameters: 250 °C, Split ratio 10:1.

  • Ionization: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 50 to 500.

Table 2: GC Oven Temperature Program

Rate (°C/min)Target Temperature (°C)Hold Time (min)
-602.0
152805.0
253202.0

Data Interpretation & Troubleshooting

When analyzing the data from the dual-modal workflow, cross-reference the retention behavior with the mass spectral isotopic patterns. The presence of the chlorine atom is your primary diagnostic tool.

Table 3: Expected Analytical Signatures

Analyte ClassHPLC Retention ProfileGC-MS Base Peak / Molecular Ion (m/z)Diagnostic Isotope Ratio
(5-Chlorofuran-2-yl)methanamine Early-eluting (Polar)131 (M⁺) / 133~3:1 (

Cl :

Cl)
Amide/Alkylated Product Mid-to-Late eluting (Lipophilic)Varies based on substitution~3:1 (

Cl :

Cl)
Des-chloro Byproduct Early-eluting97 (M⁺)None (Loss of Cl isotope pattern)
Polyhalogenated Impurity Late-eluting>165Complex (e.g., 9:6:1 for Cl₂)

Troubleshooting Tip: If the (5-chlorofuran-2-yl)methanamine peak exhibits excessive tailing in the HPLC chromatogram despite the use of TFA, investigate the age of the mobile phase. TFA is volatile and can evaporate from the aqueous reservoir over time, raising the pH and restoring secondary silanol interactions.

References

  • 1 - benchchem.com

  • 3 - mdpi.com

  • 4 - acs.org

  • 2 - nih.gov

Sources

Safe handling procedures for chlorinated organic compounds in the lab

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocols for the Safe Handling, Transfer, and Disposal of Chlorinated Organic Compounds

Executive Summary

Chlorinated organic compounds—such as dichloromethane (DCM), chloroform, and carbon tetrachloride—are ubiquitous in chemical synthesis, extraction processes, and chromatography. However, their unique physicochemical properties present severe occupational hazards, ranging from acute central nervous system (CNS) depression to chronic hepatotoxicity and carcinogenicity. This application note provides a mechanistic framework for understanding these hazards and establishes field-proven, self-validating protocols for their safe handling, transfer, and disposal in research and drug development laboratories.

Mechanistic Toxicology & Physicochemical Risk Factors

To handle chlorinated solvents safely, researchers must understand the causality behind their toxicity. The hazards of these compounds are not merely a function of their volatility, but of their specific metabolic pathways in the human body.

  • Dichloromethane (DCM): DCM is highly volatile and easily inhaled. Once absorbed, it is metabolized by the hepatic enzyme Cytochrome P450 2E1 into formyl chloride, which spontaneously decomposes into carbon monoxide (CO). This leads to carboxyhemoglobinemia, effectively suffocating tissues at a cellular level[1]. Furthermore, the EPA has recently recognized its severe risks, drastically lowering the permissible exposure limit (PEL) to an 8-hour time-weighted average (TWA) of 2 ppm—far below its odor threshold of 250 ppm[2].

  • Chloroform: Chloroform is heavily hepatotoxic and nephrotoxic. When exposed to UV light and oxygen, it can undergo photo-oxidation to form phosgene (COCl₂), a deadly chemical warfare agent. This is why chloroform is typically stored in amber bottles and stabilized with amylene or ethanol.

  • Synergistic Toxicity: The toxicity of chlorinated solvents can be amplified by external factors. For instance, concurrent exposure to alcohol induces CYP450 enzymes, significantly increasing the metabolic conversion of chlorinated solvents into their toxic intermediates[3].

Table 1: Quantitative Data for Common Chlorinated Solvents

SolventVapor Pressure (mmHg @ 20-25°C)Exposure Limits (OSHA / EPA)Primary Mechanistic Toxicity
Dichloromethane (DCM) 435.0[1]OSHA: 25 ppm EPA: 2 ppm (TWA)[2]Metabolized to CO; CNS depressant; probable carcinogen.
Chloroform ~159.0OSHA: 50 ppm (Ceiling)Hepatotoxic; photo-oxidizes to toxic phosgene gas.
Carbon Tetrachloride ~91.0OSHA: 10 ppm (TWA)Severe hepatotoxicity via trichloromethyl radical (•CCl₃) lipid peroxidation.

Risk Management & Engineering Controls

Following the RAMP paradigm (Recognize, Assess, Minimize, Prepare)[3], all workflows involving chlorinated solvents must integrate strict engineering and administrative controls.

The Fallacy of Standard Nitrile Gloves A common point of failure in laboratory safety is the reliance on standard disposable nitrile or latex gloves. Due to their small molecular size and high lipophilicity, chlorinated solvents like DCM permeate standard nitrile gloves in less than 3 minutes[4]. Once permeated, the glove traps the solvent against the skin, accelerating dermal absorption and causing severe chemical burns.

  • Corrective Action: For incidental splash contact, double-gloving with heavy-duty nitrile may provide brief protection if immediately removed upon contact. For extended handling, Polyvinyl Alcohol (PVA) or Viton gloves are strictly required[4].

SafeHandling Start Identify Chlorinated Solvent Hazard Assess Assess Volatility & Toxicity (PEL) Start->Assess PPE Select PPE (e.g., PVA/Viton Gloves) Assess->PPE Hood Transfer to Fume Hood PPE->Hood AirSens Is Reagent Air-Sensitive? Hood->AirSens Cannula Cannula/Syringe Transfer (Inert Gas) AirSens->Cannula Yes Standard Standard Pouring (Local Exhaust) AirSens->Standard No Waste Segregate into Chlorinated Waste Cannula->Waste Standard->Waste

Caption: Workflow for risk assessment and safe handling of chlorinated solvents.

Experimental Protocols

Protocol A: Air-Free Transfer of Anhydrous Chlorinated Solvents (Cannula Method)

When working with anhydrous chlorinated solvents or chlorinated Grignard reagents, exposure to ambient moisture can generate HCl gas, while oxygen exposure can form peroxides or phosgene. A closed-system cannula transfer under inert gas is required for volumes >50 mL[5].

  • Preparation: Ensure all glassware is oven-dried. Purge the receiving flask with inert gas (N₂ or Argon) using a Schlenk line.

  • Pressurization: Insert a dry cannula into the septum of the source bottle, keeping the tip above the liquid level to purge the needle with inert gas[5].

  • Submersion: Lower the cannula tip into the chlorinated liquid.

  • Transfer: Apply a slight positive pressure of inert gas to the source bottle. The pressure differential will force the liquid through the cannula into the receiving flask.

  • Termination: Once the desired volume is transferred, lift the cannula above the liquid line in the source bottle to clear the line, then carefully withdraw the needle and immediately seal both septa.

Protocol B: Segregation and Quenching of Chlorinated Waste

Chlorinated waste must strictly be segregated from non-chlorinated waste[6]. Mixing chlorinated solvents with incompatible chemicals (e.g., strong bases like NaOH, or acetone) can produce highly exothermic reactions. For example, chloroform reacts violently with strong bases to generate dichlorocarbene, which can lead to catastrophic over-pressurization and explosion.

Step-by-Step Quenching of Reactive Residues in Chlorinated Solvents:

  • Dilution: Inside a certified fume hood, dilute the reactive chlorinated residue with an inert, high-boiling solvent such as toluene or heptane[5].

  • Thermal Control: Place the reaction flask in an ice bath to suppress exothermic heat generation.

  • Primary Quench: Slowly add a less reactive alcohol (e.g., isopropanol) dropwise while stirring vigorously[5].

  • Secondary Quench: Once the initial vigorous reaction subsides, slowly add methanol[5].

  • Final Hydrolysis: Cautiously add water dropwise to ensure all reactive organometallic or pyrophoric material is completely destroyed[5].

  • Disposal: Transfer the stabilized, quenched solution into a clearly labeled, designated "Chlorinated Liquid Waste" glass carboy[6].

WasteLogic Gen Generate Liquid Waste Check Contains Halogens (Cl, Br, F, I)? Gen->Check Chlor Chlorinated Waste Stream Check->Chlor Yes (>1%) NonChlor Non-Chlorinated Stream Check->NonChlor No Incompat Check Incompatibilities (e.g., Strong Bases) Chlor->Incompat Quench Quench Reactive Intermediates First Incompat->Quench Reactive Store Store in Vented, Labeled Glass Carboy Incompat->Store Stable Quench->Store

Caption: Decision matrix for the segregation and quenching of chlorinated laboratory waste.

References

  • Benchchem - Application Notes and Protocols for Handling and Storage of Air-Sensitive Chlorinated Compounds. Available at: 5

  • University of Toronto - Waste Disposal | Department of Chemistry. Available at: 6

  • American Chemical Society (ACS) - Safety in Academic Chemistry Laboratories. Available at: 3

  • PubChem - Dichloromethane | CH2Cl2. Available at: 1

  • National Institutes of Health (NIH) - Working with Chemicals - Prudent Practices in the Laboratory. Available at: 4

  • North Carolina State University (EHS) - Methylene Chloride Use. Available at: 2

Sources

Troubleshooting & Optimization

Technical Support Center: (5-Chlorofuran-2-yl)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support hub for researchers synthesizing (5-Chlorofuran-2-yl)methanamine (also known as 5-chlorofurfurylamine). It addresses the specific impurity profiles inherent to the halogenated furan scaffold, distinguishing them from generic reductive aminations.

Executive Summary & Reaction Landscape

The synthesis of (5-Chlorofuran-2-yl)methanamine is deceptively simple. While standard reductive amination conditions apply, the 5-chloro substituent introduces a specific vulnerability: hydrodehalogenation (dechlorination) . Furthermore, the electron-rich furan ring is susceptible to ring-opening or saturation under vigorous hydrogenation conditions.

The following diagram maps the "Danger Zones" where specific byproducts are generated.

ReactionNetwork Start 5-Chlorofurfural (Starting Material) Imine Imine Intermediate Start->Imine + NH3 Alcohol 5-Chlorofurfuryl Alcohol (Direct Reduction) Start->Alcohol H2 (No NH3) Product (5-Chlorofuran-2-yl) methanamine (Target) Imine->Product H2 / Cat Dimer Secondary Amine (Dimer) Product->Dimer + Imine (Over-alkylation) Dechloro Furfurylamine (Dechlorinated) Product->Dechloro Pd/C, High T (-HCl) SatRing Tetrahydrofuran Derivatives Product->SatRing High P, Rh/Pt

Figure 1: Reaction network showing the competitive pathways between the target amine and critical impurities (Alcohol, Dimer, Dechlorinated species).

Diagnostic Matrix: Identifying Your Impurity

Use this table to correlate your analytical data (LC-MS / NMR) with the likely byproduct.

Impurity TypeCommon NameMass Shift (vs Target)NMR Signature (1H)Root Cause
Target (5-Chlorofuran-2-yl)methanamineM (131.5)

6.2 (d), 6.1 (d) (Furan protons)
N/A
Type A Dechlorinated Amine (Furfurylamine)M - 34 (97.1)New triplet/multiplet at

7.4 (H5 proton appears)
Catalyst too active (Pd/C); Temp too high.
Type B The "Dimer" (Secondary Amine)2M - 17 (246.0)

3.7 singlet integrates for 4H (2x CH2)
Low NH3:Aldehyde ratio; Slow reduction.
Type C Alcohol (5-Chlorofurfuryl alcohol)M + 1 (132.5)Loss of amine protons; CH2 shift moves downfield.Incomplete imine formation before H2 introduction.
Type D Hydrolysis Product (If from nitrile)M + 15 (146.5)Amide C=O signal in 13C NMR (~160 ppm).Wet solvents; Acidic workup of nitrile.

Deep Dive: Troubleshooting Guides

Issue 1: The "Missing Halogen" (Dechlorination)

Symptom: You observe a peak at m/z 98 [M+H] in LCMS. The chlorine atom has been replaced by hydrogen.[1] Mechanism: Oxidative addition of the metal catalyst into the C-Cl bond, followed by reductive elimination. This is common with Palladium (Pd) and Platinum (Pt) catalysts.[2]

Corrective Actions:

  • Switch Catalyst: Move from Pd/C to Raney Nickel or Sulfided Platinum (Pt(S)/C) . These are less prone to oxidative addition into aryl/heteroaryl-halide bonds.

  • Poison the Catalyst: If you must use Pd, add a "poison" like Thiophene (0.1 mol%) or ethylenediamine. This occupies the high-energy sites responsible for dehalogenation.

  • Kinetics Control: Stop the reaction immediately upon consumption of the starting material. Dechlorination often accelerates after the imine is reduced.

Issue 2: The "Dimer" (Secondary Amine Formation)

Symptom: A large, late-eluting peak with mass ~246. Mechanism: The newly formed primary amine is more nucleophilic than ammonia. It attacks the remaining imine/aldehyde, forming a secondary amine.

Corrective Actions:

  • Ammonia Overload: Increase the

    
    :Substrate ratio to at least 10:1  or 20:1 .
    
  • Two-Step Protocol: Pre-form the imine completely (stir aldehyde + NH3 in MeOH for 2-4 hours) before adding the reducing agent. This removes the free aldehyde that reacts with the product.

  • Ammonium Acetate: Use

    
     instead of gaseous ammonia if using 
    
    
    
    . The solid source maintains a high local concentration of ammonia.
Issue 3: The "Dead End" (Alcohol Formation)

Symptom: Product mixture contains significant hydroxyl species (m/z 133 [M+H] is not observed, but GC shows alcohol). Mechanism: Direct reduction of the carbonyl group (C=O


 C-OH) competes with imine reduction (C=N 

C-N).

Corrective Actions:

  • Drying Agents: Add

    
     or molecular sieves during the imine formation step to drive the equilibrium toward the imine (removing water).
    
  • Selectivity: Ensure the imine formation is complete (monitor by TLC/NMR) before hydrogenation begins.

Validated Protocol: Selective Reductive Amination

Designed to minimize dechlorination and dimerization.

Reagents:

  • 5-Chlorofurfural (1.0 eq)

  • Ammonia (7N in Methanol) (15.0 eq) – Excess is critical.

  • Raney Nickel (20 wt% loading) – Preferred over Pd/C.

  • Hydrogen (1-3 bar) or Formic Acid/TEA (Transfer Hydrogenation).

Step-by-Step:

  • Imine Formation: Dissolve 5-chlorofurfural in methanolic ammonia at

    
    . Stir for 3 hours. Checkpoint: Check TLC for disappearance of aldehyde.
    
  • Catalyst Addition: Add Raney Nickel (washed with MeOH) under Argon atmosphere.

  • Reduction: Purge with

    
    . Stir at Room Temperature  (do not heat) under 1-3 atm 
    
    
    
    .
    • Note: Heating increases the risk of dechlorination.

  • Workup: Filter catalyst through Celite (Caution: Pyrophoric). Concentrate filtrate.

  • Purification: Acid-Base extraction.

    • Dissolve residue in 1N HCl (Product goes to aqueous; non-basic impurities stay in organic).

    • Wash aqueous layer with Ether.

    • Basify aqueous layer to pH 12 with NaOH. Extract with DCM.

Troubleshooting Logic Tree

Troubleshooting Start Impurity Observed CheckMass Check Mass Spec (LC-MS) Start->CheckMass MassMinus34 Mass = M - 34 (Dechlorination) CheckMass->MassMinus34 m/z 98 Mass2M Mass = 2M - 17 (Dimer) CheckMass->Mass2M m/z 246 MassPlus1 Mass = M + 1 (Alcohol) CheckMass->MassPlus1 m/z 133 (GC) ActionDechloro Action: 1. Switch to Raney Ni 2. Lower Temp 3. Add Thiophene MassMinus34->ActionDechloro ActionDimer Action: 1. Increase NH3 (>15 eq) 2. Pre-form Imine 3. Dilute Reaction Mass2M->ActionDimer ActionAlcohol Action: 1. Add Molecular Sieves 2. Verify Imine Formation 3. Check NH3 quality MassPlus1->ActionAlcohol

Figure 2: Decision tree for rapid troubleshooting of reaction mixtures.

References

  • Organic Chemistry Portal. "Synthesis of Amines by Reductive Amination." Organic Chemistry Portal. Available at: [Link]

  • Gomez, S., Peters, J. A., & Maschmeyer, T. (2002). "The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control." Advanced Synthesis & Catalysis. (General Review on selectivity).
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Common Organic Chemistry. "Reductive Amination Conditions." Available at: [Link]

Sources

Technical Support Center: Synthesis of Furan-Containing Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and handling of furan-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the inherent instability of the furan ring, particularly its tendency to polymerize during synthetic manipulations. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues, grounded in mechanistic principles and field-proven insights.

Understanding the Challenge: The Instability of the Furan Ring

The furan ring, a valuable heterocycle in pharmaceuticals and materials science, is notoriously prone to degradation under various conditions, most notably in the presence of acids.[1][2] This instability often manifests as the formation of insoluble, dark-colored polymeric materials, which can drastically reduce reaction yields and complicate purification. The primary driver for this reactivity is the electron-rich nature of the aromatic ring, which makes it susceptible to electrophilic attack.

The most common failure mode is acid-catalyzed polymerization. The process begins with the protonation of the furan ring, typically at the α-carbon adjacent to the oxygen atom.[1][3] This initial step is often rate-limiting and generates a highly reactive electrophilic intermediate.[3][4] This intermediate can then be attacked by another neutral furan molecule, initiating a chain reaction that leads to polymer formation.[4][5] Concurrently, acid-catalyzed ring-opening can occur, leading to the formation of dicarbonyl compounds and other undesired side products.[1][3]

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis of furan derivatives. Each answer explains the underlying cause and provides actionable solutions.

Q1: My reaction mixture turned into a dark, insoluble tar. What happened and how can I prevent it?

A1: This is a classic sign of extensive furan polymerization. The dark color and insolubility are characteristic of the high molecular weight, cross-linked polymeric materials, often called humins, that form under these conditions.[6] The primary trigger is almost always the presence of a strong acid, which catalyzes a rapid and often uncontrollable polymerization cascade.[2][5]

Core Problem: The furan ring is highly sensitive to strong acids.[1][2] Standard conditions for many reactions, such as Friedel-Crafts acylations using strong Lewis acids like aluminum chloride (AlCl₃), are often too harsh for furan substrates.[2][5]

Solutions & Strategies:

  • Catalyst Selection: Switch from strong Brønsted or Lewis acids (e.g., H₂SO₄, AlCl₃) to milder alternatives.[2][5][7] Excellent results have been achieved with catalysts like zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), phosphoric acid, or solid acid catalysts like clays (e.g., Montmorillonite K-10).[2][5][7]

  • Temperature Control: Perform the reaction at the lowest effective temperature. Many furan reactions are exothermic, and the heat generated can accelerate polymerization.[5] Use an ice bath or cryostat to maintain strict temperature control, especially during the addition of reagents.[5]

  • Prompt Neutralization: After the reaction is complete, immediately quench the acid catalyst. This can be done by washing the reaction mixture with a mild base like saturated sodium bicarbonate solution or a sodium hydroxide solution until the pH is neutral (6.5-7.5).[2][5]

Q2: I'm attempting a Friedel-Crafts reaction on a furan substrate, but the yield is consistently low due to polymerization. What specific modifications should I make?

A2: Standard Friedel-Crafts conditions are generally unsuitable for furan due to its acid sensitivity.[2] The combination of a strong Lewis acid and the exothermic nature of the reaction creates a perfect storm for polymerization.[5]

Causality: Strong Lewis acids like AlCl₃ coordinate strongly to the acylating agent, creating a highly reactive electrophile. This, in turn, requires harsh conditions that promote protonation and subsequent polymerization of the furan ring.[5]

Optimized Approach:

  • Use Milder Catalysts: As mentioned, BF₃·OEt₂ and ZnCl₂ are effective and less aggressive alternatives.[5] Phosphoric acid is also a good choice for acylations.[2][5]

  • Solvent and Additive Effects: The choice of solvent is critical. Polar aprotic solvents, such as dimethylformamide (DMF) or dioxane, can have a stabilizing effect on furan derivatives.[1][8] Adding acetic acid to the reaction mixture when using a Lewis acid catalyst can also help suppress the autopolymerization of furan.[5]

  • Controlled Reagent Addition: Add the furan substrate slowly and dropwise to the mixture of the acylating agent and catalyst at a low temperature (e.g., 0-10 °C) to manage the exotherm.[5]

Below is a workflow to guide your decision-making process when troubleshooting Friedel-Crafts reactions with furan.

start Low Yield in Furan Friedel-Crafts Reaction check_polymer Observe Dark Tar or Polymeric Byproducts? start->check_polymer strong_acid Using Strong Lewis Acid? (e.g., AlCl₃) check_polymer->strong_acid Yes high_temp High Reaction Temperature? check_polymer->high_temp No strong_acid->high_temp No solution_catalyst Action: Switch to Milder Catalyst (ZnCl₂, BF₃·OEt₂, H₃PO₄) strong_acid->solution_catalyst Yes solution_temp Action: Lower Temperature (0-10°C), Use Ice Bath high_temp->solution_temp Yes solution_addition Action: Slow, Dropwise Addition of Furan Substrate high_temp->solution_addition No solution_catalyst->solution_temp solution_temp->solution_addition solution_workup Action: Immediate Quench with Mild Base Post-Reaction solution_addition->solution_workup end Improved Yield & Purity solution_workup->end

Caption: Troubleshooting workflow for furan polymerization in Friedel-Crafts reactions.

Q3: How do substituents on the furan ring affect its stability and tendency to polymerize?

A3: Substituents have a profound electronic influence on the stability of the furan ring.[1]

  • Electron-Withdrawing Groups (EWGs): Groups like acyl, carboxyl, or fluorine-containing substituents decrease the electron density of the ring.[1][4] This deactivation makes the ring less susceptible to protonation and, therefore, significantly more stable under acidic conditions.[1][4] If your synthesis allows, installing an EWG can be a powerful strategy to prevent degradation.

  • Electron-Releasing Groups (ERGs): Groups like alkyl or alkoxy substituents increase the electron density of the ring. This activation makes the ring more nucleophilic but also more prone to protonation, generating reactive electrophiles that readily trigger polymerization and ring-opening reactions.[1][4] Furans with ERGs require exceptionally mild reaction conditions.

The diagram below illustrates this relationship.

cluster_0 Effect of Substituents on Furan Ring Stability EWG Electron-Withdrawing Group (e.g., -COR, -COOH) EWG_Effect Decreases Ring Electron Density Deactivates Ring EWG->EWG_Effect ERG Electron-Releasing Group (e.g., -Alkyl, -OR) ERG_Effect Increases Ring Electron Density Activates Ring ERG->ERG_Effect EWG_Outcome Increased Stability in Acid Reduced Polymerization Risk EWG_Effect->EWG_Outcome ERG_Outcome Decreased Stability in Acid Increased Polymerization Risk ERG_Effect->ERG_Outcome

Sources

Furan-Based Amine Synthesis: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support portal for biomass valorization. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve kinetic bottlenecks and optimize reaction conditions for the reductive amination of furfural (FAL) to furfurylamine (FAM).

Rather than providing a generic template, this center is structured around the causality of the reaction mechanics . Every protocol and troubleshooting step below is grounded in the fundamental competition between amination and direct hydrogenation.

Module 1: Mechanistic Grounding & Pathway Analysis

To troubleshoot effectively, we must first understand the reaction's logic. The transformation of furfural to furfurylamine is not a single-step process; it is a cascade reaction heavily dependent on the competitive adsorption of ammonia (NH


) and hydrogen (H

) on the catalyst surface[1].

The reaction proceeds via a highly reactive imine (Schiff base) intermediate[2]. The success of your synthesis depends entirely on managing the bifurcation points in this pathway:

  • If hydrogenation outpaces amination, furfuryl alcohol is formed.

  • If the imine reacts with the primary amine product instead of H

    
    , secondary amines  (difurfurylamine) are formed[3].
    

Pathway Furfural Furfural (FAL) Hemiaminal Hemiaminal Intermediate Furfural->Hemiaminal + NH3 Alcohol Furfuryl Alcohol (Byproduct) Furfural->Alcohol + H2 (Direct Hydrogenation) NH3 Ammonia (NH3) NH3->Hemiaminal Imine Furfuryl Imine (Schiff Base) Hemiaminal->Imine - H2O FAM Furfurylamine (FAM) Imine->FAM + H2 (Catalyst) SecAmine Secondary Amine (Byproduct) Imine->SecAmine + FAM (Condensation)

Reaction pathway of furfural reductive amination highlighting primary products and bottlenecks.

Module 2: Benchmark Reaction Conditions

Optimization requires balancing temperature, pressure, and the NH


/FAL molar ratio. The table below synthesizes validated conditions across different catalytic systems to serve as your experimental baseline.
Catalyst SystemTemp (°C)H

Pressure (MPa)
SolventNH

Source
FAL ConversionFAM SelectivitySource
Rh/Al

O

80VariableWaterAqueous NH

>99%~92.0%[2]
Raney Ni 1302.01,4-dioxaneNH

(gas)
100%96.3%[4]
Raney Co 1201.0Methanol / n-dodecaneNH

(gas)
100%98.9%[5]
Pt/TiO

NC
RTVariable-NH

(gas)
>99%93.0%[1]
Module 3: Self-Validating Experimental Protocol

A robust protocol must be self-validating—meaning the sequence of operations inherently prevents off-target pathways. Below is the gold-standard workflow for heterogeneous catalytic reductive amination.

Step 1: Substrate & Catalyst Preparation

  • Action: Load the heterogeneous catalyst (e.g., Raney Ni or Pt/TiO

    
    ) and furfural into the autoclave reactor with an aprotic solvent like 1,4-dioxane[4]. Purge the reactor 3 times with N
    
    
    
    .
  • Causality Check: Furfural is highly susceptible to oxidation. Purging removes O

    
    , preventing the formation of furoic acid, which can poison basic catalyst sites and alter the pH of the microenvironment.
    

Step 2: Imine Pre-formation (Critical Control Point)

  • Action: Introduce the ammonia source to achieve an NH

    
    /FAL molar ratio of 2.0 to 2.4[3][4]. Stir the mixture at room temperature for 30–60 minutes before  introducing any hydrogen gas.
    
  • Causality Check: By withholding H

    
    , you force the thermodynamic equilibrium toward the hemiaminal and subsequent furfuryl imine[2]. If this step is skipped, the catalyst will immediately reduce the aldehyde, irreversibly generating furfuryl alcohol as a dead-end byproduct.
    

Step 3: Pressurization & Reduction

  • Action: Pressurize the reactor with H

    
     (e.g., 2.0 MPa) and ramp the temperature to the catalyst's optimal setpoint (e.g., 130 °C for Raney Ni)[4].
    
  • Causality Check: The high H

    
     pressure ensures that once the imine is formed, it is rapidly hydrogenated to furfurylamine[4]. Rapid hydrogenation is required to prevent the imine from condensing with already-formed furfurylamine to create secondary amines.
    

Step 4: Reaction Monitoring & Quenching

  • Action: Monitor the reaction via GC-MS. Once the Schiff base intermediate is no longer detectable, cool the reactor to room temperature and carefully vent the excess H

    
     and NH
    
    
    
    [2].
Module 4: Troubleshooting Matrix & Logic Tree

When yields drop, the identity of your major byproduct is the diagnostic key to identifying the failure point in your reaction conditions.

Troubleshooting Start Issue: Low Furfurylamine Yield Q1 What is the major byproduct? Start->Q1 B1 Furfuryl Alcohol Q1->B1 B2 Secondary Amine Q1->B2 B3 Schiff Base (Imine) Q1->B3 B4 THFAM (Ring Hydrogenation) Q1->B4 S1 Action: Pre-stir with NH3 longer before adding H2 B1->S1 S2 Action: Increase NH3/FAL ratio to > 2.0 B2->S2 S3 Action: Increase H2 pressure or check for catalyst poisoning B3->S3 S4 Action: Lower temperature or use less aggressive metal B4->S4

Logical troubleshooting workflow for resolving low furfurylamine yields based on byproduct identity.

Detailed Matrix:

  • Symptom: High Furfuryl Alcohol Yield.

    • Causal Mechanism: H

      
       activation is occurring before the imine has fully formed.
      
    • Solution: Ensure strict adherence to Step 2 of the protocol. Do not introduce H

      
       until NH
      
      
      
      has fully saturated the solution and reacted with the aldehyde[2].
  • Symptom: High Secondary Amine (Difurfurylamine) Formation.

    • Causal Mechanism: Insufficient NH

      
       concentration drives the condensation of the newly formed FAM with unreacted imine[3].
      
    • Solution: Increase the NH

      
      /FAL ratio to at least 2.0 - 2.4[3].
      
  • Symptom: Schiff Base Accumulation.

    • Causal Mechanism: Insufficient hydrogenation activity.

    • Solution: Increase H

      
       pressure (e.g., from 1.0 MPa to 2.0 MPa) to drive the reduction forward[4].
      
Module 5: Frequently Asked Questions (FAQs)

Q: Why must the NH


/Furfural ratio be strictly maintained around 2.0 - 2.4? 
A:  This ratio is the critical thermodynamic sweet spot. If the ratio is too low (e.g., < 1.5), the reaction lacks the nitrogen source to fully convert the aldehyde, leading to secondary amine condensation[3]. However, if the ratio exceeds 2.4, the excess NH

competitively binds to the metal catalyst's active sites, inhibiting the dissociation of H

and severely stalling the reduction of the imine intermediate[1][3].

Q: Can I use aqueous ammonia instead of anhydrous NH


 gas? 
A:  Yes, aqueous ammonia is highly effective and represents a more environmentally benign, easier-to-handle alternative[2]. However, because water is a byproduct of imine formation, excess water in the solvent system can push the equilibrium backward. If using aqueous ammonia, you must compensate by using a highly active hydrogenation catalyst (like Rh/Al

O

) to immediately pull the imine forward into the amine[2].

Q: Why am I seeing tetrahydrofurfurylamine (THFAM) in my GC-MS trace? A: THFAM is the product of furan ring over-hydrogenation. This occurs when your catalyst is too aggressive (e.g., unmodified Pd) or your reaction temperature is too high[3]. To resolve this, lower the reaction temperature or switch to a catalyst with weaker electron-donating capabilities that selectively reduces the imine without touching the aromatic ring, such as Pt/TiO


 nanoclusters or supported Ru[1].

Q: How does the choice of solvent impact the reaction? A: Solvents dictate intermediate stability. While methanol is commonly used, it can lead to the formation of acetal byproducts. Using aprotic solvents like 1,4-dioxane has been shown to yield up to 96.3% selectivity with Raney Ni catalysts by preventing these side reactions[4].

References
  • Source: Green Chemistry (RSC Publishing)
  • Title: Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst Source: Sanderman Publishing House URL
  • Title: Reaction kinetics of reductive amination of furfural.
  • Source: New Journal of Chemistry (RSC Publishing)
  • Source: ACS Catalysis (ACS Publications)

Sources

Technical Support Center: Overcoming Low Yields in the Synthesis of Furan Methanamines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of furan methanamines. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields and side product formation in their synthetic routes. Here, we address common problems with in-depth explanations and provide actionable troubleshooting strategies to enhance the efficiency and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My reductive amination of furfural is resulting in a low yield of the desired primary furan methanamine. What are the common causes?

Low yields in the reductive amination of furfural are a frequent challenge and can often be attributed to a combination of factors related to the inherent reactivity of the furan ring and the complexity of the reaction pathway.[1][2]

One of the primary culprits is the instability of the furan ring under acidic conditions .[3][4] The reaction is often catalyzed by acids, which can lead to protonation of the furan ring, making it susceptible to hydrolysis and ring-opening, ultimately forming polymeric byproducts or "humins".[4][5]

Another significant factor is the formation of numerous side products . The reaction proceeds through a furfuryl imine intermediate which can undergo several competing reactions.[1] Insufficient hydrogenation can lead to the polymerization of this imine. Additionally, the desired primary amine product can react with remaining furfural to form a secondary imine, which upon reduction, yields secondary and even tertiary amines.[1][6] Over-reduction is also a common issue, where the furan ring itself is hydrogenated to form tetrahydrofurfurylamine, or the initial aldehyde is reduced to furfuryl alcohol.[1][7]

Finally, the choice and activity of the catalyst and reducing agent are critical. Catalyst deactivation by reactants, intermediates, or products can stall the reaction.[8] Similarly, a reducing agent that is too harsh can favor the reduction of the aldehyde over the imine, while one that is too mild may not be effective in converting the imine to the desired amine.[8]

Q2: I'm observing a significant amount of dark, polymeric material in my reaction mixture. How can I prevent this?

The formation of dark, tar-like substances, often referred to as humins, is a well-documented issue in furan chemistry, particularly when using carbohydrate-derived starting materials or subjecting furan compounds to acidic conditions.[5][9] This polymerization is often initiated by the acid-catalyzed degradation of the furan ring.[10]

To minimize humin formation, consider the following strategies:

  • pH Control: Carefully manage the pH of your reaction. While a slightly acidic medium can be necessary for imine formation, strong acidity should be avoided.[8] Using milder acidic catalysts or buffer systems can help maintain an optimal pH.[10]

  • Solvent Choice: The solvent can have a significant impact on the stability of the furan ring. Polar aprotic solvents, such as dimethylformamide (DMF), have been shown to have a stabilizing effect.[3][11] In some cases, a biphasic solvent system can be employed to continuously extract the desired furan product from the acidic aqueous phase where polymerization is more likely to occur.[5]

  • Temperature Management: Run the reaction at the lowest effective temperature. Higher temperatures can accelerate the rate of polymerization and degradation reactions.[4][10]

  • Minimize Reaction Time: Prolonged exposure to reaction conditions can increase the formation of byproducts. Monitor the reaction progress and quench it as soon as the starting material is consumed.[4]

Q3: My main byproduct is the secondary amine, N,N-bis(furan-2-ylmethyl)amine. How can I improve the selectivity for the primary amine?

The formation of secondary amines is a common challenge in reductive amination, as the primary amine product is often more nucleophilic than the initial ammonia or amine source and can compete for reaction with the starting aldehyde.[6][8]

Here are several strategies to enhance selectivity for the primary amine:

  • Excess Ammonia/Amine Source: Using a significant excess of the ammonia source is a crucial factor in favoring the formation of the primary amine.[12][13] This shifts the equilibrium towards the initial imine formation and reduces the likelihood of the product amine reacting with the remaining furfural. The ratio of ammonia to furfural can be a critical parameter to optimize.[12]

  • Catalyst Selection: The choice of catalyst can influence the product distribution. Some catalysts may have a higher selectivity for the hydrogenation of the primary imine over the secondary imine. For example, studies have shown that the type of metal (e.g., Ni, Ru, Rh) and the support can play a momentous role in selectivity.[1]

  • Controlled Addition of Reactants: A slow, controlled addition of the furfural to a solution containing the catalyst and a high concentration of the ammonia source can help to maintain a low concentration of the aldehyde throughout the reaction, thereby minimizing the formation of the secondary amine.

Troubleshooting Guide: Reductive Amination of Furfural

This troubleshooting guide provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of furan methanamines via reductive amination.

Observed Problem Potential Cause(s) Suggested Solution(s)
Low Conversion of Furfural 1. Inefficient imine formation.[8] 2. Deactivated catalyst or reducing agent.[8] 3. Unfavorable reaction conditions (temperature, pressure).[8]1. Promote Imine Formation: Remove water using a Dean-Stark trap or molecular sieves. Consider pre-forming the imine before adding the reducing agent.[8] 2. Catalyst/Reducing Agent: Screen different catalysts (e.g., Ni, Ru, Pd-based) and ensure the reducing agent is active.[1][8] 3. Optimize Conditions: Systematically vary temperature and hydrogen pressure (if applicable).[7][13]
Formation of Furfuryl Alcohol The reducing agent is too reactive and preferentially reduces the aldehyde over the imine.[1]Use a milder or more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often more selective for the iminium ion.[8]
Formation of Tetrahydrofurfurylamine Over-hydrogenation of the furan ring.[1][7]Optimize reaction conditions by lowering hydrogen pressure, reducing reaction time, or choosing a less aggressive hydrogenation catalyst.[1]
Difficult Product Isolation 1. The product amine may be highly water-soluble. 2. Co-elution with impurities during chromatography.[8]1. Workup: Saturate the aqueous layer with NaCl before extraction with an organic solvent.[14] 2. Purification: Utilize acid-base extraction to separate the basic amine product from neutral impurities.[8] For chromatography, consider using deactivated or neutral silica gel to prevent degradation of the acid-sensitive furan ring.[3]

Alternative Synthetic Routes

When direct reductive amination proves challenging, exploring alternative synthetic pathways can be a viable strategy.

Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classic method for the reductive amination of aldehydes and ketones using formic acid or its derivatives (like ammonium formate or formamide) as both the nitrogen source and the reducing agent.[15][16]

  • Advantages: It's a one-pot reaction that is relatively simple to perform.[15]

  • Disadvantages: It often requires high reaction temperatures (>180 °C) and can produce N-formylated byproducts that require a subsequent hydrolysis step.[15][17] Synthesizing primary amines directly from ammonia can also be difficult.[15]

Biocatalytic Transamination

Enzymatic synthesis using transaminases offers a green and highly selective alternative to traditional chemical methods.[18][19]

  • Advantages: These reactions are performed under mild conditions, often in aqueous media, and can exhibit excellent chemo- and regioselectivity, avoiding many of the common byproducts seen in traditional synthesis.[18][20]

  • Disadvantages: This approach may require specialized enzymes and careful optimization of biological reaction conditions (pH, temperature, co-substrates).[21]

Experimental Protocols

Protocol 1: Catalytic Reductive Amination of Furfural with a Nickel-Based Catalyst

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • Furfural

  • Ammonia source (e.g., aqueous ammonia)

  • Hydrogen gas (H₂)

  • Nickel-based catalyst (e.g., Raney Ni, Ni/SiO₂)[7][12]

  • Solvent (e.g., 1,4-dioxane, water)[7]

  • High-pressure autoclave reactor

Procedure:

  • In a high-pressure autoclave, add the nickel catalyst and the solvent.

  • Add the furfural and the aqueous ammonia solution. The molar ratio of ammonia to furfural should be optimized, with an excess of ammonia generally favoring primary amine formation.[12]

  • Seal the reactor and purge it several times with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.5-2.0 MPa).[7]

  • Heat the reaction mixture to the desired temperature (e.g., 90-130 °C) with stirring.[7]

  • Monitor the reaction progress by techniques such as GC or TLC.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the catalyst from the reaction mixture.

  • Isolate the product through appropriate workup procedures, which may include extraction and distillation or crystallization.

Visualizing the Challenges and Solutions

Diagram 1: Key Reaction Pathways in Furfural Reductive Amination

G Furfural Furfural Imine Furfuryl Imine (Intermediate) Furfural->Imine + NH3 - H2O Alcohol Furfuryl Alcohol (Byproduct) Furfural->Alcohol + [H] (Reduction) Ammonia Ammonia (NH3) PrimaryAmine Primary Furan Methanamine (Product) Imine->PrimaryAmine + [H] (Reduction) Polymer Polymerization (Byproduct) Imine->Polymer Insufficient [H] SecondaryAmine Secondary Amine (Byproduct) PrimaryAmine->SecondaryAmine + Furfural + [H] THF_Amine Tetrahydrofurfurylamine (Byproduct) PrimaryAmine->THF_Amine + [H] (Over-reduction)

Caption: Competing reaction pathways in the synthesis of primary furan methanamine.

Diagram 2: Troubleshooting Workflow for Low Yields

G decision decision result result start Low Yield of Furan Methanamine check_byproducts Analyze Byproducts (GC-MS, NMR) start->check_byproducts is_polymer Major byproduct a dark polymer? check_byproducts->is_polymer is_secondary_amine Major byproduct secondary amine? is_polymer->is_secondary_amine No optimize_ph Optimize pH: Use milder acid, buffers is_polymer->optimize_ph Yes is_alcohol Major byproduct furfuryl alcohol? is_secondary_amine->is_alcohol No increase_nh3 Increase NH3/Furfural ratio is_secondary_amine->increase_nh3 Yes is_overreduced Major byproduct THF-amine? is_alcohol->is_overreduced No milder_reductant Use milder reducing agent is_alcohol->milder_reductant Yes optimize_h2 Lower H2 pressure & reaction time is_overreduced->optimize_h2 Yes optimize_temp Lower reaction temperature optimize_ph->optimize_temp optimize_solvent Change solvent (e.g., to DMF) optimize_temp->optimize_solvent end Improved Yield optimize_solvent->end change_catalyst Screen catalysts for selectivity increase_nh3->change_catalyst change_catalyst->end milder_reductant->end optimize_h2->end

Caption: A decision tree for troubleshooting low yields in furan methanamine synthesis.

References

  • Saini, K., et al. (2022). Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites. ChemSusChem, 15(7), e202200107. Available at: [Link]

  • BenchChem. (n.d.). Stability issues of furan rings in acidic or basic conditions.
  • K. L. Luska, et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. Available at: [Link]

  • BenchChem. (n.d.). Technical Support Center: Furan Ring Stability and Degradation.
  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]

  • Luska, K. L., et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem.
  • Alonso-Fagúndez, N., et al. (2020). Synthetic Routes for Designing Furanic and Non Furanic Biobased Surfactants from 5-Hydroxymethylfurfural. Polymers, 12(11), 2549. Available at: [Link]

  • Zhou, M., et al. (2022).
  • Rowles, H. T., et al. (2016). Furfurylamines from biomass: transaminase catalysed upgrading of furfurals. Green Chemistry, 18(21), 5755-5762. Available at: [Link]

  • Johnson Matthey Technology Review. (2025). oa Pd/ZrO₂-TiO₂ Catalyst for Reductive Amination of Furfural: Exploring Solvent and N-Substrate Effects.
  • Ayedi, M. A., et al. (2012). Simple, Novel Synthesis of Furfurylamine from Furfural by One-Pot Reductive Amination in Water Using Zinc Metal. Société Chimique de Tunisie.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Reductive Amination of Furan Aldehydes.
  • Di, J.-H., et al. (2022). Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium. Frontiers in Bioengineering and Biotechnology, 10, 969829. Available at: [Link]

  • Wang, Y., et al. (2025). Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. New Journal of Chemistry. Available at: [Link]

  • D. M. L. T. & T. A. S. (2018).
  • B. M. & S. S. (2012). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry.
  • de Oliveira, K. T., et al. (2021). Base-Free Synthesis of Furfurylamines from Biomass Furans Using Ru Pincer Complexes. Catalysts, 11(5), 558. Available at: [Link]

  • ChemRxiv. (n.d.). Selective Catalysis for the Reductive Amination of Furfural Towards Furfurylamine by the Graphene-Co-Shelled Cobalt Nanoparticles.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Furans.
  • de la Torre, E., et al. (2015). Synthesis of furan derivatives via cascade-type reactions catalyzed by solid acids.
  • ACS Publications. (2025). Development of Sustainable Biocatalytic Furfurylamine Production in a Magnetic Field-Assisted Microfluidic Reactor.
  • ResearchGate. (n.d.). Reaction network for the reductive amination of furfural.
  • ResearchGate. (2023). Biosynthesis of Furfurylamines in Batch and Continuous Flow by Immobilized Amine Transaminases.
  • BenchChem. (n.d.). Common side reactions in the synthesis of furan-2,4-diones.
  • BenchChem. (n.d.). The Discovery and Synthesis of Novel Furan-Based Chiral Amines: A Technical Guide.
  • ResearchGate. (2025). Direct Leuckart-Type Reductive Amination of Aldehydes and Ketones: A Facile One-Pot Protocol for the Preparation of Secondary and Tertiary Amines.
  • Reddit. (2021). Improving yields on alkylfuran synthesis. Retrieved from [Link]

  • Yuan, Z., et al. (2019). Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. Catalysts, 9(2), 143. Available at: [Link]

  • MDPI. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d.
  • Google Patents. (n.d.). EP4032881A1 - Method and apparatus for purifying a furan derivative.
  • Organic Syntheses. (n.d.). Furan. Retrieved from [Link]

  • ResearchGate. (2025). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor.
  • The Sheppard Group. (2016). Furfurylamines from biomass: transaminase catalysed upgrading of furfurals.
  • ACS Publications. (2025). Synthesis, Processing, and Performance of a Furan-Based Glycidyl Amine Epoxy Resin.
  • Cross, J. M., & Fugate, C. H. (1944). Studies on the Leuckart reaction. Journal of the American Chemical Society, 66(4), 529-530.
  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
  • Google Patents. (n.d.). US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines.
  • ORBi. (2021). Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride.
  • PMC. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor.

Sources

Improving the selectivity of reactions with (5-Chlorofuran-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Reaction Selectivity with (5-Chlorofuran-2-yl)methanamine

Executive Summary & Molecule Profile

Subject: (5-Chlorofuran-2-yl)methanamine CAS: 214759-18-9 Role: Pharmacophore building block (Serotonin agonists, Sirtuin inhibitors). Primary Challenge: Balancing the nucleophilicity of the primary amine against the acid-sensitivity of the electron-rich furan ring and the potential lability of the C-Cl bond under metal-catalyzed conditions.

This guide addresses the three critical selectivity vectors for this molecule:

  • N-Selectivity: Preventing over-alkylation of the primary amine.

  • Chemoselectivity: Preserving the furan ring against acid-catalyzed ring opening (Piancatelli-type rearrangement/polymerization).

  • Functional Group Tolerance: Maintaining the 5-chloro substituent for downstream diversification.

Troubleshooting Guides & FAQs

Category 1: N-Functionalization (Alkylation & Amidation)

Q: I am observing significant amounts of tertiary amine and quaternary salts when trying to mono-alkylate (5-Chlorofuran-2-yl)methanamine with an alkyl halide. How do I fix this?

A: Direct alkylation with alkyl halides is inherently non-selective because the secondary amine product is often more nucleophilic than the starting primary amine.[1]

  • Root Cause: The "Runaway Alkylation" effect.[1]

  • Solution 1 (Preferred): Switch to Reductive Amination . React the amine with the corresponding aldehyde/ketone to form an imine, then reduce it in situ.[1][2] Use Sodium Triacetoxyborohydride (STAB) as the reducing agent.[3][4] STAB is mild, selective for imines over ketones/aldehydes, and operates at a slightly acidic pH (4-5) which is tolerated by the furan ring if not prolonged.

  • Solution 2 (Alternative): Use a Protecting Group Strategy . Convert the amine to a sulfonamide (e.g., Nosyl protection) or a carbamate (Boc), alkylate the nitrogen (using mild base), and then deprotect. This guarantees mono-selectivity.

Q: During amide coupling using EDC/HOBt, my reaction mixture turns black and the yield is low. What is happening?

A: The black color indicates furan ring decomposition (polymerization).

  • Root Cause: Localized acidity. While EDC couplings are generally mild, the generation of urea byproducts or insufficient buffering can lead to pH drops. Furan rings are "acidophobic"; protons can attack the C2/C5 positions, leading to ring opening and formation of 1,4-dicarbonyls (levulinic acid derivatives), which then polymerize.

  • Correction:

    • Ensure at least 2.5–3.0 equivalents of a non-nucleophilic base (DIPEA or NMM) are present to scavenge protons.

    • Switch to HATU or T3P (Propylphosphonic anhydride) . T3P is particularly effective as it produces water-soluble byproducts and operates well in ethyl acetate, avoiding the need for acidic workups that might degrade the product.

Category 2: Furan Ring Stability[5]

Q: Can I use HCl or TFA to remove a Boc group from a (5-Chlorofuran-2-yl)methanamine derivative?

A: Proceed with extreme caution.

  • Risk: The 5-chloro substituent deactivates the ring slightly, making it more stable than unsubstituted furan, but it is still susceptible to acid-catalyzed hydrolysis. Strong acids like neat TFA or 4M HCl can cause ring opening.

  • Protocol: Use HCl in Dioxane (4M) at 0°C and monitor strictly by LCMS. Quench immediately with saturated NaHCO₃ upon completion. Do not let it stir overnight. Alternatively, use TMSOTf/2,6-lutidine for a milder, non-protic deprotection method.

Q: Is the 5-chlorine atom stable under Suzuki coupling conditions?

A: Generally, yes, but with caveats.

  • Selectivity: The C-Cl bond on a furan is an sp2-hybridized heteroaryl chloride. It is less reactive than aryl bromides or iodides. If you are coupling another part of the molecule (e.g., reacting the amine with a bromobenzene), the furan-Cl will likely remain intact.

  • Warning: If using highly active catalysts (e.g., Pd(dtbpf)Cl₂, XPhos Pd G3) and high temperatures (>100°C), oxidative addition into the Furan-Cl bond can occur. Use milder precatalysts (e.g., Pd(PPh₃)₄) and keep temperatures below 80°C to preserve the chlorine.

Strategic Visualization

Diagram 1: Reactivity Landscape & Competitive Pathways

This diagram illustrates the competing reactivity sites on the molecule and the consequences of unoptimized conditions.[3][5]

ReactivityLandscape Center (5-Chlorofuran-2-yl) methanamine Amine Primary Amine (Nucleophile) Center->Amine Furan Furan Ring (Acid Sensitive) Center->Furan Chloro 5-Chloro Group (Electrophile/Handle) Center->Chloro Product_Amide Target: Amide/Amine (High Selectivity) Amine->Product_Amide Mild Base / STAB Side_OverAlk Side Product: Quaternary Salts Amine->Side_OverAlk Alkyl Halides (No control) Side_Polymer Side Product: Ring Opening/Tars Furan->Side_Polymer Strong Acid (pH < 2) Oxidants Side_Coupling Side Product: Unwanted Cross-Coupling Chloro->Side_Coupling Pd Cat, >100°C

Caption: Mapping the three reactive centers: The amine (green) requires mild conditions to avoid triggering furan decomposition (red) or chlorine displacement (yellow).

Diagram 2: Decision Tree for N-Functionalization

Troubleshooting Start Goal: Functionalize Nitrogen Type Reaction Type? Start->Type Alkylation Alkylation (C-N Bond) Type->Alkylation Acylation Acylation (Amide Bond) Type->Acylation Direct Direct Alkylation (R-X) Alkylation->Direct Avoid Reductive Reductive Amination (R-CHO) Alkylation->Reductive Preferred Coupling Coupling Reagent? Acylation->Coupling Direct_Result STOP: High risk of Over-alkylation Direct->Direct_Result Reductive_Method Use NaBH(OAc)3 DCE, 25°C Reductive->Reductive_Method EDC EDC/HOBt Coupling->EDC T3P T3P (Propylphosphonic anhydride) Coupling->T3P Buffer Add DIPEA (3 eq) to prevent acid decay EDC->Buffer Mandatory T3P->Buffer Recommended

Caption: Workflow for selecting the optimal N-functionalization pathway to minimize side reactions.

Experimental Protocols

Protocol A: Selective Reductive Amination (Mono-Alkylation)

Target: Synthesis of secondary amines without furan degradation.

ParameterSpecificationRationale
Solvent 1,2-Dichloroethane (DCE) or THFAvoids MeOH if using STAB (prevents solvolysis of reagent).
Reagent Sodium Triacetoxyborohydride (STAB)Milder than NaCNBH₃; does not reduce ketones/aldehydes before imine formation.
Stoichiometry Amine (1.0 eq) : Aldehyde (1.05 eq) : STAB (1.4 eq)Slight excess of aldehyde ensures complete consumption of the primary amine.
Additives Acetic Acid (1.0 eq)Catalyzes imine formation.[1] Crucial: Do not exceed 1-2 eq to protect the furan ring.

Step-by-Step:

  • Dissolve (5-Chlorofuran-2-yl)methanamine (1.0 mmol) and the aldehyde (1.05 mmol) in anhydrous DCE (5 mL).

  • Add Acetic Acid (1.0 mmol). Stir for 30 minutes at room temperature (Imine formation).

  • Cool to 0°C. Add STAB (1.4 mmol) portion-wise.

  • Allow to warm to room temperature and stir for 2–4 hours.

  • Quench: Add saturated aqueous NaHCO₃ (slowly) to neutralize acid.

  • Extraction: Extract with DCM. Wash organic layer with brine.[1][3]

  • Note: The 5-chloro group remains stable under these reducing conditions.

Protocol B: Chemoselective Amide Coupling

Target: Amide formation avoiding acid-catalyzed polymerization.

ParameterSpecificationRationale
Coupling Agent T3P (50% in EtOAc)Low epimerization, easy workup, buffers the reaction pH naturally.
Base DIPEA (Diisopropylethylamine)Non-nucleophilic base to scavenge protons.
Solvent Ethyl Acetate or DMFCompatible with T3P; EtOAc allows for simple aqueous wash workup.

Step-by-Step:

  • Dissolve the Carboxylic Acid (1.0 mmol) and DIPEA (3.0 mmol) in EtOAc (5 mL).

  • Add T3P solution (1.5 mmol, 50% w/w in EtOAc). Stir for 5 minutes.

  • Add (5-Chlorofuran-2-yl)methanamine (1.1 mmol).

  • Stir at room temperature for 1–2 hours.

  • Workup: Wash with water, then 10% citric acid (briefly—do not soak), then sat. NaHCO₃.

  • Why this works: The excess DIPEA ensures the furan ring is never exposed to a highly acidic environment, preventing the formation of black tars.

Quantitative Stability Data

The following table summarizes the stability of the (5-Chlorofuran-2-yl) moiety under common reaction conditions.

ConditionStability RatingObservation/Risk
Aq. HCl (1M, 25°C) ⚠️ ModerateSlow hydrolysis to 1,4-dicarbonyls over 24h.
Aq. HCl (6M, Reflux) ❌ UnstableRapid decomposition; black tar formation.
NaOH / KOH (2M) ✅ StableFuran rings are generally base-stable.
NaBH₄ / MeOH ✅ StableCompatible reducing environment.
m-CPBA / H₂O₂ ❌ UnstableOxidation of furan to butenolide or ring opening.
Pd(PPh₃)₄ / K₂CO₃ ✅ StableC-Cl bond intact at <80°C.
XPhos Pd G3 / 110°C ⚠️ RiskPotential oxidative addition into C-Cl bond.

References

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.
  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.
  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Conditions. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting (5-Chlorofuran-2-yl)methanamine Stability and Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (5-Chlorofuran-2-yl)methanamine (C₅H₆ClNO). This guide is designed for researchers, analytical scientists, and drug development professionals who require a deep mechanistic understanding of this compound's stability profile.

Below, you will find expert-curated FAQs, quantitative stability data, and self-validating analytical protocols to troubleshoot degradation issues during synthesis, formulation, and storage.

Part 1: Mechanistic Degradation Pathways (FAQ)

Q1: Why does (5-Chlorofuran-2-yl)methanamine exhibit rapid degradation in acidic aqueous media, and what are the primary degradants? A1: Furan derivatives are inherently sensitive to acidic environments. When exposed to aqueous acid, the primary amine group is rapidly protonated to form an ammonium salt. While this increases the electron-withdrawing inductive effect and temporarily deactivates the ring toward electrophilic attack, prolonged exposure leads to the protonation of the furan oxygen or the α/β carbons[1]. This protonation disrupts the 6-π electron aromatic system. Subsequent nucleophilic attack by water drives a ring-opening mechanism, yielding 1,4-dicarbonyl compounds and dihydrofuranols as the primary degradants[1].

Q2: How does the 5-chloro substituent influence the oxidative stability of the furan ring compared to unsubstituted furans? A2: The chlorine atom at the 5-position fundamentally alters the electron density of the furan ring. Halogenation impacts the thermodynamics of ring transformations, often making intermediate transition states distinct from non-halogenated analogs[2]. Under oxidative stress (e.g., exposure to m-CPBA, peroxides, or atmospheric hydroxyl radicals), the electron-rich furan ring undergoes electrophilic attack. This leads to oxidative cleavage, producing butenolides and aza-compounds[1][3].

Q3: We observe spontaneous dimerization or polymerization during long-term storage. What causes this and how can it be prevented? A3: The primary amine group in (5-Chlorofuran-2-yl)methanamine is highly nucleophilic[1]. If the furan ring undergoes partial oxidative cleavage to form aldehydes, or if trace carbonyl impurities are present, the amine can undergo rapid condensation reactions to form imines (Schiff bases)[1]. To prevent this, the compound should be stored under an inert atmosphere (argon/nitrogen) at sub-zero temperatures. Converting the free base to a hydrochloride salt is highly recommended, as protonating the amine eliminates its nucleophilicity and prevents self-condensation.

Fig 1: Mechanistic degradation pathways of (5-Chlorofuran-2-yl)methanamine under varying conditions.

Part 2: Quantitative Stability Profile

To assist in formulation and experimental planning, the following table summarizes the quantitative degradation kinetics of (5-Chlorofuran-2-yl)methanamine under standard stress conditions.

Stress ConditionReagent / EnvironmentTime to 10% Degradation (t₉₀)Primary DegradantsMechanistic Pathway
Acidic Hydrolysis 0.1 N HCl (aq), 25°C~2.5 Hours1,4-Dicarbonyls, DihydrofuranolsDisruption of aromaticity followed by nucleophilic hydration[1].
Basic Hydrolysis 0.1 N NaOH (aq), 25°C>72 HoursNone detectedFuran ring repels nucleophilic (OH⁻) attack; amine remains unreactive.
Oxidation 3% H₂O₂, 25°C~4.0 HoursButenolides, Aza-compoundsElectrophilic epoxidation and subsequent oxidative cleavage[1].
Thermal (Solid) 60°C, Ambient Air>14 DaysDimers, Polymeric aggregatesTrace oxidation to aldehydes followed by amine condensation (imine formation)[1].

Part 3: Analytical Troubleshooting & Methodologies

Q4: What is the recommended self-validating analytical workflow to monitor the degradation of this compound? A4: To ensure trustworthiness and reproducibility, a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with Mass Spectrometry (MS) is required[1]. The protocol below outlines a self-validating system where degradation is deliberately induced, quenched, and kinetically tracked.

Protocol: Stability-Indicating RP-HPLC-MS/MS Method
  • Step 1: Preparation of Stock Solutions Dissolve the compound in LC-MS grade Acetonitrile to a concentration of 1 mg/mL. Causality: Using an aprotic organic co-solvent ensures complete dissolution and prevents premature hydrolysis before aqueous stress reagents are introduced.

  • Step 2: Forced Degradation (Stress Testing) & Quenching Aliquot the stock solution and expose it to 0.1 N HCl, 0.1 N NaOH, and 3% H₂O₂. Crucially, extract samples at 0, 1, 2, and 4 hours, immediately neutralizing the acid/base samples or adding sodium thiosulfate to the peroxide samples. Causality: Quenching the reaction at specific time points is a self-validating control that prevents over-degradation. This allows you to capture primary degradants (like dihydrofuranols) before they degrade into terminal, unidentifiable fragments.

  • Step 3: Chromatographic Separation Inject 10 µL onto a C18 Reversed-Phase column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality: For chlorinated furan derivatives, C18 stationary phases provide optimal hydrophobic retention[1]. The 0.1% Formic Acid ensures the primary amine remains protonated, preventing peak tailing and ensuring sharp, reproducible peak shapes.

  • Step 4: MS/MS Detection Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) mode. Monitor for the parent mass [M+H]⁺ at m/z 132.0 (accounting for the ³⁵Cl isotope). Causality: +ESI is highly efficient for this compound due to the readily ionizable primary amine. MS/MS fragmentation will yield characteristic loss of ammonia (-17 Da) and chlorine (-35 Da), allowing for the structural elucidation of isobaric degradants.

Fig 2: Self-validating RP-HPLC-MS/MS workflow for forced degradation and kinetic analysis.

References

  • Halogenation effects in intramolecular furan Diels–Alder reactions: broad scope synthetic and computational studies Source: rsc.org URL:[Link]

  • Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals Source: acs.org URL: [Link]

Sources

Technical Support Center: Scaling Synthesis of (5-Chlorofuran-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Executive Summary

Welcome to the Technical Support Center for furanic amine synthesis. This guide addresses the scale-up of (5-Chlorofuran-2-yl)methanamine via the Reductive Amination of 5-Chlorofurfural .

Scaling this reaction presents a "Selectivity Triangle" challenge:

  • Chemo-selectivity: Reducing the C=N bond without reducing the C=C furan ring.

  • Halo-selectivity: Preventing hydrogenolysis of the C-Cl bond (Dechlorination).

  • Mono-alkylation: Preventing the formation of the secondary amine dimer.

This guide provides self-validating protocols to navigate these competing pathways.

The Synthetic Pathway & Logic

Reaction Mechanism & Side Pathways

The primary route for scale-up is the catalytic hydrogenation of the intermediate imine formed from 5-chlorofurfural and ammonia. Unlike hydride reductions (NaBH₄), this route is atom-economical and scalable, provided the catalyst is correctly selected.

ReactionPathway Start 5-Chlorofurfural Imine Intermediate Imine Start->Imine + NH3 (MeOH) Product Target Amine (5-Chlorofuran-2-yl)methanamine Imine->Product + H2 / Cat Dechlor Dechlorinated Impurity (Furfurylamine) Product->Dechlor Over-reduction (Pd/C) SatRing Saturated Ring (Tetrahydrofuran derivative) Product->SatRing Ring Hydrogenation Dimer Dimer Impurity (Secondary Amine) Product->Dimer + Imine (Low NH3)

Caption: Figure 1. Reaction network showing the target pathway (Green) and critical competing side reactions (Red).

Standard Operating Procedure (Scale-Up Ready)

Critical Warning: Standard Palladium on Carbon (Pd/C) is NOT recommended for this substrate. Pd is highly active for oxidative insertion into C(sp²)-Cl bonds, leading to rapid dechlorination.

Recommended System: Sulfided Platinum on Carbon (Pt(S)/C) or poisoned Raney Nickel.

Protocol: 100g Scale Basis
ParameterSpecificationRationale
Substrate 5-Chlorofurfural (1.0 eq)Starting material.
Ammonia Source 7M NH₃ in Methanol (5.0 - 10.0 eq)High excess suppresses dimerization.
Catalyst 3% or 5% Pt(S)/C (1-2 wt% loading)Sulfided Pt resists C-Cl hydrogenolysis.
Pressure 5 - 10 bar H₂Moderate pressure favors imine reduction over ring saturation.
Temperature 40°C - 50°CKeep <60°C to prevent furan ring opening/polymerization.
Solvent MethanolHigh NH₃ solubility; easy workup.

Step-by-Step:

  • Imine Formation: Charge 5-chlorofurfural into the autoclave. Add 7M NH₃/MeOH solution at 0-5°C to control the exotherm of imine formation. Stir for 1 hour before adding catalyst/hydrogen to ensure complete conversion to the imine.

  • Hydrogenation: Add Pt(S)/C catalyst (as a slurry in MeOH). Purge with N₂ (3x) then H₂ (3x). Pressurize to 5 bar. Heat to 40°C.

  • Monitoring: Monitor H₂ uptake. Reaction typically completes in 4-6 hours.

  • Workup: Filter catalyst (Caution: Pyrophoric). Concentrate filtrate under reduced pressure at <40°C (Bath temp).

  • Salt Formation: Dissolve crude oil in EtOAc. Add HCl/EtOAc or purge with HCl gas at 0°C. The hydrochloride salt precipitates as a stable white solid.

Troubleshooting Guide (Q&A)

Module A: Impurity Profiling

Q: I see a significant impurity with Mass [M-34]. What is it and how do I stop it? A: This is Furfurylamine (Dechlorinated product).

  • Cause: Hydrogenolysis of the C-Cl bond. This happens if you use unpoisoned Pd/C or run at temperatures >60°C.

  • Solution: Switch to Sulfided Platinum (Pt(S)/C) . If you must use Raney Nickel, dope it with trace thiophene. Lower the reaction temperature and H₂ pressure.

Q: My product is contaminated with a high molecular weight impurity (Mass [2M-17]). A: This is the Secondary Amine Dimer (Bis(5-chlorofuran-2-yl)methylamine).

  • Cause: The newly formed primary amine reacts with the intermediate imine before it can be reduced.

  • Solution: Increase the Ammonia:Substrate ratio . We recommend a minimum of 7:1 molar ratio. Ensure high stirring rates (mass transfer limitation can locally starve H₂, favoring dimerization).

Module B: Stability & Isolation

Q: The crude oil turns black/tarry during rotary evaporation. A: Free-base furan amines are notoriously unstable and prone to resinification via ring-opening polymerization, especially if trace acid is present or heating is prolonged.

  • Solution: Do not store the free base. Convert it immediately to the Hydrochloride Salt (or Oxalate/Fumarate). The salt forms are stable crystalline solids suitable for long-term storage. Keep bath temperature <40°C during solvent removal.

Q: Can I use aqueous ammonia instead of methanolic ammonia? A: It is possible but risky.

  • Risk: Water can hydrolyze the intermediate imine back to the aldehyde. If the aldehyde is present during reduction, it can lead to alcohol byproducts (5-chlorofurfuryl alcohol).

  • Recommendation: Use anhydrous NH₃ in MeOH or EtOH for highest yields.

Decision Logic for Process Chemists

Use this flow to diagnose low yields or purity issues.

Troubleshooting Start Issue Detected CheckMass Check LC-MS of Crude Start->CheckMass Dechlor Mass = M-34 (Dechlorination) CheckMass->Dechlor Loss of Cl Dimer Mass = 2M-17 (Dimerization) CheckMass->Dimer High MW Tar Black Tar / Low Mass Balance CheckMass->Tar Degradation Sol_Cat Action: Switch to Pt(S)/C Reduce Temp Dechlor->Sol_Cat Sol_NH3 Action: Increase NH3 eq (>7:1) Check Stirring Dimer->Sol_NH3 Sol_Salt Action: Avoid heat Isolate as HCl salt immediately Tar->Sol_Salt

Caption: Figure 2. Troubleshooting logic tree for common impurities in chlorofuran amine synthesis.

References

  • Lange, J. et al. (2002). "Hydrodechlorination and Hydrogenation over Raney–Ni under Multiphase Conditions." Chemistry, Environmental Science.[1] Retrieved from [Link]

  • Pera-Titus, M. et al. (2026).[2] "Mechanistic insights into the catalytic hydrogenation of furfural derivatives over Pd and Pt catalysts." Cardiff University / ORCA. Retrieved from [Link]

  • MDPI. (2019). "Recent Advances in Catalytic Hydrogenation of Furfural." Catalysts. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to (5-Chlorofuran-2-yl)methanamine and Its Analogs for Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of (5-Chlorofuran-2-yl)methanamine, a versatile heterocyclic building block, and its key structural analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and potential biological activities of these compounds, with a focus on their relevance as modulators of key neurological targets. We will explore the nuanced structure-activity relationships (SAR) that govern their interactions with monoamine oxidases (MAO) and serotonin (5-HT) receptors, supported by established experimental protocols to empower further research and development.

Introduction: The Furanmethanamine Scaffold

The furan ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[1][2] Its unique electronic and steric properties make it an effective bioisostere for phenyl and other aromatic rings, often improving pharmacokinetic profiles or modulating receptor interactions.[1] The 2-aminomethylfuran moiety, in particular, serves as a crucial pharmacophore in compounds targeting the central nervous system (CNS).[2]

(5-Chlorofuran-2-yl)methanamine emerges as a valuable starting point for chemical library synthesis due to its dual reactivity: the primary amine allows for facile derivatization, while the chlorinated furan ring offers a site for further modification and influences the molecule's overall electronic character.[3] Understanding how modifications to this core structure impact biological activity is paramount for designing next-generation therapeutics.

Selection of Analogs for Comparative Analysis

To construct a meaningful structure-activity relationship, we have selected a focused set of analogs that systematically probe key chemical features: the nature of the C5 substituent and the effect of heteroatom substitution within the aromatic ring.

  • Lead Compound: (5-Chlorofuran-2-yl)methanamine: The benchmark compound featuring an electron-withdrawing halogen.

  • Analog A: (5-Methylfuran-2-yl)methanamine: Replaces the chloro group with an electron-donating methyl group to assess electronic effects.

  • Analog B: (5-Phenylfuran-2-yl)methanamine: Introduces a bulky aromatic substituent to explore steric hindrance and potential for additional π-π interactions.

  • Analog C (Bioisostere): (5-Chlorothiophen-2-yl)methanamine: A classic bioisosteric replacement of the furan oxygen with a sulfur atom, which is known to alter aromaticity, polarity, hydrogen bonding capability, and metabolic stability.[4]

  • Reference Compound: Furfurylamine: The unsubstituted parent compound, providing a baseline for activity.

Caption: Structure-Activity Relationship (SAR) approach for the analysis.

Synthesis Strategies: A Generalized Approach

These aminomethyl heterocycles are commonly synthesized via one of two primary routes: the reductive amination of a corresponding aldehyde or the reduction of a nitrile. Reductive amination is often preferred for its operational simplicity and high yields.[5][6]

The general workflow involves the condensation of the 5-substituted-2-furaldehyde (or thiophenecarbaldehyde) with an ammonia source to form an intermediate imine, which is subsequently reduced to the primary amine using a suitable reducing agent like hydrogen gas with a metal catalyst (e.g., Raney Ni, Rh/Al₂O₃) or other chemical reductants.[3][5][6]

Synthesis_Workflow Start 5-Substituted-2-Furaldehyde (or Thiophenecarbaldehyde) Imine Intermediate Imine Formation Start->Imine Ammonia Ammonia Source (e.g., NH₃, NH₄Cl) Ammonia->Imine Reduction Reduction Imine->Reduction In situ Product Target (5-Substituted-furan-2-yl)methanamine (or Thiophene Analog) Reduction->Product Reagents Reducing Agent (e.g., H₂/Catalyst, NaBH₄) Reagents->Reduction

Caption: Generalized workflow for the synthesis of target compounds.

Comparative Physicochemical and Biological Analysis

While direct, side-by-side experimental data for this specific set of compounds is scarce in public literature, we can infer a number of properties and formulate hypotheses based on established medicinal chemistry principles and data from closely related analogs.

Physicochemical Properties

The seemingly subtle changes in structure are expected to have a significant impact on key physicochemical parameters that dictate a molecule's pharmacokinetic (ADME) profile.

CompoundR-GroupHeteroatomMolecular Weight ( g/mol )Predicted cLogPPredicted pKa (Amine)Key Expected Properties
Lead -ClO131.56~1.5~8.5Electron-withdrawing group may affect ring metabolism.
Analog A -CH₃O111.14~1.1~8.8Increased basicity compared to lead.
Analog B -PhenylO173.21~2.5~8.6Significantly increased lipophilicity and size.
Reference -HH97.12~0.6~8.7Baseline for comparison.[7]
Bioisostere -ClS147.62~1.8~8.5Less polar, potentially more metabolically stable than furan lead.[4]

Note: cLogP and pKa values are estimations based on standard computational models and may vary from experimental values.

Causality Behind Properties:

  • Lipophilicity (cLogP): The chloro and phenyl groups increase lipophilicity relative to hydrogen and methyl, which can enhance membrane permeability but may also increase metabolic susceptibility and off-target binding. The thiophene ring is inherently less polar than the furan ring, contributing to a higher predicted cLogP for the bioisostere compared to the lead compound.[4]

  • Basicity (pKa): The basicity of the primary amine is crucial for forming salt bridges with acidic residues in target proteins. The electron-donating methyl group in Analog A is expected to slightly increase the pKa, making it more basic. Conversely, the electron-withdrawing chloro group on the lead and bioisostere slightly reduces basicity.

  • Metabolic Stability: Furan rings can be susceptible to metabolic oxidation, potentially forming reactive intermediates.[1] Replacing the furan with a more stable thiophene ring (Analog C) is a common strategy to mitigate this liability and improve a compound's half-life.[4][8]

Structure-Activity Relationships at Neurological Targets

The 2-aminomethylfuran scaffold bears structural resemblance to monoamine neurotransmitters like serotonin and dopamine, making it a prime candidate for interaction with monoamine receptors and metabolizing enzymes.

A. Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes that metabolize neurotransmitters. Their inhibition can increase levels of serotonin, norepinephrine, and dopamine in the brain, a mechanism central to treatments for depression and Parkinson's disease.[9]

  • Hypothesized Interaction: The primary amine of the furanmethanamine scaffold can mimic the endogenous substrates of MAO. The heterocyclic ring would occupy the active site, with the nature of the C5 substituent influencing isoform selectivity (MAO-A vs. MAO-B) and potency.

  • SAR Analysis:

    • Lead (-Cl) vs. Analog A (-CH₃): While direct data is unavailable, studies on related propargylamines show that small electronic changes can alter activity.[9] The electron-withdrawing nature of the chlorine may favor interactions within the active site differently than the methyl group.

    • Analog B (-Phenyl): The bulky phenyl group may hinder entry into the active site, potentially reducing potency compared to smaller analogs, or it could form favorable hydrophobic interactions to enhance binding.

    • Bioisostere (-Cl, Thiophene): Thiophene-containing compounds are known to exhibit a wide range of biological activities, including MAO inhibition.[10] The greater aromaticity and different electronic distribution of the thiophene ring compared to furan will alter the binding mode and could lead to significant differences in potency and selectivity.[11]

B. Serotonin (5-HT) Receptor Binding

Serotonin receptors, particularly the 5-HT₂A subtype, are major targets for antipsychotic and psychedelic drugs.[12][13] Ligands can act as agonists, antagonists, or inverse agonists, each producing distinct physiological effects.[14]

  • Hypothesized Interaction: The protonated amine of the furanmethanamine scaffold can form a key ionic bond with a conserved aspartate residue in the transmembrane domain of 5-HT receptors, a canonical interaction for monoaminergic ligands.[15] The heterocyclic ring would engage with hydrophobic and aromatic residues in the binding pocket.

  • SAR Analysis:

    • Lead (-Cl) vs. Analog A (-CH₃): Affinity and functional activity at 5-HT receptors are highly sensitive to the electronic properties of the aromatic system. The chloro-substituent may engage in halogen bonding or other specific interactions not possible with the methyl group, potentially altering selectivity between 5-HT receptor subtypes (e.g., 5-HT₂A vs. 5-HT₁A).[15]

    • Analog B (-Phenyl): The phenyl group could enhance affinity through π-stacking interactions with phenylalanine or tryptophan residues within the 5-HT₂A binding pocket, a common feature for many high-affinity ligands.[14]

    • Bioisostere (-Cl, Thiophene): The bioisosteric swap from furan to thiophene can subtly change the geometry and electronic properties, which may lead to improved selectivity. For instance, some studies have shown that thiophene-based compounds can be potent antibacterial agents, indicating their broad biological relevance.[16] This change could refine the fit within the receptor, potentially favoring one 5-HT subtype over others.

Validated Experimental Protocols

To facilitate the empirical testing of the hypotheses outlined above, we provide detailed, self-validating protocols for two key assays.

Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol uses a continuous spectrophotometric method to determine the IC₅₀ values of test compounds against recombinant human MAO-A and MAO-B. The assay measures the enzymatic conversion of a substrate to a product with a distinct absorbance.

Causality of Method Choice: Kynuramine is an excellent substrate for this assay because its deamination by both MAO-A and MAO-B leads to the formation of 4-hydroxyquinoline, which can be easily detected spectrophotometrically, providing a robust and reliable signal. Using isoform-specific control inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B) is critical for validating that the assay is performing correctly and for confirming the selectivity of test compounds.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

    • Enzyme Solutions: Prepare stock solutions of recombinant human MAO-A and MAO-B in assay buffer to a final concentration of 10-20 µg/mL.

    • Substrate Solution: Prepare a 1 mM stock solution of kynuramine dihydrobromide in ultrapure water.

    • Test Compound Solutions: Prepare a 10 mM stock solution of each test compound and control inhibitor (Clorgyline, Selegiline) in DMSO. Create a series of dilutions in assay buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.

    • Stopping Solution: 2 N NaOH.

  • Assay Procedure (96-well UV-transparent plate):

    • Add 50 µL of assay buffer to all wells.

    • Add 50 µL of the appropriate test compound dilution or control inhibitor to the respective wells. Add 50 µL of assay buffer for "no inhibitor" control wells.

    • Add 50 µL of the MAO-A or MAO-B enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Initiate the reaction by adding 50 µL of the kynuramine substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Terminate the reaction by adding 75 µL of 2 N NaOH.

    • Read the absorbance at 316 nm (for 4-hydroxyquinoline formation) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using non-linear regression analysis.

MAO_Assay_Workflow cluster_prep Preparation cluster_exec Assay Execution (37°C) cluster_analysis Data Analysis P1 Prepare Reagents: Buffer, Enzyme (MAO-A/B), Substrate (Kynuramine), Test Compounds A1 Add Buffer & Test Compound to Plate P1->A1 A2 Add Enzyme (MAO-A or MAO-B) A1->A2 A3 Pre-incubate (15 min) A2->A3 A4 Add Substrate to Initiate Reaction A3->A4 A5 Incubate (30 min) A4->A5 A6 Stop Reaction (2N NaOH) A5->A6 D1 Read Absorbance (316 nm) A6->D1 D2 Calculate % Inhibition D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Determine IC₅₀ Value D3->D4

Caption: Experimental workflow for the in vitro MAO inhibition assay.

Protocol 2: 5-HT₂A Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of test compounds for the human 5-HT₂A receptor by measuring their ability to displace a known high-affinity radioligand.

Causality of Method Choice: This is the gold standard for determining direct binding affinity. Using membranes from cells overexpressing the target receptor (e.g., HEK293 cells) ensures a high signal-to-noise ratio. [³H]Ketanserin is a classic and well-characterized antagonist radioligand for the 5-HT₂A receptor, making it a reliable tool for competitive binding assays.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.

    • Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT₂A receptor. Thaw on ice and dilute in binding buffer to a final concentration of 10-20 µg protein per well.

    • Radioligand: [³H]Ketanserin. Dilute in binding buffer to a final concentration of 1-2 nM.

    • Test Compounds: Prepare serial dilutions as described in the MAO protocol.

    • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known 5-HT₂A antagonist, such as unlabeled Ketanserin or Risperidone.

  • Assay Procedure (96-well plate):

    • To each well, add 50 µL of binding buffer.

    • Add 50 µL of test compound dilution, buffer (for total binding), or non-specific binding control.

    • Add 50 µL of diluted [³H]Ketanserin.

    • Add 50 µL of diluted cell membranes to initiate the binding reaction.

    • Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This step separates the bound radioligand (trapped on the filter) from the unbound radioligand.

    • Wash the filters three times with ice-cold binding buffer to remove any remaining unbound radioligand.

    • Dry the filter mat.

    • Add liquid scintillation cocktail to each filter spot and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = (Total Binding DPM) - (Non-specific Binding DPM).

    • Calculate the percentage of specific binding for each test compound concentration.

    • Determine the IC₅₀ value from the dose-response curve.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conclusion and Future Perspectives

This guide provides a framework for the comparative analysis of (5-Chlorofuran-2-yl)methanamine and its rationally selected analogs. Based on established medicinal chemistry principles, we hypothesize that modifications at the C5 position and bioisosteric replacement of the furan oxygen will significantly modulate the physicochemical properties, metabolic stability, and biological activity of this scaffold at key neurological targets like MAO and 5-HT receptors.

The thiophene-based bioisostere stands out as a particularly promising analog, potentially offering enhanced metabolic stability—a common challenge with furan-containing compounds.[4] The provided experimental protocols offer a clear and validated path forward for researchers to empirically test these hypotheses. Future work should focus on synthesizing these analogs and generating the quantitative biological data necessary to build a robust SAR model. This will enable the data-driven design of novel, potent, and selective agents for the treatment of complex neurological and psychiatric disorders.

References

  • El-Gamal, M. I., et al. (2024). Biological Activities of Thiophenes. Encyclopedia MDPI. [Link]

  • Roth, B. L. (2011). 5-HT2A SEROTONIN RECEPTOR BIOLOGY: Interacting proteins, kinases and paradoxical regulation. Neuropharmacology, 61(3), 348–354. [Link]

  • Kovaleva, E., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Catalysts, 10(10), 1199. [Link]

  • Sola, D., et al. (2017). Comparative Analysis of the Neurochemical Profile and MAO Inhibition Properties of N-(Furan-2-ylmethyl)-N-methylprop-2-yn-1-amine. ACS Chemical Neuroscience, 8(5), 1056–1067. [Link]

  • Hutsell, B. A., et al. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience, 15(2), 268–285. [Link]

  • Li, H., et al. (2022). Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. New Journal of Chemistry, 46(28), 13529-13538. [Link]

  • Kim, J., et al. (2021). Selective Inhibition of Human Monoamine Oxidase B by 5-hydroxy-2-methyl-chroman-4-one Isolated from an Endogenous Lichen Fungus Daldinia fissa. Molecules, 26(3), 643. [Link]

  • Giel-Pietraszuk, M., et al. (2012). Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. International Journal of Molecular Sciences, 13(6), 6746–6765. [Link]

  • Al-Ostath, A., et al. (2025). Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. Arabian Journal of Chemistry, 18(3), 106367. [Link]

  • Waldmeier, P. C., et al. (1983). Effects of CGP 11305 A, a new reversible and selective inhibitor of MAO A, on biogenic amine levels and metabolism in the rat brain. European Journal of Pharmacology, 94(1-2), 87-99. [Link]

  • Kovaleva, E., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. ResearchGate. [Link]

  • Wikipedia. (n.d.). 5-HT2A receptor. Wikipedia. [Link]

  • Kumar, A., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(1). [Link]

  • Ieni, A., et al. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 29(18), 4381. [Link]

  • Filo. (2025). Explain why the stabilities of furan, pyrrole and thiophene are different. Filo. [Link]

  • Gumpper, R. H., & Nichols, D. E. (2024). 5-HT2A receptors: Pharmacology and functional selectivity. Pharmacology & Therapeutics, 258, 108678. [Link]

  • Ait Rass, H., et al. (2015). SIMPLE, NOVEL SYNTHESIS OF FURFURYLAMINE FROM FURFURAL BY ONE-POT REDUCTIVE AMINATION IN WATER USING ZINC METAL. ResearchGate. [Link]

  • Tolvanen, P., et al. (2024). Direct Reductive Amination of HMF to 5-(Aminomethyl)-2-furanmethanol Using Supported Iridium-based Catalysts. Åbo Akademi University Research Portal. [Link]

  • Meneyrol, J., et al. (2012). 5-Chlorothiophene-2-carboxylic acid [(S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]... EMBL-EBI. [Link]

  • Nau, F., Jr., et al. (2013). Serotonin 5-HT2A Receptor Activation Blocks TNF-α Mediated Inflammation In Vivo. PLoS ONE, 8(10), e75426. [Link]

  • Wang, Y., et al. (2022). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Journal of Chemical and Pharmaceutical Research, 14(10), 1-6. [Link]

  • Foroumadi, A., et al. (2006). Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl]... Bioorganic & Medicinal Chemistry, 14(10), 3421-7. [Link]

  • Hutsell, B. A., et al. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists... PubMed. [Link]

  • Petrucci, C., et al. (2017). Oxidation of 5-Chloromethylfurfural (CMF) to 2,5-Diformylfuran (DFF). Molecules, 22(2), 304. [Link]

  • Nivrutti, G. P., et al. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]

  • Sharma, R., et al. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. International Journal of Molecular Sciences, 24(21), 15859. [Link]

  • CEC. (2021, November 15). Aromaticity, Stability and Reactivity in Pyrrole, Furan and Thiophene - II. YouTube. [Link]

  • Béïque, J. C., et al. (2007). Mechanism of the 5-hydroxytryptamine 2A receptor-mediated facilitation of synaptic activity in prefrontal cortex. Proceedings of the National Academy of Sciences, 104(23), 9868–9873. [Link]

  • Google Patents. (n.d.). Control method for measuring content of furfuryl amine in furosemide.
  • Glennon, R. A., et al. (2000). Serotonin Receptor Subtypes and Ligands. ACNP. [Link]

  • Suzuki, O., et al. (1985). Inhibition of monoamine oxidase by two substrate-analogues, with different preferences for 5-hydroxytryptamine neurons. Biochemical Pharmacology, 34(20), 3823-6. [Link]

  • Chen, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8740. [Link]

  • Balaraman, E., et al. (2012). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry, 14(12), 3323-3327. [Link]6209k)

Sources

Validating the structure of novel (5-Chlorofuran-2-yl)methanamine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title : Structural Validation of Novel (5-Chlorofuran-2-yl)methanamine Derivatives: A Comparative Guide

Introduction As a Senior Application Scientist overseeing the structural characterization of novel pharmacophores, I frequently encounter the analytical bottlenecks associated with functionalized heterocycles. (5-Chlorofuran-2-yl)methanamine (CAS: 214759-18-9, Formula: C5H6ClNO) is a highly versatile building block[1]. It has gained significant traction in the development of Glucose Regulated Protein 94 (Grp94)-selective inhibitors, where it acts as a critical cis-amide bioisostere to target the unique N-terminal ATP-binding pocket of Grp94[2].

Validating the structure of these derivatives is not a trivial exercise. The electron-rich furan ring, the electron-withdrawing chlorine atom, and the reactive primary amine create a unique chemical environment. Relying on a single analytical modality is a recipe for downstream failure. In this guide, I will objectively compare the performance of LC-HRMS, Benchtop NMR, and High-Field NMR, providing self-validating experimental protocols to ensure absolute structural integrity[3].

Platform Comparison: Benchtop NMR vs. High-Field NMR vs. LC-HRMS

When selecting an analytical platform, we must balance resolution, sensitivity, and throughput. Table 1 summarizes the performance of three primary alternatives for validating (5-Chlorofuran-2-yl)methanamine derivatives.

Table 1: Comparative Analysis of Structural Validation Platforms

Analytical PlatformResolution & SpecificitySensitivity (LOD)Throughput & FootprintPrimary Utility for Furan Derivatives
LC-HRMS (Orbitrap/Q-TOF) Exact mass (<2 ppm error); Isotopic profilingHigh (pg to ng range)High; Medium footprintConfirming molecular formula and mono-chlorinated isotopic signature (3:1 ratio).
Benchtop NMR (60–100 MHz) Low; Frequent signal overlap (J-couplings merged)Low (~10-50 mM required)High; In-lab, zero-cryogen footprintRapid reaction monitoring (e.g., confirming amine coupling to scaffolds).
High-Field NMR (400–600+ MHz) High; Baseline resolution of furan H3/H4 protonsHigh (µM to mM range)Low/Medium; Large dedicated facilityAbsolute regiochemical assignment (e.g., 2D HMBC to prove 5-chloro substitution).

Workflow Visualization

ValidationWorkflow Synth Synthesis of (5-Chlorofuran-2-yl)methanamine HRMS LC-HRMS [M+H]+ & 35Cl/37Cl Ratio Synth->HRMS Primary Mass Check BenchNMR Benchtop NMR (60 MHz) Reaction Monitoring Synth->BenchNMR High-Throughput Valid Structure Validated HRMS->Valid Exact Mass Match HighNMR High-Field NMR (600 MHz) 2D Elucidation BenchNMR->HighNMR Signal Overlap BenchNMR->Valid Simple Spectra HighNMR->Valid Regiochemistry

Logical workflow for the structural validation of (5-Chlorofuran-2-yl)methanamine derivatives.

Self-Validating Experimental Protocols

Do not just list steps; understand the causality behind them. A robust protocol must be a self-validating system—meaning the data inherently proves its own validity by containing internal control markers.

Protocol 1: LC-HRMS Isotopic Profiling

Objective: Confirm the exact mass and the mono-chlorinated state of the derivative. Rationale: High-resolution mass spectrometry (HRMS) provides the chemical formula, but we must use the natural isotopic distribution of chlorine as an internal validation tool[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the derivative in 1 mL of LC-MS grade Methanol/Water (1:1) containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source. The primary amine of the methanamine group is highly basic and readily accepts a proton to form the [M+H]+ ion, maximizing ionization efficiency in positive Electrospray Ionization (ESI+) mode.

  • Data Acquisition: Inject 2 µL into a Q-TOF or Orbitrap HRMS system. Acquire data in ESI+ mode across a mass range of m/z 50–500.

  • Self-Validating Analysis:

    • Causality & Validation: For the parent compound (C5H6ClNO, exact mass 131.01), look for the[M+H]+ peak at m/z 132.021. However, do not stop at the exact mass. Chlorine naturally exists as two stable isotopes: ^35Cl (75.8%) and ^37Cl (24.2%). A self-validating spectrum will inherently display a characteristic M and M+2 peak ratio of approximately 3:1. If this isotopic signature is absent, the structure is fundamentally incorrect, regardless of the base peak mass.

Protocol 2: NMR Structural Elucidation (Benchtop vs. High-Field)

Objective: Verify the regiochemistry of the furan ring and the integrity of the methanamine linker. Rationale: While benchtop NMR is excellent for rapid throughput, high-field NMR is mandatory for resolving complex J-couplings and proving regiochemistry[5].

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 15 mg of the derivative in 0.6 mL of Deuterated Chloroform (CDCl3).

    • Causality: CDCl3 is chosen over protic solvents like Methanol-d4 to prevent rapid deuterium exchange of the -NH2 protons. This allows the amine protons to be observed as a broad singlet.

  • Benchtop NMR (60 MHz) for Rapid Screening:

    • Causality: At 60 MHz, the chemical shift dispersion is compressed, meaning signals have a fixed width on a frequency scale but cover a larger ppm range[5]. The furan ring protons (H3 and H4) may appear as a tightly coupled AB system or a single broad multiplet around 6.0-6.2 ppm. Use this step purely to confirm the presence of the core scaffold during high-throughput synthesis.

  • High-Field NMR (600 MHz) for Regiochemical Validation:

    • Causality & Validation: At 600 MHz, the H3 and H4 protons resolve into distinct doublets with a characteristic coupling constant (J ≈ 3.5 Hz). To definitively prove the chlorine is at the 5-position (and not the 3- or 4-position), acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum. The methylene protons (-CH2-) will show a strong 3-bond correlation to the C3 carbon. Furthermore, perform a D2O shake experiment: add a drop of D2O to the NMR tube, shake, and re-acquire the 1H spectrum. The disappearance of the broad -NH2 peak serves as an internal self-validation that the primary amine is intact and accessible.

References

  • Crowley VM, et al. "Development of Glucose Regulated Protein 94-Selective Inhibitors Based on the BnIm and Radamide Scaffold". PMC - NIH. URL: [Link]

  • "Structure verification of small molecules using mass spectrometry and NMR spectroscopy". ResearchGate. URL: [Link]

  • "Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development". SciSpace. URL: [Link]

  • Blagg, R. "High-field to Benchtop NMR Spectroscopy - Part 3". Oxford Instruments. URL: [Link]

Sources

Cytotoxicity Assessment of Chlorinated Furan Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Challenge: Polychlorinated Dibenzofurans (PCDFs)

Polychlorinated dibenzofurans (PCDFs) are highly lipophilic, persistent anthropogenic environmental contaminants that pose severe toxicological risks . In vitro cytotoxicity assessment of these chlorinated furan compounds is notoriously challenging due to their mechanism of action and physical chemistry.

PCDFs exert their primary toxicological effects by acting as potent ligands for the cytosolic Aryl Hydrocarbon Receptor (AhR). Upon binding, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and drives the massive transcriptional upregulation of cytochrome P450 enzymes (predominantly CYP1A1 and CYP1A2). This uncoupled metabolic hyperactivation generates reactive oxygen species (ROS), leading to lipid peroxidation, DNA damage, and ultimately, cell death.

Because PCDF exposure fundamentally alters the intracellular metabolic landscape—specifically the NAD(P)H pool—selecting an appropriate cytotoxicity assay requires careful consideration to avoid false readouts caused by metabolic interference.

AhR_Pathway PCDF PCDF Exposure (Chlorinated Furan) AhR Cytosolic AhR Binding & Activation PCDF->AhR Diffuses through membrane ARNT Nuclear Translocation & ARNT Dimerization AhR->ARNT Conformational change CYP1A1 CYP1A1/1A2 Induction (Metabolic Shift) ARNT->CYP1A1 Binds DRE elements ROS ROS Generation & Oxidative Stress CYP1A1->ROS Uncoupled metabolism Toxicity Cytotoxicity / Cell Death ROS->Toxicity Lipid peroxidation

Fig 1. AhR-mediated mechanism of PCDF-induced cytotoxicity and metabolic disruption.

Comparative Analysis of Cytotoxicity Assays

When evaluating PCDF toxicity, researchers typically choose between metabolic colorimetric assays (e.g., MTT), luminescent ATP assays (e.g., CellTiter-Glo), and flow cytometry.

The causality behind assay failure: The traditional MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye into an insoluble purple formazan . Because PCDFs drastically alter CYP450 activity and the NAD(P)H pool, the MTT assay can yield artificial shifts in absorbance that reflect metabolic reprogramming rather than true cell death. Furthermore, the MTT assay suffers from low sensitivity, requiring up to 25,000 cells/well to generate a reliable signal above background .

In contrast, the ATP Luminescence Assay is the superior alternative for chlorinated furans. It directly lyses the cells and measures total intracellular ATP using a luciferase reaction. This provides a stable luminescent signal after a brief 10-minute equilibration , bypassing the confounding NAD(P)H intermediate entirely. ATP assays are also highly sensitive, capable of detecting as few as ~1,500 cells/well , and can detect the cytostatic/cytotoxic effects of compounds much faster than MTT .

Table 1: Comparative Performance of Cytotoxicity Assays for PCDF Evaluation
Assay CharacteristicMTT Assay (Colorimetric)ATP Luminescence (e.g., CellTiter-Glo)Flow Cytometry (Annexin V / 7-AAD)
Primary Target Marker NAD(P)H-dependent oxidoreductasesIntracellular ATP concentrationPhosphatidylserine / Membrane integrity
Detection Limit ~25,000 cells/well ~1,500 cells/well Single-cell resolution
Signal Generation Time 2–4 hours (incubation required)10 minutes (immediate lysis) 15–30 minutes (staining required)
PCDF Interference Risk High: AhR-induced CYP450 shifts alter NAD(P)H pools, skewing results.Low: Directly measures ATP, bypassing metabolic intermediate shifts.Low: Directly measures physical membrane state.
HTS Suitability Moderate (Requires liquid removal/solubilization)Excellent (Homogeneous "add-mix-measure" format) [[1]]([Link])Low (Requires cell detachment and single-tube reading)

Self-Validating Experimental Protocol: High-Throughput ATP Luminescence

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . It utilizes built-in control stratification to account for the extreme lipophilicity of PCDFs and the potential for solvent-induced toxicity.

Step-by-Step Methodology

Step 1: Cell Seeding and Equilibration

  • Action: Seed target cells (e.g., HepG2) at 5,000 cells/well in a white-walled, clear-bottom 96-well microplate. Incubate overnight at 37°C, 5% CO₂.

  • Causality: White-walled plates reflect light to maximize the luminescence signal and prevent well-to-well optical crosstalk. The ATP assay's high sensitivity allows for this low seeding density, preventing nutrient depletion and overconfluency during the prolonged 72-hour incubations required for PCDF toxicity to manifest.

Step 2: PCDF Dosing and Control Stratification

  • Action: Prepare a 10-point serial dilution of the PCDF (e.g., 2,3,7,8-TCDF) in DMSO. Dose the cells such that the final DMSO concentration is uniformly 0.1% (v/v) across all wells.

  • Self-Validating Controls:

    • Vehicle Control (0.1% DMSO only): Establishes the 100% viability baseline and isolates the specific toxicity of the PCDF from solvent shock.

    • Positive Control (10 µM Staurosporine): Confirms the assay's responsiveness to apoptosis/necrosis.

    • Background Control (Media + 0.1% DMSO, no cells): Quantifies baseline reagent luminescence for accurate background subtraction.

Step 3: Incubation

  • Action: Incubate the dosed plates for 24, 48, and 72 hours.

  • Causality: AhR-mediated toxicity is transcriptionally driven. It requires time for CYP450 protein synthesis, subsequent ROS generation, and irreversible oxidative damage. Early time points (1-4h) may only capture acute solvent shock, whereas true PCDF cytotoxicity manifests at 48-72 hours .

Step 4: Lysis and ATP Stabilization

  • Action: Equilibrate the plate and the ATP assay reagent to room temperature for 30 minutes. Add a volume of reagent equal to the culture media volume (e.g., 100 µL). Place on an orbital shaker for 2 minutes.

  • Causality: Temperature equilibration is critical because luciferase enzyme kinetics are highly temperature-dependent. The 2-minute shaking induces rapid, complete cell lysis, immediately halting cellular metabolism and stabilizing the ATP pool .

Step 5: Signal Equilibration and Readout

  • Action: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a microplate reader (integration time: 0.25–1 second/well).

ATP_Workflow Seed 1. Cell Seeding (Microplate) Dose 2. PCDF Dosing (+ Controls) Seed->Dose Incubate 3. Incubation (24-72h) Dose->Incubate Lyse 4. ATP Reagent (Cell Lysis) Incubate->Lyse Read 5. Luminescence Detection Lyse->Read 10 min eq. Analyze 6. Data Analysis & IC50 Read->Analyze

Fig 2. Self-validating high-throughput ATP luminescence workflow for PCDF screening.

Data Interpretation & Troubleshooting

When analyzing the luminescent data, subtract the Background Control relative light units (RLU) from all experimental and control wells. Normalize the PCDF-treated well RLUs against the Vehicle Control (set to 100% viability).

Troubleshooting Edge Effects: Because PCDFs require long incubation times (up to 72 hours), evaporation in the outer wells of the 96-well plate can artificially concentrate the media and the toxicant, leading to false cytotoxicity readings. To mitigate this, fill the outermost perimeter wells with sterile PBS and only utilize the inner 60 wells for PCDF dosing.

References

  • Belmeskine, H., et al. "Effects of Polychlorinated Dibenzo-p-Dioxins and Polychlorinated Dibenzofurans on Phagocytic Response of Eisenia andrei Coelomocytes." Journal of Xenobiotics, MDPI, 2011. URL:[Link]

  • "Comparison of MTT and ATP-based assays for the measurement of viable cell number." Journal of Bioluminescence and Chemiluminescence, 1995. URL:[Link]

  • Riss, T. L., et al. "Is Your MTT Assay Really the Best Choice?" Promega Corporation. URL:[Link]

  • Mueller, H., et al. "Comparison of the Usefulness of the MTT, ATP, and Calcein Assays to Predict the Potency of Cytotoxic Agents in Various Human Cancer Cell Lines." Journal of Biomolecular Screening, 2004. URL:[Link]

  • "Comparison of Different Methods to Measure Cell Viability." Creative Bioarray. URL:[Link]

Sources

Technical Assessment: (5-Chlorofuran-2-yl)methanamine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Chlorofuran-2-yl)methanamine (CAS: 214759-18-9) represents a distinct chemical space in fragment-based drug discovery (FBDD). It serves as a polar, electron-rich bioisostere to 4-chlorobenzylamine and (5-chlorothiophen-2-yl)methanamine. While the furan ring offers unique hydrogen-bond accepting capabilities that can enhance potency against specific targets (e.g., Kinases, GPCRs), it carries inherent metabolic liabilities.

This guide objectively compares the performance of the (5-chlorofuran-2-yl)methanamine scaffold against its thiophene and benzene analogs. It focuses on cross-reactivity in two dimensions: target selectivity (off-target binding due to electronic properties) and metabolic cross-reactivity (CYP450 activation).

Part 1: Bioisosteric Comparative Analysis[1]

The selection of a 5-membered heterocyclic core over a phenyl ring is often driven by the need to reduce lipophilicity (LogP) or introduce specific vectoral interactions. The table below compares (5-Chlorofuran-2-yl)methanamine against its primary alternatives.

Table 1: Physicochemical and Functional Comparison
Feature(5-Chlorofuran-2-yl)methanamine (5-Chlorothiophen-2-yl)methanamine 4-Chlorobenzylamine
Heteroatom Oxygen (Hard base)Sulfur (Soft base)None (Carbon)
H-Bond Capability Acceptor (Oxygen lone pair)Weak/NegligibleNone
Aromaticity Low (Diene-like character)High (Similar to benzene)High
Electronic Character Electron-rich (High

-density)
Electron-richNeutral
Metabolic Risk High (Ring opening to enedials)Moderate (S-oxidation)Low (Ring hydroxylation)
Solubility High (Polar oxygen)ModerateLow
Primary Application Potency enhancement via H-bondingMetabolic stability optimizationBaseline scaffold

Expert Insight: The furan oxygen is a critical design element. Unlike the sulfur in thiophene, the furan oxygen can accept a hydrogen bond from backbone amides in a binding pocket. However, this comes at the cost of aromaticity; the furan ring is more "diene-like," making it susceptible to oxidative ring opening.

Part 2: Metabolic Cross-Reactivity & Safety

The most significant "cross-reactivity" concern for this scaffold is not immunological, but enzymatic . Unsubstituted furans are notorious "structural alerts" in medicinal chemistry due to their metabolism by Cytochrome P450 (specifically CYP2E1) into reactive cis-2-butene-1,4-dial intermediates, which form covalent adducts with proteins.

Mechanism of Activation

The 5-chloro substituent provides a degree of metabolic protection by blocking the


-position, which is the primary site of hydroxylation in unsubstituted furans. However, the ring remains electron-rich, allowing for oxidation at the 2-position or epoxidation of the double bond.
Diagram 1: Metabolic Activation Pathway

This diagram illustrates the divergence between stable clearance and toxic activation.

MetabolicPathway cluster_blocking Effect of 5-Cl Substituent Parent (5-Chlorofuran-2-yl) methanamine CYP CYP450 (CYP2E1/3A4) Parent->CYP Oxidation Epoxide Furan Epoxide (Intermediate) CYP->Epoxide Bioactivation StableMet Ring Hydroxylation (Clearance) CYP->StableMet Detoxification (Preferred) Enedial Reactive Enedial (Toxic Metabolite) Epoxide->Enedial Ring Opening Adduct Protein/DNA Adducts (Toxicity) Enedial->Adduct Covalent Binding

Caption: CYP450-mediated bioactivation of furan derivatives. The 5-Cl group reduces but does not eliminate the formation of reactive enedials compared to unsubstituted furans.

Part 3: Target Selectivity Profiles

When substituting a benzylamine with (5-chlorofuran-2-yl)methanamine, researchers often observe shifts in selectivity due to the electronic properties of the furan ring.

Kinase Selectivity

In kinase inhibitors, the furan ring is often used to target the hinge region.

  • Advantage: The oxygen atom can form a water-mediated hydrogen bond that thiophene cannot.

  • Risk: The high electron density at the 3- and 4-positions can lead to " promiscuous" binding in hydrophobic pockets if not sterically constrained.

Assay Interference (False Positives)

The primary amine group (


) is highly nucleophilic. In biochemical assays using aldehyde-containing reagents (e.g., certain fluorescence-based substrates), this scaffold can form Schiff bases, leading to false inhibition data.
  • Mitigation: Always perform a "no-enzyme" control to check for direct reaction between the inhibitor and the substrate.

Part 4: Experimental Protocols

Protocol A: Microsomal Stability Assessment

To validate if the 5-chloro substituent confers sufficient metabolic stability compared to the thiophene analog.

Materials:

  • Test Compounds: (5-Chlorofuran-2-yl)methanamine, (5-Chlorothiophen-2-yl)methanamine (Reference).

  • Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System.

  • LC-MS/MS.[1]

Workflow:

  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO. Dilute to 1

    
    M in phosphate buffer (pH 7.4).
    
  • Incubation:

    • Mix 1

      
      M compound with 0.5 mg/mL HLM.
      
    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction with NADPH (1 mM final).

  • Sampling: Aliquot samples at

    
     min. Quench immediately with ice-cold acetonitrile containing internal standard.
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS monitoring parent ion depletion.

  • Calculation: Plot

    
     vs. time. Calculate 
    
    
    
    and Intrinsic Clearance (
    
    
    ).

Acceptance Criteria:

  • Stable:

    
    .
    
  • Unstable:

    
    .
    
  • Note: If the furan derivative shows

    
     higher clearance than the thiophene analog, consider a scaffold hop or blocking the 3/4 positions.
    
Protocol B: Reactive Metabolite Trapping (GSH Adduct Assay)

To confirm if the furan ring is opening to toxic intermediates.

  • Follow Protocol A but include Glutathione (GSH) at 5 mM in the incubation mixture.

  • Analyze via LC-MS/MS scanning for Neutral Loss of 129 Da (pyroglutamic acid) or precursor ion scanning for GSH adducts (

    
    ).
    
  • Result Interpretation: Detection of GSH adducts indicates bioactivation. A high ratio of GSH-adduct to stable metabolite suggests high toxicity risk.

Part 5: Decision Framework

Use this logic flow to determine if (5-Chlorofuran-2-yl)methanamine is the right tool for your campaign.

Diagram 2: Scaffold Selection Tree

DecisionTree Start Need Bioisostere for 4-Chlorobenzylamine Q1 Is H-Bond Acceptor Required in Pocket? Start->Q1 Furan Select (5-Chlorofuran-2-yl) methanamine Q1->Furan Yes Thiophene Select (5-Chlorothiophen-2-yl) methanamine Q1->Thiophene No (Need Stability) Test Run GSH Trapping Assay Furan->Test Validation Step Benzene Keep 4-Chlorobenzylamine Result1 GSH Adducts Detected? Test->Result1 Result1->Furan Low/None (Proceed) Result1->Thiophene High Levels

Caption: Strategic decision tree for selecting between furan, thiophene, and benzene scaffolds based on structural requirements and metabolic safety.

References

  • BenchChem. (2025).[2][3][4] Applications of (5-Chlorofuran-2-yl)methanamine As a Chemical Building Block. Retrieved from

  • Lassila, T., et al. (2021). Toxicity of Furan Derivatives: A Comparative Analysis. Journal of Toxicology.
  • Pillai, S., et al. (2005). Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3...}. Journal of Medicinal Chemistry. Retrieved from

  • EFSA Panel on Food Additives. (2025). Toxicological Profile of Furan Derivatives. Retrieved from

  • Meanwell, N. A. (2011). Bioisosterism in Medicinal Chemistry. ResearchGate. Retrieved from

  • Peterson, L.A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. (Standard reference for furan metabolism mechanism).

Sources

Spectroscopic Comparison of Furan and Thiophene-Based Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative spectroscopic analysis of furan- and thiophene-based amines, essential scaffolds in medicinal chemistry and organic electronics. While structurally analogous, the substitution of the heteroatom (Oxygen vs. Sulfur) induces profound divergences in electronic stability, aromaticity, and spectral signatures.

Key Takeaway: Thiophene-based amines exhibit superior stability and aromatic character, making them reliable pharmacophores (e.g., in Gewald synthesis). Furan-based amines, while offering higher fluorescence quantum yields due to the absence of the heavy-atom effect, are inherently unstable and prone to oxidative ring opening, requiring specific stabilization strategies (e.g., electron-withdrawing groups).

Electronic Fundamentals & Stability

The spectroscopic differences between these congeners stem directly from the electronic properties of the heteroatom.

FeatureFuran (Oxygen)Thiophene (Sulfur)Impact on Amine
Electronegativity High (3.44)Moderate (2.58)Oxygen inductively withdraws density, deshielding

-protons.
Resonance (+M) Strong (2p-2p overlap)Moderate (3p-2p overlap)Furan is more electron-rich but less aromatic.
Aromaticity Low (RE ~16 kcal/mol)High (RE ~29 kcal/mol)Thiophene ring sustains diamagnetic ring currents better.
Stability Unstable (Diene-like)Stable (Benzene-like)2-Aminofurans degrade rapidly without EWGs; 2-Aminothiophenes are stable.
Mechanistic Flow: Electronic Effects

The following diagram illustrates how heteroatom properties dictate the spectroscopic and stability outcomes.

ElectronicEffects Heteroatom Heteroatom (O vs S) EN Electronegativity (O > S) Heteroatom->EN Orbital Orbital Overlap (2p-2p vs 3p-2p) Heteroatom->Orbital Fluorescence Fluorescence QY (Furan > Thiophene) Heteroatom->Fluorescence Heavy Atom Effect (S) Shielding NMR Shielding Patterns EN->Shielding Inductive Effect Aromaticity Aromaticity (Thiophene > Furan) Orbital->Aromaticity Aromaticity->Shielding Ring Current Stability Chemical Stability (2-Aminothiophene >> 2-Aminofuran) Aromaticity->Stability Resonance Energy

Caption: Causality flow from heteroatom properties to observable spectroscopic and stability traits.

Spectroscopic Characterization

A. NMR Spectroscopy ( H & C)

The amino group (


) acts as a strong mesomeric donor (+M), significantly shielding the ortho- and para-positions (C3 and C5).

Comparative Chemical Shifts (Typical Ranges in CDCl


): 
PositionProton/Carbon2-Aminofuran Derivatives*2-Aminothiophene DerivativesMechanistic Insight


H (Broad s)
4.5 – 6.0 ppm 4.0 – 6.5 ppm Broadening due to quadrupole moment of N and exchange.
C3-H (

)

H (d)
5.0 – 5.5 ppm 5.8 – 6.2 ppm Upfield shift due to strong +M shielding from amine. Furan is more shielded due to O's +M.
C4-H (

)

H (dd)
6.1 – 6.3 ppm 6.5 – 6.8 ppm Less affected by amine; Thiophene is deshielded by stronger ring current.
C5-H (

)

H (d)
6.8 – 7.1 ppm 6.9 – 7.2 ppm Deshielded by heteroatom electronegativity (O > S).
C2-NH


C
155 – 165 ppm 150 – 165 ppm Ipso carbon is highly deshielded by N-attachment.

*Note: Data for 2-aminofurans refers to stabilized derivatives (e.g., 3-cyano-2-aminofuran) as unsubstituted 2-aminofuran is transient.

B. UV-Vis Spectroscopy

Thiophene derivatives generally exhibit a bathochromic shift (red shift) compared to furan analogs. This is attributed to the sulfur atom's ability to expand its valence shell (d-orbital participation) and lower resonance energy, facilitating


 transitions.
  • Furan-based amines:

    
     typically 280 – 300 nm  (hypsochromic).
    
  • Thiophene-based amines:

    
     typically 300 – 350 nm  (bathochromic).
    
  • Azo-Dye Derivatives: When coupled with azo groups, thiophene dyes can reach

    
     of 480 – 650 nm , significantly red-shifted vs. furan counterparts.
    
C. Fluorescence & The Heavy Atom Effect

This is the critical differentiator for optoelectronic applications.

  • Furan: "Light" atom (Oxygen). Minimal spin-orbit coupling.

    • Result: High Fluorescence Quantum Yield (

      
      ). Excellent for AIEgens (Aggregation-Induced Emission).
      
  • Thiophene: "Heavy" atom (Sulfur). Significant spin-orbit coupling.

    • Result: Fluorescence Quenching. The heavy atom facilitates Intersystem Crossing (ISC) from the excited singlet state (

      
      ) to the triplet state (
      
      
      
      ), reducing radiative emission.
D. IR Spectroscopy[1]
  • N-H Stretch: Both show characteristic primary amine doublets at 3200 – 3500 cm

    
     .
    
  • Ring Breathing:

    • Furan: Strong C-O-C stretching at 1000 – 1200 cm

      
       .
      
    • Thiophene: Weak C-S stretching; characteristic ring vibrations at 1400 – 1500 cm

      
       .
      

Experimental Protocols

Protocol A: Comparative Spectroscopic Analysis Workflow

Objective: To characterize and compare the electronic states of synthesized amine derivatives.

Pre-requisite: Ensure furan derivatives are stored under inert atmosphere (


/Ar) at -20°C to prevent decomposition.

AnalysisWorkflow cluster_NMR Structural Verification (NMR) cluster_Optics Electronic Properties Sample Isolated Amine Sample (10 mg) Solubility Solubility Check (CDCl3 / DMSO-d6) Sample->Solubility H1 1H NMR (Determine Chemical Shifts) Solubility->H1 UV UV-Vis (Dilute soln) (Determine Lambda max) Solubility->UV D2O D2O Shake (Confirm -NH2 Exchange) H1->D2O Verify Amine Fluoro Fluorescence (Measure Quantum Yield) UV->Fluoro Excitation at Lambda max

Caption: Standardized workflow for spectroscopic characterization of heterocyclic amines.

Protocol B: H NMR Acquisition (Standard)
  • Preparation: Dissolve 5–10 mg of the amine in 0.6 mL of CDCl

    
      (for neutral/stable compounds) or DMSO-d
    
    
    
    (for polar/unstable salts). Note: DMSO may cause peak broadening of NH protons due to hydrogen bonding.
  • Acquisition:

    • Pulse Angle: 30°.

    • Relaxation Delay (

      
      ): 1.0 s (sufficient for protons).
      
    • Scans (

      
      ): 16–64.
      
  • Validation (D

    
    O Exchange): 
    
    • After initial spectrum, add 1 drop of D

      
      O to the tube.
      
    • Shake vigorously and re-acquire.

    • Observation: The broad singlet at 4.0–6.5 ppm (NH

      
      ) should disappear or diminish significantly, confirming the amine functionality.
      
Protocol C: UV-Vis & Fluorescence
  • Solvent Selection: Use spectroscopic grade Ethanol or Cyclohexane .[1] Avoid chlorinated solvents for fluorescence if possible (quenching risk).

  • Blanking: Record a baseline with pure solvent.

  • Scan: 200 nm to 800 nm.

  • Quantum Yield (

    
    ) Estimation: 
    
    • Use Quinine Sulfate (in 0.1 M H

      
      SO
      
      
      
      ) as a standard.
    • Excitation wavelength: Set to the

      
       determined in the UV-Vis scan.
      
    • Expectation: Furan derivatives > 0.5; Thiophene derivatives < 0.1 (unless structurally rigidified).

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. Retrieved from [Link]

  • Journal of Organic Chemistry. (2022). Synthesis of 2-Aminofurans and 2-Aminothiophenes through Elemental Sulfur-Promoted Switchable Redox Condensation. Retrieved from [Link]

  • MDPI. (2025). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis. Retrieved from [Link]

  • ResearchGate. (2025). Furan Is Superior to Thiophene: A Furan-Cored AIEgen with Remarkable Chromism and OLED Performance. Retrieved from [Link]

  • Biointerface Research. (2021). Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. Retrieved from [Link]

Sources

Safety Operating Guide

(5-Chlorofuran-2-yl)methanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on optimizing not just their synthetic workflows, but their end-to-end laboratory safety protocols. Handling specialized heterocyclic building blocks like (5-Chlorofuran-2-yl)methanamine requires a deep understanding of both its chemical reactivity and its environmental impact.

This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound. By understanding the causality behind these safety measures, your laboratory can maintain strict compliance, ensure personnel safety, and operate with maximum efficiency.

Physicochemical Profile & Hazard Causality

To design a robust disposal protocol, we must first understand the intrinsic properties of the molecule. (5-Chlorofuran-2-yl)methanamine is a chlorinated furan derivative featuring a reactive primary amine[1].

Table 1: Physicochemical & Hazard Profile of (5-Chlorofuran-2-yl)methanamine

Property / HazardValue / Description
Chemical Name (5-Chlorofuran-2-yl)methanamine
CAS Number 214759-18-9[2]
Molecular Formula C5H6ClNO[2]
Molecular Weight 131.56 g/mol [2]
Hazard Classifications H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[3]
Target Waste Category Halogenated Organic Waste[4]
The Causality Behind the Hazards
  • Irritation & Reactivity (H315, H319, H335): The primary amine moiety (-NH2) possesses a lone pair of electrons, making it highly nucleophilic and basic[1]. Upon contact with moisture on mucosal membranes, skin, or eyes, it can cause localized alkaline burns and severe irritation[3]. Furthermore, this basicity means it can react exothermically if inadvertently mixed with strong acids[1].

  • Halogenated Waste Classification: The presence of the chlorine atom on the furan ring dictates the compound's environmental fate. If incinerated improperly, halogenated organic compounds can act as precursors to highly toxic polychlorinated dibenzodioxins (PCDDs) and furans. Therefore, environmental regulations (EPA/OSHA) strictly mandate that this compound be segregated into dedicated halogenated waste streams to ensure it undergoes specialized, ultra-high-temperature incineration[4][5].

Operational Handling & Pre-Disposal Protocol

Before generating waste, strict operational controls must be established to mitigate exposure and prevent the generation of incompatible chemical mixtures.

Step-by-Step Methodology:

  • Engineering Controls: Conduct all transfers of (5-Chlorofuran-2-yl)methanamine inside a certified chemical fume hood. This directly mitigates the H335 (respiratory irritation) hazard[3].

  • PPE Verification: Equip standard laboratory PPE: a flame-resistant lab coat, safety goggles, and nitrile gloves. For bulk transfers, consider double-gloving due to the documented skin irritation hazard (H315)[3].

  • Compatibility Audit: Before beginning your workflow, verify that the workspace and intended waste collection vessels are completely free of strong oxidizers, heavy metals, or strong acids.

  • Self-Validation Check: Ensure the fume hood sash is positioned at the certified operational height before opening the primary chemical container. Verify that no acidic waste is currently uncapped in the same hood.

Waste Segregation & Disposal Workflow

Mixing halogenated waste with non-halogenated waste ruins the entire batch for standard fuel blending, drastically increasing disposal costs and environmental risk[5][6]. Follow this protocol to ensure perfect segregation.

Step-by-Step Methodology:

  • Vessel Selection: Choose a chemically compatible, vapor-tight container (e.g., high-density polyethylene (HDPE) or glass) with a threaded cap. Never use black plastic or biohazard bags for chemical waste collection[6].

  • Waste Segregation: Pour the chemical waste exclusively into a container designated for "Halogenated Solvent Waste" [4].

  • Labeling: Attach an EHS-approved Hazardous Waste label before adding the first drop of waste[4]. Write the full chemical name—"(5-Chlorofuran-2-yl)methanamine"—and the solvent vehicle. Do not use abbreviations or chemical formulas[4].

  • Volume Management: Fill the container to no more than 3/4 full to allow for vapor expansion[5]. Keep the container tightly capped at all times unless actively adding waste[4].

  • Secondary Containment: Store the sealed container in a designated Satellite Accumulation Area (SAA) using a secondary containment bin (e.g., a gray plastic bin) to capture any potential leaks[6].

  • Self-Validation Check: Cross-reference the waste container label with your laboratory's chemical inventory system (e.g., ChemTracker) to ensure zero generation of "unknown" wastes[5].

Disposal Decision Logic

DisposalWorkflow A Waste Generation: (5-Chlorofuran-2-yl)methanamine B Contains Strong Acids or Oxidizers? A->B C Quench/Neutralize in Fume Hood B->C Yes D Transfer to 'Halogenated Solvent Waste' Container B->D No C->D E Apply EHS Hazardous Waste Label D->E F Store in Secondary Containment (SAA) E->F G Request EHS Pickup F->G

Figure 1: Logical workflow for the segregation and disposal of (5-Chlorofuran-2-yl)methanamine.

Spill Response & Remediation Protocol

In the event of an accidental release, immediate and methodical action is required to prevent vapor accumulation and surface contamination.

Step-by-Step Methodology:

  • Evacuation & Assessment: For large spills or extremely toxic releases, immediately evacuate the area, activate the fire alarm, and call emergency services (e.g., 9-911)[4]. For manageable bench-top spills (< 100 mL), alert nearby personnel and proceed to step 2.

  • Containment: Place chemical-absorbent pads or spill control pillows directly over the liquid[4]. Allow sufficient time for full absorption. Do not use combustible materials like sawdust.

  • Collection: Once absorbed, carefully transfer the saturated pads into a heavy-duty plastic bag or a compatible solid waste container[4].

  • Final Disposal: Seal and label the container as "Halogenated Solid Waste" and consult your institution's Chemical Waste Management Guide for immediate EHS pickup[4].

  • Self-Validation Check: After cleanup, inspect the spill area with a secondary dry pad to confirm zero residual chemical remains before removing your PPE.

References

  • 214759-18-9 | (5-Chlorofuran-2-yl)methanamine - ChemScene Source: chemscene.com URL:2

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group Source: illinois.edu URL:4

  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University Source: northwestern.edu URL:5

  • Hazardous Waste Disposal Guide - NSWAI Source: nswai.org URL:6

  • 214759-18-9 | (5-Chlorofuran-2-yl)methanamine - ChemScene (Hazard Statements) Source: chemscene.com URL:3

  • (5-Chlorofuran-2-yl)methanamine|C5H6ClNO - Benchchem Source: benchchem.com URL:1

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Chlorofuran-2-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(5-Chlorofuran-2-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.